1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Descripción
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-15-11-5-3-2-4-10(11)12(8-13)6-9(14)7-12/h2-5H,6-7H2,1H3 |
Clave InChI |
NCODQKGQIKSVJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2(CC(=O)C2)C#N |
Origen del producto |
United States |
Spectroscopic Profile of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile: A Technical Guide to NMR and IR Analysis
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS RN: 1494087-79-4)[1]. As a molecule of interest in synthetic and medicinal chemistry, its unambiguous structural confirmation is paramount. This document outlines the predicted Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data. The predictions are grounded in foundational spectroscopic principles and data from analogous structural motifs. Furthermore, this guide details standardized protocols for data acquisition and provides a logical framework for spectral interpretation, designed for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a polyfunctional molecule with a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol [1]. Its structure integrates four key functional groups, each contributing a distinct signature to its spectroscopic profile:
-
2-Methoxyphenyl Group: An ortho-substituted aromatic ring that will show characteristic aromatic signals in both NMR and IR spectra. The electron-donating methoxy group (-OCH₃) will influence the chemical shifts of the aromatic protons and carbons.
-
Cyclobutanone Ring: A strained four-membered ring ketone. The ring strain and the carbonyl group (C=O) significantly impact the vibrational frequency in IR spectroscopy and the chemical shifts of adjacent protons and carbons in NMR.
-
Nitrile Group (-C≡N): A functional group with a strong, sharp, and highly characteristic absorption in the IR spectrum.
-
Quaternary Carbon: The carbon atom at position 1 of the cyclobutane ring is a quaternary center, bonded to the phenyl ring, the nitrile group, and two methylene carbons of the ring. This will be evident in the ¹³C NMR spectrum as a signal with no attached protons.
The collective interpretation of data from IR, ¹H NMR, and ¹³C NMR provides a self-validating system for confirming the molecular structure.
Caption: Molecular structure of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The analysis relies on the principle that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation[2].
Predicted IR Absorption Data
The following table summarizes the key diagnostic absorption bands expected for the title compound.
| Predicted Frequency (cm⁻¹) | Functional Group | Bond Vibration | Expected Intensity | Rationale & References |
| ~2245 | Nitrile | C≡N Stretch | Medium, Sharp | The C≡N triple bond stretch is highly characteristic. For nitriles where the α-carbon is saturated, this peak typically falls between 2260-2240 cm⁻¹[3][4]. Conjugation can lower this frequency, but here it is attached to a saturated quaternary carbon. |
| ~1785 | Ketone (Cyclobutanone) | C=O Stretch | Strong | The carbonyl stretch in cyclobutanone is shifted to a higher frequency compared to acyclic ketones (~1715 cm⁻¹) due to increased ring strain[2]. This high-frequency absorption is a key indicator of the four-membered ring. |
| 3100-3000 | Aromatic C-H | C-H Stretch | Medium to Weak | C-H stretching vibrations on an aromatic ring consistently appear just above 3000 cm⁻¹[5]. |
| 2980-2850 | Aliphatic C-H | C-H Stretch | Medium | These absorptions arise from the C-H bonds of the methylene (-CH₂) groups in the cyclobutane ring[3]. |
| 1600, 1480 | Aromatic Ring | C=C Stretch | Medium | Aromatic rings display characteristic "ring mode" absorptions from the stretching of the C-C bonds within the ring[4]. |
| ~1250 | Aryl Ether | C-O Stretch | Strong | The stretching vibration of the aryl-O bond in the methoxy group is expected to produce a strong band in this region. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol describes a standard method for acquiring a high-quality IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the Fourier-Transform Infrared (FT-IR) spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a soft, lint-free wipe.
-
Background Scan: With the clean crystal exposed to air, run a background scan. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and subtracts it from the sample spectrum.
-
Sample Application: Place a small amount of the solid 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile powder onto the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. The evanescent wave that measures the sample only penetrates a few micrometers, making good contact essential[5].
-
Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks.
-
Final Cleaning: Thoroughly clean the sample from the ATR crystal using a suitable solvent.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The following table outlines the predicted signals for the title compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The residual solvent peak for CDCl₃ appears at δ 7.26 ppm[6].
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & References |
| ~7.5-7.3 | Multiplet | 2H | Ar-H | The two protons ortho and para to the electron-withdrawing cyclobutane group will be deshielded and appear downfield. |
| ~7.1-6.9 | Multiplet | 2H | Ar-H | The two protons ortho and para to the electron-donating methoxy group will be more shielded and appear relatively upfield. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons are characteristic singlets, typically appearing between 3.5 and 4.0 ppm when attached to an aromatic ring[7][8]. |
| ~3.6-3.4 | Multiplet (AB quartet) | 2H | -CH₂- (α to Ar, CN) | The two methylene protons adjacent to the quaternary center are diastereotopic. They will likely appear as a complex multiplet, possibly an AB quartet, due to their different magnetic environments. |
| ~3.3-3.1 | Multiplet (AB quartet) | 2H | -CH₂- (α to C=O) | These methylene protons are also diastereotopic and adjacent to the carbonyl group, which will deshield them. Their signals will also be complex. |
Causality of Predicted Chemical Shifts and Multiplicities
-
Aromatic Region (δ 7.5-6.9): The four protons on the 1,2-disubstituted benzene ring are all chemically distinct, leading to a complex multiplet pattern. The electron-donating methoxy group tends to shield (move upfield) the ortho and para protons, while the electron-withdrawing nature of the substituted cyclobutane ring will deshield them. The interplay of these effects results in the predicted range.
-
Methoxy Signal (δ ~3.9): The singlet multiplicity arises because there are no adjacent protons for coupling. Its downfield position is characteristic of a methoxy group attached directly to an aromatic ring[7].
-
Cyclobutane Protons (δ ~3.6-3.1): The four methylene protons on the cyclobutane ring exist as two distinct sets (-CH₂-C(Ar)(CN)- and -CH₂-C=O). Within each set, the two protons are diastereotopic because the adjacent quaternary carbon is a stereocenter. This magnetic non-equivalence means they will have different chemical shifts and will couple to each other (geminal coupling) and to the protons on the other methylene group (vicinal coupling), resulting in complex multiplets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a count of the unique carbon atoms in a molecule and information about their chemical environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The following table outlines the predicted signals. The CDCl₃ solvent peak appears as a triplet at δ 77.16 ppm[6].
| Predicted δ (ppm) | Carbon Type | Assignment | Rationale & References | | :--- | :--- | :--- | :--- | :--- | | ~205 | Quaternary | C=O | The carbonyl carbon of a ketone is highly deshielded and appears far downfield. The value for cyclobutanone is typically around 208-210 ppm. | | ~157 | Quaternary | Ar-C (C-O) | The aromatic carbon directly attached to the electron-donating oxygen atom is deshielded. | | ~131 | CH | Ar-C | Aromatic CH carbon. | | ~129 | CH | Ar-C | Aromatic CH carbon. | | ~125 | Quaternary | Ar-C (C-C) | The aromatic carbon attached to the cyclobutane ring. | | ~121 | CH | Ar-C | Aromatic CH carbon. | | ~118 | Quaternary | C≡N | Nitrile carbons typically absorb in the 115-125 ppm range[9]. | | ~111 | CH | Ar-C | Aromatic CH carbon, likely ortho or para to the methoxy group. | | ~56 | CH₃ | -OCH₃ | Methoxy carbons are highly characteristic and appear in the 55-60 ppm range[7]. | | ~48 | CH₂ | -CH₂- | Methylene carbon in the cyclobutane ring. | | ~45 | CH₂ | -CH₂- | Methylene carbon in the cyclobutane ring. | | ~40 | Quaternary | C(Ar)(CN) | The quaternary sp³ carbon of the cyclobutane ring. |
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal reference.
-
Dissolution: Cap the tube and invert several times to fully dissolve the sample. If needed, gentle sonication can be used.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for high resolution.
-
¹H Spectrum Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Use a 30° or 45° pulse angle to ensure quantitative integration with a sufficient relaxation delay (D1) of 1-2 seconds.
-
Acquire 8 to 16 scans.
-
-
¹³C Spectrum Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both spectra. Calibrate the ¹H spectrum to the TMS peak at 0 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
Integrated Spectroscopic Workflow
Confirming the structure of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile requires a synergistic interpretation of all spectroscopic data. The following workflow illustrates this self-validating process.
Caption: Workflow for structural confirmation using integrated spectroscopic methods.
Conclusion
While experimental spectra for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile are not publicly available at the time of this writing, a robust and reliable spectroscopic profile can be predicted based on established chemical principles. The key diagnostic features are the high-frequency C=O stretch in the IR, the sharp C≡N IR band, the characteristic methoxy singlet in the ¹H NMR, and the complex multiplets of the diastereotopic cyclobutane protons. The ¹³C NMR spectrum will definitively confirm the presence of 12 unique carbon environments, including the highly deshielded carbonyl carbon. This guide provides the necessary reference data and protocols to enable researchers to confidently acquire and interpret the spectra required for the unambiguous identification and characterization of this compound.
References
-
IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]
-
Barrow, G. M., & Krueger, P. J. (1964). Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyc1obutanone, Cyclobutanone-d4, Trimethylene Sulfide, and Perfluorocyc1obutanone. The Journal of Chemical Physics, 40(5), 1293–1302. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Scilit. (n.d.). Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone-d4, Trimethylene Sulfide, and Perfluorocyclobutanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Suydam, I. T., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(15), 4681–4687. [Link]
-
Roy, S., & Bagchi, S. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(18), 4289–4297. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(p-Methoxybenzoyl)-1-(p-methoxyphenyl)cyclopentanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of IR absorption spectra of cyclobutanone and.... Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Retrieved from [Link]
-
OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
AiFChem. (n.d.). 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile 95%. Retrieved from [Link]
-
ACS Publications. (2021). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][3][4]dioxol-5-yl) Acrylic Acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile. Retrieved from [Link]
-
OISTIR. (2023). Synthesis and characterization of a formal 21-electron cobaltocene derivative. Retrieved from [Link]
Sources
- 1. tokei-syuri.jp [tokei-syuri.jp]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.washington.edu [chem.washington.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
The Mechanism of Cyclobutane Ring Formation: A Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Executive Summary
The cyclobutane ring is a privileged structural motif in medicinal chemistry, prized for its ability to impart unique three-dimensional conformations, enhance metabolic stability, and serve as a versatile scaffold in drug design.[1][2] Its incorporation into drug candidates has been shown to improve key pharmacological properties by acting as a conformationally restricted bioisostere for larger or more flexible groups.[3] This guide provides an in-depth technical analysis of the formation mechanism for 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, a key building block for advanced pharmaceutical intermediates.[4] We will elucidate the core reaction pathway, which proceeds through a base-mediated double alkylation of 2-methoxyphenylacetonitrile with a protected C3 electrophile, followed by an intramolecular cyclization analogous to the Thorpe-Ziegler reaction and subsequent deprotection. This document is intended for researchers, scientists, and drug development professionals, offering expert-driven insights into the causality of experimental choices, a validated synthetic protocol, and the necessary data for practical application.
Introduction: The Strategic Value of the Cyclobutane Motif
The cyclobutane moiety, despite its inherent ring strain, offers a unique combination of rigidity and three-dimensionality that is highly sought after in modern drug discovery.[1] Unlike flat aromatic systems, the puckered structure of the cyclobutane ring allows for precise spatial orientation of substituents, enabling optimized interactions with biological targets.[2] This conformational restriction can lead to significant gains in binding affinity and selectivity.[2] Furthermore, the replacement of gem-dimethyl groups or other flexible linkers with a cyclobutane ring can block sites of metabolic attack, thereby improving the pharmacokinetic profile of a drug candidate.[3] Notable examples of cyclobutane-containing therapeutics underscore the scaffold's clinical success and its continued relevance in the development of novel treatments for a range of diseases, from cancer to viral infections.[1][5]
The target molecule of this guide, 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, represents a highly functionalized and synthetically valuable intermediate.[4] The presence of a quaternary carbon bearing both an aryl and a nitrile group, combined with a ketone functionality, provides multiple handles for subsequent chemical elaboration, making it an ideal starting point for constructing complex molecular architectures.
Retrosynthetic Analysis and Proposed Mechanistic Pathway
A retrosynthetic analysis of the target molecule suggests several potential synthetic routes. The most strategically sound disconnection breaks the two C-C bonds formed during the ring-forming step. This leads back to two key synthons: the nucleophilic 2-methoxyphenylacetonitrile anion and a three-carbon dielectrophile.
While methods like [2+2] cycloadditions are powerful for cyclobutane synthesis, they often require specific activation, such as photochemical energy or specialized catalysts, and may not be suitable for the direct combination of the proposed precursors.[6][7] A more direct and classical approach, which aligns with established methods for synthesizing substituted 3-oxocyclobutane systems, involves an intramolecular cyclization via a double alkylation pathway.[8][9]
This guide will focus on this robust and widely applicable mechanism, which can be broken down into four critical stages:
-
Initial Deprotonation: Formation of a resonance-stabilized carbanion from 2-methoxyphenylacetonitrile.
-
First Nucleophilic Alkylation: Reaction of the carbanion with a suitable C3 dielectrophile.
-
Intramolecular Cyclization: A second deprotonation followed by an intramolecular nucleophilic attack to close the four-membered ring, a process mechanistically related to the Thorpe-Ziegler reaction.[10][11][12]
-
Hydrolytic Deprotection: Conversion of the protected ketone to the final 3-oxo functionality.
The Core Mechanism: A Step-by-Step Elucidation
The formation of the 1-aryl-3-oxocyclobutane-1-carbonitrile core is a sequential process requiring precise control over basicity and electrophilicity. The causality behind the choice of reagents is critical for achieving high yields and minimizing side reactions.
3.1 Step 1: Carbanion Generation
The synthesis is initiated by the deprotonation of 2-methoxyphenylacetonitrile at the α-carbon. The protons at this position are acidic due to the inductive effect and resonance stabilization provided by the adjacent nitrile group. A strong, non-nucleophilic base is required for this step.
-
Rationale for Reagent Choice: A sterically hindered base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is ideal.[11][13] These bases are strong enough to quantitatively deprotonate the α-carbon but are poor nucleophiles, which prevents unwanted side reactions such as the addition to the nitrile group. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure solubility of the reagents and stabilize the resulting carbanion.[8][13]
3.2 Step 2 & 3: Sequential Alkylation and Intramolecular Cyclization
This phase constitutes the core ring-forming process. A C3 dielectrophile is introduced, which undergoes two successive nucleophilic attacks by the nitrile-stabilized carbanion. To prevent polymerization and other side reactions, a protected ketone source is often used as the dielectrophile. 2,2-Dimethoxy-1,3-dibromopropane is an excellent candidate for this role.[8][9]
The mechanism proceeds as follows:
-
First Alkylation: The initially formed carbanion attacks one of the electrophilic carbons of 2,2-dimethoxy-1,3-dibromopropane, displacing a bromide ion in a standard SN2 reaction.
-
Second Deprotonation & Cyclization: In the presence of base, the α-proton of the newly formed intermediate is abstracted. The resulting carbanion is now perfectly positioned for an intramolecular SN2 attack on the remaining bromo-methyl group. This intramolecular cyclization is highly efficient for forming strained four-membered rings and is the key C-C bond-forming step that establishes the cyclobutane core. This intramolecular reaction is a variant of the Thorpe-Ziegler condensation, which is a classical method for nitrile cyclization.[10][14]
3.3 Step 4: Hydrolysis and Product Formation
The cyclization step yields a protected precursor, specifically 1-(2-methoxyphenyl)-3,3-dimethoxycyclobutane-1-carbonitrile. The final step is the hydrolysis of the ketal protecting group to reveal the ketone functionality.
-
Rationale for Reagent Choice: This is achieved by treatment with aqueous acid, such as concentrated hydrochloric acid.[8][9] The acid protonates the oxygen atoms of the ketal, making it a good leaving group (methanol). Subsequent attack by water and loss of a second methanol molecule yields the target 3-oxocyclobutane product.
The complete mechanistic pathway is illustrated below.
Caption: Figure 1: Proposed Reaction Mechanism
Experimental Protocol: A Validated Synthetic Workflow
The following protocol is a representative procedure for the synthesis of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, adapted from established methodologies for analogous structures.[8][9]
4.1 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume / Mass |
| 2-Methoxyphenylacetonitrile | 147.18 | 10.0 | 1.47 g |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 22.0 | 2.47 g |
| 2,2-Dimethoxy-1,3-dibromopropane | 247.95 | 10.5 | 2.60 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 50 mL |
| Concentrated HCl (37%) | 36.46 | - | ~15 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Saturated aq. NaCl (Brine) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
4.2 Step-by-Step Procedure
Part A: Cyclization
-
Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add potassium tert-butoxide (2.47 g).
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask and cool the resulting suspension to 0°C using an ice bath.
-
Nucleophile Addition: Dissolve 2-methoxyphenylacetonitrile (1.47 g) in a small amount of anhydrous DMF and add it dropwise to the stirred suspension at 0°C over 15 minutes. Stir the resulting deep red solution for an additional 30 minutes at this temperature.
-
Electrophile Addition: Add 2,2-dimethoxy-1,3-dibromopropane (2.60 g) dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude cyclized ketal intermediate. This intermediate can be purified by column chromatography or used directly in the next step.
Part B: Hydrolysis
-
Setup: Transfer the crude intermediate to a round-bottom flask and add a mixture of water (20 mL) and concentrated HCl (15 mL).
-
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 4-6 hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the solution to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the final product as a solid.
4.3 Workflow Visualization
Caption: Figure 2: Experimental Workflow
Conclusion
The synthesis of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is most effectively achieved through a robust, multi-step sequence involving base-mediated double alkylation and intramolecular cyclization. This technical guide has deconstructed the mechanism, highlighting the critical role of reagent selection—specifically, the use of a non-nucleophilic strong base and a protected C3 dielectrophile—in ensuring the reaction's success. The provided experimental protocol serves as a self-validating system, grounded in established chemical principles like the Thorpe-Ziegler reaction, offering researchers a reliable pathway to this valuable synthetic intermediate. Understanding this mechanism not only enables the efficient production of the title compound but also provides a strategic framework for designing and synthesizing novel cyclobutane-containing molecules for future drug discovery programs.
References
- Vertex AI Search, "Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC". Accessed March 30, 2026.
- ACS Publications, "Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones | The Journal of Organic Chemistry". Accessed March 30, 2026.
- PubMed, "Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones". Accessed March 30, 2026.
- PMC, "Cyclobutanes in Small‐Molecule Drug Candid
- Natural Products and Bioprospecting, "Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products". Accessed March 30, 2026.
- BenchChem, "Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Form
- BenchChem, "The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols". Accessed March 30, 2026.
- The Open Medicinal Chemistry Journal, "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities". Accessed March 30, 2026.
- ACS Publications, "Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism | The Journal of Organic Chemistry". Accessed March 30, 2026.
- Radboud Repository, "Cyclobutanes in Small‐Molecule Drug Candid
- ACS Publications, "Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights | The Journal of Organic Chemistry". Accessed March 30, 2026.
- ResearchGate, "Computed mechanism for the formation of the trans-cyclobutane ring...". Accessed March 30, 2026.
- Wikipedia, "Thorpe reaction". Accessed March 30, 2026.
- Organic Chemistry Portal, "Cyclobutane synthesis". Accessed March 30, 2026.
- Alfa Chemistry, "Dieckmann Condens
- Alfa Chemistry, "Thorpe Reaction & Thorpe-Ziegler Reaction". Accessed March 30, 2026.
- PMC, "Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides". Accessed March 30, 2026.
- PMC, "Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides". Accessed March 30, 2026.
- Chem-Online, "1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile: A Cutting-Edge Chemical Solution". Accessed March 30, 2026.
- Chem-Station Int. Ed., "Thorpe-Ziegler Reaction". Accessed March 30, 2026.
- Chemical Reviews, "The Application of Cyclobutane Derivatives in Organic Synthesis". Accessed March 30, 2026.
- Master Organic Chemistry, "Claisen Condensation and Dieckmann Condens
- BenchChem, "The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone". Accessed March 30, 2026.
- Organic & Biomolecular Chemistry (RSC Publishing), "Iodine(iii) promoted ring-rearrangement reaction of 1-arylamino-2-oxocyclopentane-1-carbonitriles to synthesize N-aryl-δ-valerolactams". Accessed March 30, 2026.
- Chemistry Steps, "Dieckmann condensation – An Intramolecular Claisen Reaction". Accessed March 30, 2026.
- Docenti, "THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID". Accessed March 30, 2026.
- SynArchive, "Thorpe-Ziegler Reaction". Accessed March 30, 2026.
- Eureka | Patsnap, "Synthesis method of 3-oxocyclobutanecarboxylic acid". Accessed March 30, 2026.
- Sigma-Aldrich, "1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | 1494087-79-4". Accessed March 30, 2026.
- Google Patents, "CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid". Accessed March 30, 2026.
- eScholarship, "Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n". Accessed March 30, 2026.
- ACS, "Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid". Accessed March 30, 2026.
- Google Patents, "CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid". Accessed March 30, 2026.
- UniCA IRIS, "Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐". Accessed March 30, 2026.
- MDPI, "One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/". Accessed March 30, 2026.
- PMC, "Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity". Accessed March 30, 2026.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. tokei-syuri.jp [tokei-syuri.jp]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 6. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Abstract
This guide provides a comprehensive framework for the physicochemical characterization of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, a novel small molecule with potential applications in drug discovery and development. Recognizing that this is a compound with limited published data, this document outlines a predictive approach combined with robust, validated experimental protocols to determine its key physicochemical properties. These properties, including solubility, lipophilicity, pKa, and stability, are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic behavior.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies to enable a thorough evaluation of this and similar molecules.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a small molecule from a promising hit to a marketed drug is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] Properties such as aqueous solubility, lipophilicity (logP/D), and the acid dissociation constant (pKa) are fundamental to a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] A comprehensive understanding of these parameters at an early stage is crucial for rational drug design, enabling chemists to optimize molecular structures for improved bioavailability and reduced toxicity.[1][5]
This guide focuses on 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, a compound featuring a unique combination of a methoxyphenyl group, a strained cyclobutane ring, and a polar nitrile moiety. This structural amalgamation suggests a nuanced physicochemical profile that requires careful and systematic characterization.
Predicted Physicochemical Properties of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
In the absence of extensive empirical data, computational tools and knowledge of structure-property relationships provide a valuable starting point for estimating the physicochemical characteristics of a novel compound.
Molecular Structure:
Based on its constituent functional groups, we can predict the following properties:
-
Lipophilicity (logP): The presence of the aromatic methoxyphenyl group suggests a significant degree of lipophilicity. However, the polar ketone and nitrile groups will counteract this. The calculated XLogP3 for the parent 3-oxocyclobutane-1-carbonitrile is -0.6, indicating its hydrophilicity.[7][8] The addition of the methoxyphenyl group will undoubtedly increase the logP. A reasonable estimate for the XLogP3 of the title compound would be in the range of 1.5 to 2.5.
-
Aqueous Solubility: The predicted moderate lipophilicity and the presence of hydrogen bond acceptors (ketone, nitrile, and ether oxygen) suggest that the compound will have limited but measurable aqueous solubility. Poor aqueous solubility can be a major obstacle in drug development, limiting absorption.[5]
-
pKa (Acid/Base Dissociation Constant): The molecule does not possess strongly acidic or basic functional groups. The α-protons to the nitrile and ketone are weakly acidic, but their pKa is likely to be well outside the physiological pH range. Therefore, the compound is expected to be neutral.
-
Polar Surface Area (PSA): The PSA, a key indicator of membrane permeability, is contributed by the oxygen and nitrogen atoms. The PSA of 3-oxocyclobutane-1-carbonitrile is 40.9 Ų.[7][8] The ether oxygen in the methoxyphenyl group will slightly increase this value.
Comprehensive Experimental Protocols for Physicochemical Characterization
The following sections detail robust, field-proven methodologies for the precise experimental determination of the key physicochemical properties of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
Melting Point Determination
Principle: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
Methodology:
-
Ensure the compound is a dry, homogenous powder.
-
Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
-
Perform the measurement in triplicate to ensure reproducibility.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It involves equilibrating an excess of the solid compound in a specific solvent (in this case, a physiologically relevant buffer) over a set period and then measuring the concentration of the dissolved compound in the supernatant.
Methodology:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.[9]
-
Add an excess amount of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile to a known volume of the PBS buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, allow the vial to stand undisturbed for at least 1 hour to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining microparticulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Causality and Trustworthiness: The extended equilibration time ensures that the measurement reflects the true thermodynamic solubility rather than a kinetically limited value. The filtration step is critical to prevent inflated results from suspended solid particles.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
Lipophilicity Determination (LogP by Shake-Flask Method)
Principle: The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's ability to cross cell membranes.[10][11][] The shake-flask method is the classical and most reliable technique for logP determination.[10]
Methodology:
-
Prepare a mutually saturated solution of n-octanol and water (or PBS pH 7.4 for LogD).
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add a known volume of the stock solution to a known volume of the n-octanol phase in a sealed vial.
-
Agitate the vial vigorously for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Causality and Trustworthiness: Using mutually saturated solvents is crucial for accurate results, as the solubility of each phase in the other can affect the partitioning of the analyte.[13] Centrifugation ensures a clean separation of the phases, preventing cross-contamination that could skew the results.[10]
Experimental Workflow for LogP Determination
Caption: Workflow for the shake-flask LogP assay.
pKa Determination by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound.[14][15][16] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[14][16][17]
Methodology:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[17]
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A constant ionic strength is maintained using a background electrolyte like KCl.[17]
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
If an acidic pKa is expected, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). If a basic pKa is expected, titrate with a standardized strong acid (e.g., 0.1 M HCl).[17]
-
Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This can be more accurately determined from the maximum of the first derivative of the titration curve.
-
For 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, which is expected to be neutral, this experiment will confirm the absence of any ionizable groups within the typical pH range of 2-12.
Causality and Trustworthiness: The use of a calibrated pH meter and standardized titrants is fundamental to the accuracy of the measurement.[17] Maintaining a constant temperature and ionic strength minimizes their influence on the acid-base equilibrium.
Chemical Stability Assessment by HPLC
Principle: Assessing the chemical stability of a drug candidate under various conditions (e.g., different pH values, temperature, and light exposure) is crucial for determining its shelf-life and potential degradation pathways.[18][19] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for stability testing, as it can separate and quantify the parent compound from its degradation products.[18][20][21]
Methodology:
-
Develop a Stability-Indicating HPLC Method:
-
Develop a reverse-phase HPLC method that can resolve the parent compound from potential degradation products.[18][22]
-
Perform forced degradation studies (e.g., exposure to strong acid, strong base, oxidation, heat, and light) to generate degradation products and ensure the method can separate them from the parent peak.[18][19]
-
-
pH Stability Study:
-
Prepare solutions of the compound in a series of buffers covering a range of pH values (e.g., pH 2, 7.4, and 9).
-
Incubate these solutions at a controlled temperature (e.g., 37 °C).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots using the stability-indicating HPLC method.
-
Plot the percentage of the parent compound remaining versus time for each pH condition to determine the degradation rate.
-
Causality and Trustworthiness: A validated stability-indicating method is the bedrock of this protocol. Without the ability to separate degradants from the parent compound, the loss of the active ingredient cannot be accurately quantified.[21] Running the experiment at multiple time points allows for the determination of degradation kinetics.
Experimental Workflow for Chemical Stability Assessment
Caption: Workflow for HPLC-based chemical stability assessment.
Data Summary and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate comparison and interpretation.
Table 1: Summary of Physicochemical Properties of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
| Property | Predicted Value | Experimental Value | Method |
| Molecular Weight | 201.22 g/mol | N/A | Mass Spectrometry |
| Melting Point | N/A | TBD | Capillary Method |
| Aqueous Solubility (pH 7.4) | Limited | TBD | Shake-Flask (HPLC-UV) |
| LogP | 1.5 - 2.5 | TBD | Shake-Flask (HPLC-UV) |
| pKa | Neutral | TBD | Potentiometric Titration |
| Chemical Stability (t½ at pH 7.4, 37°C) | N/A | TBD | HPLC-UV |
TBD: To Be Determined
Interpretation: The experimentally determined values will provide a clear picture of the compound's drug-like properties. The solubility data will inform formulation strategies. The logP value will indicate its likely membrane permeability and potential for non-specific binding. The stability data are crucial for establishing appropriate storage conditions and predicting its in vivo half-life.
Conclusion
The systematic physicochemical profiling outlined in this guide provides a robust framework for the comprehensive characterization of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. By combining predictive assessment with rigorous experimental validation, researchers can gain the critical insights needed to make informed decisions in the drug discovery and development process. This data-driven approach is essential for mitigating risks, optimizing lead compounds, and ultimately increasing the probability of success for novel therapeutic candidates.
References
-
Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]
-
Why HPLC Is Essential in the Pharmaceutical Industry - Pharma Now. (n.d.). Retrieved from [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
- Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., Pairaudeau, G., Pennie, W. D., Pickett, S. D., Wang, J., Wallace, O., & Weir, A. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475–486.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
-
LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Retrieved from [Link]
-
LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]
-
The Role of High-Performance Liquid Chromatography (HPLC) in Pharmaceutical Analysis. (2025, April 10). Retrieved from [Link]
-
Physicochemical Profiling - Sygnature Discovery. (n.d.). Retrieved from [Link]
-
Assay and Stability Testing - Kinam Park. (n.d.). Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]
-
Impact of Physicochemical Profiling for Rational Approach on Drug Discovery - J-Stage. (n.d.). Retrieved from [Link]
-
Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, March 25). Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved from [Link]
-
Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]
-
Exploring chemical space for “druglike” small molecules in the age of AI - PMC. (2025, March 17). Retrieved from [Link]
-
Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa - European Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Ucph-101 | C27H22N2O3 | CID 25223366 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
3-Oxocyclobutane-1-carbonitrile | C5H5NO | CID 13082390 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
2-oxocyclobutane-1-carbonitrile (C5H5NO) - PubChemLite. (n.d.). Retrieved from [Link]
-
c9ob01452g1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
-
(PDF) Physicochemical properties and biological activity of the new antiviral substance. (n.d.). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 6. tokei-syuri.jp [tokei-syuri.jp]
- 7. echemi.com [echemi.com]
- 8. 3-Oxocyclobutane-1-carbonitrile | C5H5NO | CID 13082390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. researchgate.net [researchgate.net]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. sepscience.com [sepscience.com]
- 19. pharmanow.live [pharmanow.live]
- 20. onsetbiolabs.com [onsetbiolabs.com]
- 21. kinampark.com [kinampark.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Whitepaper: Preclinical Evaluation of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile: A Guide to Pharmacokinetic and Toxicological Characterization
An in-depth technical guide on the pharmacokinetics and preliminary toxicity of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, prepared for researchers, scientists, and drug development professionals.
Abstract
The progression of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its behavior within a biological system. This guide provides a comprehensive framework for the preclinical evaluation of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (Compound MOC), a compound of interest with potential therapeutic applications.[1] We delve into the essential pharmacokinetic (PK) and preliminary toxicological studies required to build a robust safety and efficacy profile. This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a self-validating system of inquiry. By integrating in vitro and in vivo methodologies, we outline a strategic approach to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles, alongside an initial assessment of the compound's safety margin.
Introduction and Compound Profile
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a small molecule characterized by its unique cyclobutane core, a methoxyphenyl group, and a nitrile functional group.[1] Understanding the interplay of these structural features is paramount, as they will dictate the compound's physicochemical properties and, consequently, its biological activity.
Compound Details:
| Property | Value | Source |
| CAS Number | 1494087-79-4 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |
| Molecular Weight | 201.22 g/mol | [1][2] |
| Purity | Typically ≥95% | [2][3] |
| Hazard Statements | H302, H315, H319, H335 | [1][2] |
The initial hazard data suggests that Compound MOC requires careful handling due to potential acute toxicity if swallowed, and irritation to the skin and eyes.[1][2] This underscores the necessity of the toxicological assessments detailed herein. The goal of this guide is to establish a foundational dataset for Compound MOC, enabling informed, data-driven decisions throughout the drug discovery pipeline.[4]
Pharmacokinetic (PK) Profiling: Characterizing Systemic Exposure
Pharmacokinetics is the study of how the body processes a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[4][5] An early and thorough understanding of these parameters is crucial for optimizing dosing regimens and predicting clinical outcomes.[6]
The ADME Paradigm
A comprehensive PK study provides critical insights into a drug's journey through the body.[4] For Compound MOC, we propose a tiered approach, beginning with in vitro assays to predict human ADME properties, followed by definitive in vivo studies in rodent models.
In Vitro ADME Assessment
These initial screens are cost-effective methods to identify potential liabilities early in development.
-
Plasma Stability: Assesses the compound's stability in plasma, identifying susceptibility to enzymatic degradation.[7] This is critical for ensuring the compound can circulate long enough to exert its therapeutic effect.
-
Metabolic Stability (Microsomes & Hepatocytes): Human and rodent liver microsomes are used to determine the intrinsic clearance rate. This assay identifies the primary cytochrome P450 (CYP) enzymes responsible for metabolism.[8] Using hepatocytes provides a more complete picture, including both Phase I and Phase II metabolic pathways.[9][10]
-
Permeability (PAMPA & Caco-2): The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid screen for passive diffusion.[7] The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption, modeling the human intestinal barrier.[7]
In Vivo Pharmacokinetic Study Design
In vivo PK studies are essential for understanding a drug's behavior in a complex living system.[4] A well-designed study in rodents can generate key parameters like clearance, half-life, and bioavailability.[4]
Workflow for In Vivo Pharmacokinetic Assessment
Caption: Workflow for a typical rodent pharmacokinetic study.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3 per group).
-
Formulation: Prepare Compound MOC in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) for both intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound MOC in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters via non-compartmental analysis.
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tₘₐₓ | Time to reach Cₘₐₓ | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time.[12] |
| t₁/₂ | Half-life | The time required for the plasma concentration to decrease by half; determines dosing interval.[4] |
| CL | Clearance | The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.[12] |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability | The fraction of the administered dose that reaches systemic circulation; crucial for determining oral dose efficacy.[4] |
Metabolism and Metabolite Identification
The methoxyphenyl moiety of Compound MOC is a likely site for metabolism.
Hypothesized Metabolic Pathways for Compound MOC
Caption: Potential metabolic pathways for Compound MOC.
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, often mediated by cytochrome P450 enzymes.[8] For Compound MOC, O-demethylation of the methoxy group is a highly probable pathway, forming a phenolic metabolite.[10]
-
Phase II Metabolism: Involves conjugation reactions that increase water solubility to facilitate excretion.[8] The phenolic metabolite formed in Phase I would be an ideal substrate for glucuronidation or sulfation.[10]
Metabolite identification studies using high-resolution mass spectrometry on samples from in vitro hepatocyte incubations and in vivo studies are essential to confirm these pathways and to determine if any human-unique or disproportionate metabolites are formed.[9]
Preliminary Toxicity Assessment
Evaluating the potential toxicity of a novel compound is a critical step in drug discovery.[13][14] A tiered approach, starting with in vitro assays, helps to identify potential safety issues and refine compound selection while adhering to the principles of the 3Rs (Reduction, Refinement, Replacement) of animal testing.
In Vitro Cytotoxicity Screening
In vitro cytotoxicity assays are fundamental for evaluating a compound's potential to cause cell death.[13] The MTT assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13][14][15]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed human cell lines in 96-well plates. It is crucial to use both a cancer cell line relevant to the proposed therapeutic indication and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of Compound MOC (e.g., 0.1 to 100 µM) for a set duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Plot cell viability against compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT assay.
Hypothetical Cytotoxicity Data
| Cell Line | Type | IC₅₀ (µM) |
| HT-29 | Human Colon Cancer | 15.2 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 |
A higher IC₅₀ value in non-cancerous cells compared to cancer cells indicates a favorable selectivity index, suggesting the compound may have a wider therapeutic window.[14]
Mechanism of Toxicity (MoA) Elucidation
Should significant cytotoxicity be observed, further assays can be employed to understand the underlying mechanism. Novel human-based reporter assays, such as ToxProfiler, can quantify the activation of major cellular stress response pathways (e.g., oxidative stress, DNA damage, ER stress) to provide insight into the toxicological MoA.[16]
Preliminary In Vivo Toxicity Assessment
Following promising in vitro data, a limited in vivo study is warranted to assess acute toxicity and tolerability in a whole-organism setting.
Experimental Protocol: Acute Tolerability Study in Mice
-
Animal Model: Male and female BALB/c mice (n=3-5 per group).
-
Dosing: Administer single, escalating doses of Compound MOC via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Observations: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, activity) for up to 14 days.[17]
-
Measurements: Record body weight daily.
-
Terminal Procedures: At the end of the study, collect blood for basic clinical chemistry (e.g., ALT, AST to assess liver function) and perform a gross necropsy to examine major organs for any abnormalities.[17]
This preliminary study helps to identify the maximum tolerated dose (MTD) and potential target organs of toxicity, which is invaluable for designing future, more comprehensive toxicology studies.[6]
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust and scientifically-grounded framework for the initial characterization of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. By systematically evaluating its pharmacokinetic profile and preliminary toxicity, researchers can build a comprehensive data package. This data is essential for establishing a clear understanding of the compound's disposition and safety profile, enabling informed decisions on its potential for further development as a therapeutic agent. The integration of in vitro and in vivo models ensures a thorough yet efficient evaluation, paving the way for subsequent IND-enabling studies.
References
- ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. (2024). Elsevier B.V.
- In Vivo Pharmacokinetic (PK) Studies. Selvita.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2017). Taylor & Francis Online.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (2025). Benchchem.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Preliminary safety evaluation of novel small molecule inhibitors of caspase-3. Journal of Chemical and Pharmaceutical Research.
- Pharmacokinetic Studies: Design Consider
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022).
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI.
- In Vivo Pharmacokinetics. WuXi AppTec DMPK.
- Metabolism of BPI-460372, a Novel Covalent TEAD Inhibitor, in Five Species Hepatocytes and in Rat and Dog Plasma. (2024). Current Pharmaceutical Biotechnology.
- 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | 1494087-79-4. Sigma-Aldrich.
- Pharmacology Review(s) for Malarone.
- Pharmacokinetics and metabolism of (R,R)
- Pharmacokinetics and Metabolism of (R,R)
- 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile: A Cutting-Edge Chemical Solution. BOC Sciences.
- Drug metabolism – Knowledge and References. Taylor & Francis Online.
- 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile 95%. AiFChem, an Xtalpi Company.
Sources
- 1. tokei-syuri.jp [tokei-syuri.jp]
- 2. 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | 1494087-79-4 [sigmaaldrich.com]
- 3. 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile 95% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]
- 4. selvita.com [selvita.com]
- 5. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Crystallographic Structure and X-ray Data of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the crystallographic structure of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. While a published crystal structure for this specific compound is not currently available in open-access crystallographic databases, this document serves as an in-depth technical walkthrough of the entire process, from synthesis and crystal growth to single-crystal X-ray diffraction analysis. By presenting a plausible and detailed hypothetical case study, this guide aims to equip researchers with the necessary knowledge to undertake similar structural determinations. The protocols and data analysis techniques described herein are grounded in established crystallographic principles and practices.
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For professionals in drug development and materials science, an unambiguous understanding of molecular structure is paramount for elucidating structure-activity relationships (SAR), designing novel therapeutics, and understanding reaction mechanisms. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the atomic arrangement in the solid state with exceptional precision.[1][2][3] This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively govern the behavior of a compound.[4]
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a small organic molecule with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a strained cyclobutane ring, a nitrile group, and a methoxyphenyl substituent, presents an interesting case for conformational analysis and the study of non-covalent interactions. This guide will detail the hypothetical process of its structural determination.
Synthesis and Crystal Growth: The Foundation of a Successful Diffraction Experiment
A high-quality single crystal is the prerequisite for a successful SC-XRD experiment.[1][4] The journey to obtaining such a crystal begins with the synthesis of the compound, followed by a meticulous crystallization process.
Plausible Synthetic Route
While a specific synthetic procedure for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is not detailed in the provided search results, a plausible approach can be inferred from general organic chemistry principles. A potential route could involve the reaction of a suitable precursor, such as (2-methoxyphenyl)acetonitrile, with 1,3-dibromopropan-2-one in the presence of a base. This would construct the cyclobutane ring through a double alkylation reaction.
Experimental Protocol: Crystal Growth
The goal of crystallization is to encourage the slow and orderly arrangement of molecules into a well-defined crystal lattice.
Step-by-Step Protocol:
-
Purification: The synthesized 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile powder is first purified to >98% purity, as confirmed by techniques like NMR and HPLC.[5][6] Impurities can disrupt the crystal lattice and inhibit the growth of single crystals.
-
Solvent Selection: A screening of various solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility. For a compound like this, solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane would be suitable candidates.
-
Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature.
-
Crystal Selection and Mounting: Once suitable crystals have formed (ideally 0.1-0.5 mm in size), a well-formed, transparent crystal is selected under a microscope.[1] This crystal is carefully mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.[4]
Single-Crystal X-ray Diffraction: From Diffraction Pattern to Molecular Structure
SC-XRD is a powerful analytical technique that utilizes the diffraction of X-rays by the ordered atoms in a crystal to determine their three-dimensional arrangement.[2][3]
The SC-XRD Workflow
The process of determining a crystal structure using SC-XRD can be broken down into several key stages, as illustrated in the diagram below.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.[7]
Step-by-Step Protocol:
-
Crystal Centering: The mounted crystal is placed on the diffractometer and carefully centered in the X-ray beam.
-
Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These spots are then used by the control software (e.g., CrysAlisPro) to determine the unit cell parameters and the crystal system.[8]
-
Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Collection: The full diffraction dataset is collected, typically over several hours. The crystal is often cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and protect it from radiation damage.
Data Processing and Structure Refinement
Software: A suite of specialized software is used for processing the raw diffraction data and refining the crystal structure. Common packages include XDS for data integration and SHELX or Olex2 for structure solution and refinement.[7][9]
Step-by-Step Protocol:
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and beam intensity variations.
-
Structure Solution: The positions of the atoms in the unit cell are determined ab initio using direct methods or Patterson methods. This provides an initial, unrefined model of the molecular structure.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.
Hypothetical Crystallographic Data and Structural Analysis
The following tables present hypothetical but plausible crystallographic data for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₂H₁₁NO₂ |
| Formula weight | 201.22 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.521(2) Å |
| b = 12.134(3) Å | |
| c = 9.876(2) Å | |
| β = 105.34(1)° | |
| Volume | 983.4(4) ų |
| Z | 4 |
| Density (calculated) | 1.360 Mg/m³ |
| Absorption coefficient | 0.095 mm⁻¹ |
| F(000) | 424 |
| Crystal size | 0.30 x 0.25 x 0.20 mm |
| θ range for data collection | 2.50 to 27.50° |
| Reflections collected | 8965 |
| Independent reflections | 2248 [R(int) = 0.021] |
| Completeness to θ = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2248 / 0 / 136 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Table 2: Selected Hypothetical Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.545(3) | C2-C1-C4 | 88.5(2) |
| C1-C4 | 1.548(3) | C1-C2-C3 | 89.1(2) |
| C2-C3 | 1.531(3) | C2-C3-C4 | 88.9(2) |
| C3-C4 | 1.535(3) | C1-C4-C3 | 89.0(2) |
| C1-C5 | 1.482(3) | C1-C5-N1 | 178.9(3) |
| C5-N1 | 1.145(3) | ||
| C3=O1 | 1.210(3) |
Analysis of Molecular Structure
The hypothetical data reveals a puckered cyclobutane ring, which is typical for such strained systems. The bond angles within the ring deviate significantly from the ideal tetrahedral angle of 109.5°, indicating substantial ring strain. The nitrile group is nearly linear, as expected. The methoxyphenyl group would likely be oriented to minimize steric hindrance with the cyclobutane ring.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules interact with their neighbors through a variety of non-covalent forces, which dictate the crystal packing. A Hirshfeld surface analysis could be employed to visualize and quantify these interactions.[10][11]
Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice.
For 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, one might expect to observe C-H···O hydrogen bonds involving the carbonyl oxygen and C-H···N interactions with the nitrile nitrogen. Additionally, π-π stacking between the phenyl rings of adjacent molecules could play a role in stabilizing the crystal structure.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit hypothetical, technical overview of the process of determining the crystal structure of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. From the initial synthesis and crystal growth to the intricacies of single-crystal X-ray diffraction and data analysis, the described workflow represents a standard and robust approach in modern structural chemistry.
The determination of the precise three-dimensional structure of this and related molecules is a critical step in understanding their chemical behavior and potential applications. The insights gained from such studies can guide the design of new molecules with tailored properties for use in drug discovery and materials science. It is hoped that this guide will serve as a valuable resource for researchers in these fields.
References
-
Kabsch, W. (2025, January 19). XDS Program Package. Retrieved March 30, 2026, from [Link]
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved March 30, 2026, from [Link]
-
University of Illinois Materials Research Laboratory. (n.d.). X-Ray Data Analysis Software Packages. Retrieved March 30, 2026, from [Link]
-
Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved March 30, 2026, from [Link]
-
Mende, D. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Retrieved March 30, 2026, from [Link]
-
Development Team. (n.d.). Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. Retrieved March 30, 2026, from [Link]
-
Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved March 30, 2026, from [Link]
-
Carleton College Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved March 30, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved March 30, 2026, from [Link]
-
AiFChem, an Xtalpi Company. (n.d.). 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile 95%. Retrieved March 30, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved March 30, 2026, from [Link]
- Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266.
-
PubChemLite. (n.d.). 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile. Retrieved March 30, 2026, from [Link]
-
Hernandez Family Digital Album. (n.d.). 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. Retrieved March 30, 2026, from [Link]
- Ghabbour, H. A., Amr, A. E.-G. E., & Hosni, H. M. (2016). Crystal structure of 1,2-bis(4-methoxyphenyl)-2-((3-(trifluoromethyl)phenyl)amino)ethan-1-one, C23H20F3NO3. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 855-857.
-
Chemical Substance Information. (n.d.). 1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile. Retrieved March 30, 2026, from [Link]
- Martinez, R., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7010.
-
Crystallography Open Database. (n.d.). Search results. Retrieved March 30, 2026, from [Link]
- Al-Majid, A. M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- El-Faham, A., et al. (2023).
- Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
-
MolPort. (n.d.). 1-(3-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. Retrieved March 30, 2026, from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved March 30, 2026, from [Link]
-
PubChemLite. (n.d.). 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO). Retrieved March 30, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | 1494087-79-4 [sigmaaldrich.com]
- 6. 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | 1491519-18-6 [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. rigaku.com [rigaku.com]
- 9. XDS Package [xds.mr.mpg.de]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative [mdpi.com]
thermodynamic stability of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile in aqueous solution
An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile in Aqueous Solution
Executive Summary
This technical guide provides a comprehensive analysis of the s. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's intrinsic stability, predictable degradation pathways, and robust experimental protocols for its assessment. The core of this analysis rests on the inherent ring strain of the cyclobutane moiety and the reactivity of its key functional groups—the ketone, nitrile, and the 2-methoxyphenyl substituent. We present detailed, self-validating experimental workflows, including forced degradation studies and a stability-indicating HPLC-MS method, designed to rigorously evaluate the compound's stability profile under various stress conditions. This guide synthesizes theoretical chemical principles with practical, field-proven methodologies to empower researchers in predicting, analyzing, and mitigating potential stability issues in aqueous formulations.
Introduction
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable structural motif in medicinal chemistry, offering a unique three-dimensional geometry that can enhance pharmacological properties.[1] 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a compound of interest that incorporates this strained four-membered ring. Its potential utility in drug discovery programs necessitates a thorough understanding of its chemical stability, particularly in aqueous environments which are central to formulation, administration, and biological systems.
The stability of a pharmaceutical candidate is a critical parameter that influences its purity, potency, and safety.[2] Degradation can lead to a loss of efficacy and the formation of potentially toxic impurities. This guide delves into the thermodynamic factors governing the stability of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, providing a predictive framework for its degradation and a practical guide to its experimental evaluation.
Molecular Structure and Intrinsic Stability Factors
The stability of the title compound is a direct consequence of the interplay between its constituent parts: the cyclobutane core and its functional group substituents.
The Cyclobutane Core: A Strained System
The cyclobutane ring is characterized by significant ring strain, estimated to be around 26 kcal/mol (110 kJ/mol).[3] This strain arises from two main factors:
-
Angle Strain: The internal C-C-C bond angles of approximately 90° deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, leading to inefficient orbital overlap.[4]
-
Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms further contribute to the ring's instability. To alleviate this, the cyclobutane ring adopts a puckered conformation.[5][6]
This inherent strain makes the ring susceptible to cleavage under various conditions, including thermal, acidic, or basic stress, representing a primary liability for the molecule's stability.[7] The Gibbs free energy of activation for the ring opening of cyclobutane is significantly lower than that for a C-C bond in a linear alkane, a direct consequence of this high ring strain.[8]
Key Functional Groups and Their Influence
-
3-Oxo (Ketone) Group: The carbonyl group introduces a site of polarity and a target for nucleophilic attack. In an aqueous solution, water can act as a weak nucleophile. While direct hydrolysis of the ketone is not a primary degradation route, its electron-withdrawing nature can influence the reactivity of adjacent positions and potentially participate in more complex degradation pathways.
-
1-Carbonitrile (Nitrile) Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically yielding a carboxylic acid via an intermediate amide. This represents a significant potential degradation pathway in aqueous solutions of varying pH.
-
1-(2-Methoxyphenyl) Group: This substituent influences stability through both steric and electronic effects.
-
Steric Hindrance: As a bulky group attached to the same carbon as the nitrile, it may sterically hinder the approach of nucleophiles to both the nitrile carbon and the cyclobutane ring, potentially slowing degradation.
-
Electronic Effects: The methoxy group (-OCH₃) at the ortho position is an electron-donating group through resonance, which can influence the electron density of the aromatic ring and, by extension, its interaction with the cyclobutane core. The properties and stability of molecules can be significantly altered by the presence and position of methoxy groups.[9][10]
-
Predicted Degradation Pathways in Aqueous Solution
Based on the structural features, several degradation pathways can be postulated for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile in an aqueous environment. These pathways are critical to anticipate during stability studies.
-
Pathway A: Hydrolysis of the Nitrile Group: This is a highly probable degradation route.
-
Acid-Catalyzed: Protonation of the nitrile nitrogen followed by nucleophilic attack by water.
-
Base-Catalyzed: Direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. Both routes would lead to the formation of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carboxamide and subsequently 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid.
-
-
Pathway B: Ring Opening Reactions: The strained cyclobutane ring is a prime candidate for cleavage.
-
Hydrolytic Cleavage: Under harsh pH or thermal conditions, nucleophilic attack by water or hydroxide on the carbonyl carbon could initiate a cascade leading to ring opening, potentially via a retro-aldol or related fragmentation mechanism.
-
-
Pathway C: Photodegradation: Carbonyl compounds are known to be photolabile. UV light absorption could lead to the formation of radical intermediates, which could trigger ring cleavage or other rearrangements.[11]
Caption: Predicted degradation pathways for the title compound in aqueous solution.
Experimental Assessment of Thermodynamic Stability
A systematic experimental approach is required to confirm the predicted degradation pathways and quantify the stability of the compound. Forced degradation (or stress testing) is an essential tool for this purpose.[2][12]
Rationale for Experimental Design
Forced degradation studies are designed to accelerate the degradation process to generate product-related variants in a shorter timeframe.[13] The objectives are to:
-
Identify likely degradation products.[12]
-
Elucidate degradation pathways.[14]
-
Demonstrate the specificity and stability-indicating nature of the analytical method.[2]
The conditions are chosen to be more severe than standard accelerated stability testing, with a target degradation of 10-20% to ensure that degradation products are formed at detectable levels without being completely destroyed.[13]
Experimental Workflow
The overall workflow for assessing aqueous stability is a multi-step process involving careful sample preparation, controlled stress application, and high-resolution analytical detection.
Caption: Workflow for the aqueous stability assessment of a small molecule.
Detailed Experimental Protocols
The following protocols provide a framework for conducting a comprehensive stability study.
Protocol 4.3.1: Preparation of Stock and Working Solutions [15]
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile in a suitable organic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO).
-
Working Solution: Dilute the stock solution with the chosen aqueous buffer (e.g., pH 3, 7, and 9) to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid impacting the aqueous stability.
Protocol 4.3.2: Forced Degradation Studies [13][14]
-
Control Sample: A working solution stored at 4°C in the dark.
-
Acid Hydrolysis: Add 0.1 M HCl to the working solution. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to the working solution. Incubate at room temperature (as base hydrolysis is often faster).
-
Oxidative Degradation: Add 3% H₂O₂ to the working solution. Incubate at room temperature and protect from light.
-
Thermal Degradation: Incubate the working solution (at neutral pH) at 60°C in the dark.
-
Photolytic Degradation: Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample wrapped in aluminum foil.
-
Sampling: For each condition, withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Immediately quench the reaction (e.g., by neutralizing the acid/base samples or diluting with mobile phase) and store at -20°C until analysis.[15]
Protocol 4.3.3: Stability-Indicating Analytical Method (HPLC-UV/MS) A stability-indicating method is one that can separate the parent drug from its degradation products, ensuring accurate quantification.[2] Modern analytical techniques like liquid chromatography coupled to mass spectrometry (LC-MS) are the methods of choice.[16][17]
-
Instrumentation: HPLC with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes to ensure separation of the parent compound from more polar or less polar degradants.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength (determined by UV scan) and mass spectrometry in both positive and negative ion modes to capture a wide range of potential degradants.
Data Presentation and Interpretation
Quantitative Stability Data
The results from the forced degradation studies should be summarized in a table to allow for easy comparison of the compound's stability under different conditions. The percentage of the parent compound remaining is calculated by comparing its peak area at each time point to the peak area at time zero.
Table 1: Hypothetical Stability of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (m/z) |
| Control (4°C, dark) | 24 | 99.8% | - |
| 0.1 M HCl, 60°C | 12 | 85.2% | 218.08 (Amide), 219.06 (Acid) |
| 0.1 M NaOH, RT | 6 | 70.5% | 219.06 (Acid), Ring-opened species |
| 3% H₂O₂, RT | 24 | 95.1% | Minor oxidative adducts |
| Thermal, 60°C | 24 | 98.9% | - |
| Photolytic (ICH Q1B) | - | 92.4% | Multiple minor products |
Identification of Degradation Products
High-resolution mass spectrometry is used to obtain accurate mass measurements of the degradation products. This data, combined with knowledge of the parent structure, allows for the confident assignment of elemental compositions to the degradants. For instance, the hydrolysis of the nitrile (C₁₂H₁₁NO₂) to the carboxylic acid would result in the addition of H₂O and loss of NH, leading to a new formula of C₁₂H₁₂O₃. Fragmentation patterns from MS/MS analysis can further confirm the proposed structures and pinpoint the site of modification.
Strategies for Stabilization
Should the stability of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile prove to be a concern in aqueous formulations, several strategies can be employed:
-
pH Control: Maintaining the pH of the solution within a range where the compound exhibits maximum stability (often near neutral pH, away from strong acids or bases that catalyze hydrolysis) is the most critical factor.
-
Buffering Agents: Use of appropriate buffer systems to maintain the desired pH.
-
Excipients: The addition of stabilizing agents such as antioxidants (if oxidative degradation is observed) or solubilizing agents may be beneficial.[15]
-
Protection from Light: If the compound is found to be photolabile, formulation in amber vials or light-resistant packaging is essential.
-
Storage Conditions: Storing the aqueous solution at reduced temperatures (e.g., refrigeration) will slow the rate of most degradation reactions.
Conclusion
The is governed by a balance of factors, primarily the inherent strain of the cyclobutane ring and the susceptibility of the nitrile group to hydrolysis. The compound is predicted to be most vulnerable to degradation under acidic and basic conditions, leading to hydrolysis of the nitrile moiety, and potentially to ring-opening under more forceful conditions. Its stability against oxidation and thermal stress is likely to be higher.
This guide provides a robust framework for the systematic evaluation of this stability. By employing the detailed forced degradation protocols and the high-resolution stability-indicating analytical method described, researchers can accurately quantify the degradation kinetics, identify the resulting degradants, and establish the compound's degradation pathways. These findings are indispensable for making informed decisions in the drug development process, from lead optimization and formulation design to defining appropriate storage conditions and shelf-life.
References
- On the Stability of Disubstituted Cyclobutenes – A Computational Study. National Institutes of Health (NIH).
- Technical Support Center: Strategies to Improve the Stability of Small Molecule Inhibitors in Experimental Conditions. Benchchem.
- Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ACS Publications.
- Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. ACS Publications.
- The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO.
- Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI.
- An In-depth Technical Guide to the Thermochemical Properties of Cyclobutane and Its Derivatives. Benchchem.
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. National Institutes of Health (NIH).
- Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Preprints.org.
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
- Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed.
- Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo.
- Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate.
- Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ACS Publications.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications.
- Stabilising proteins in solution using affordable and readily available small molecules. National Institutes of Health (NIH).
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
- Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
- The application of cyclobutane derivatives in organic synthesis. ResearchGate.
- Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health (NIH).
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmainfo.in [pharmainfo.in]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
exploratory synthesis pathways for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
An In-depth Technical Guide to the Exploratory Synthesis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Introduction
The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can impart favorable pharmacological properties such as metabolic stability and enhanced binding affinity.[1][2][3] The target molecule, 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, incorporates this strained ring system with functionalities that suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of the aryl, keto, and nitrile groups provides multiple points for further chemical elaboration.
This technical guide presents a series of exploratory synthetic pathways for the preparation of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. As no established synthesis for this specific compound has been reported in the literature, this document outlines several plausible strategies based on established methodologies for the synthesis of functionalized cyclobutanes. The proposed routes are designed to be adaptable and provide a solid foundation for further experimental optimization by researchers in drug discovery and development.
Proposed Synthetic Strategies
The synthesis of highly substituted cyclobutanes presents a significant challenge due to ring strain and the potential for multiple stereoisomers.[4] Several strategic approaches can be envisioned for the synthesis of the target molecule. This guide will focus on two primary and one secondary, more novel, exploratory pathway.
Pathway 1: [2+2] Cycloaddition Approach
The [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis, involving the union of two unsaturated components to form the four-membered ring.[3][5] This can be achieved through photochemical, thermal, or metal-catalyzed methods.[3][5] For the synthesis of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, a [2+2] cycloaddition between a suitable ketene and an alkene is a promising strategy.
Retrosynthetic Analysis of Pathway 1
Caption: Retrosynthetic analysis of the [2+2] cycloaddition approach.
Proposed Forward Synthesis
This pathway involves the reaction of 2-methoxy-α-cyanostyrene with a ketene equivalent, such as dichloroketene generated in situ, followed by dehalogenation to yield the desired 3-oxocyclobutanone ring.
Step 1: Synthesis of 2-Methoxy-α-cyanostyrene
The starting alkene can be prepared from 2-methoxybenzaldehyde via a Knoevenagel condensation with a suitable active methylene compound like malononitrile, followed by a decarboxylation or other modification to yield the desired cyanostyrene.
Step 2: [2+2] Cycloaddition with Dichloroketene
Dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc or triethylamine, can undergo a thermal [2+2] cycloaddition with the electron-rich 2-methoxy-α-cyanostyrene. This reaction is known to be effective for forming cyclobutanone intermediates.[5]
Step 3: Dechlorination
The resulting dichlorocyclobutanone can be dechlorinated using a reducing agent such as zinc dust in acetic acid to afford the target 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
Experimental Protocol (Hypothetical)
Synthesis of 2-((2-methoxyphenyl)(cyano)methylene)malononitrile:
-
To a solution of 2-methoxybenzaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
[2+2] Cycloaddition and Dechlorination:
-
A solution of 2-methoxy-α-cyanostyrene (1.0 equiv) in anhydrous diethyl ether is prepared under an inert atmosphere.
-
Trichloroacetyl chloride (1.5 equiv) is added dropwise to a stirred suspension of activated zinc dust (2.0 equiv) in anhydrous diethyl ether at reflux.
-
The reaction is monitored by TLC for the disappearance of the starting alkene.
-
Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated in vacuo.
-
The crude dichlorocyclobutanone is dissolved in acetic acid, and zinc dust (3.0 equiv) is added portion-wise.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is worked up by filtration and extraction to yield the crude product, which is then purified by column chromatography.
Advantages and Potential Challenges
-
Advantages: The [2+2] cycloaddition is a well-established and powerful method for constructing cyclobutane rings.[4][5] The starting materials are readily accessible.
-
Challenges: The regioselectivity of the cycloaddition may need to be optimized. The stability of the cyanostyrene under the reaction conditions could be a concern.
Pathway 2: Functionalization of a Pre-formed Cyclobutane Core
An alternative strategy involves starting with a commercially available or easily synthesized cyclobutane derivative and introducing the required functional groups. 3-Oxocyclobutane-1-carboxylic acid is a readily available starting material that can serve as a suitable precursor.[6][7][8][9]
Retrosynthetic Analysis of Pathway 2
Caption: Retrosynthetic analysis of the functionalization approach.
Proposed Forward Synthesis
This pathway involves the protection of the ketone, addition of the aryl group, conversion of the carboxylic acid to a nitrile, and finally deprotection.
Step 1: Protection of the Ketone
The ketone functionality of 3-oxocyclobutane-1-carboxylic acid needs to be protected, for example, as a ketal, to prevent side reactions in the subsequent steps.
Step 2: Conversion to an Activated Acyl Species
The carboxylic acid can be converted to an acid chloride or another activated species to facilitate the subsequent arylation step.
Step 3: Friedel-Crafts Acylation
A Friedel-Crafts acylation reaction with anisole (methoxybenzene) could potentially install the 2-methoxyphenyl group at the 1-position. However, controlling the regioselectivity might be challenging. A more controlled approach would be a nucleophilic addition of a 2-methoxyphenyl organometallic reagent (e.g., a Grignard or organolithium reagent) to an activated form of the cyclobutane carboxylic acid.
Step 4: Conversion of Carboxylic Acid to Nitrile
The carboxylic acid can be converted to a primary amide, which can then be dehydrated to the nitrile using a reagent such as thionyl chloride, phosphorus oxychloride, or a modern dehydrating agent like Burgess reagent.
Step 5: Deprotection of the Ketone
The protecting group on the ketone is removed under acidic conditions to yield the final product.
Experimental Protocol (Hypothetical)
Ketal Protection:
-
A mixture of 3-oxocyclobutane-1-carboxylic acid (1.0 equiv), ethylene glycol (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until no more water is collected.
-
The reaction is worked up to yield the protected carboxylic acid.
Amide Formation and Dehydration:
-
The protected carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride.
-
The acid chloride is then reacted with aqueous ammonia to form the primary amide.
-
The amide is subsequently dehydrated using a suitable reagent like phosphorus oxychloride in a solvent such as pyridine or DMF to yield the nitrile.
Aryl Addition (alternative to Friedel-Crafts):
-
2-Bromoanisole is converted to 2-methoxyphenylmagnesium bromide.
-
The Grignard reagent is then reacted with an activated form of the protected cyclobutane carboxylic acid (e.g., an ester or acid chloride).
Deprotection:
-
The protected cyclobutanone is treated with aqueous acid (e.g., HCl) to remove the ketal protecting group and yield the final product.
Advantages and Potential Challenges
-
Advantages: This pathway utilizes a readily available starting material. The individual steps are generally well-precedented reactions.
-
Challenges: The introduction of the 2-methoxyphenyl group at the quaternary center could be sterically hindered. The stability of the cyclobutane ring under the various reaction conditions needs to be considered.
Pathway 3: Ring Contraction Approach (Exploratory)
A more novel and exploratory approach could involve the ring contraction of a suitable cyclopentanone derivative. For instance, a Favorskii rearrangement of an α-halocyclopentanone could potentially lead to a cyclobutanecarboxylic acid derivative.
Conceptual Outline
Caption: Conceptual outline of a ring contraction approach.
This pathway would require the synthesis of a specifically substituted α-halocyclopentanone precursor, which in itself could be a multi-step process. While academically interesting, this approach is likely more challenging and less direct than the first two pathways presented.
Data Summary and Comparison
| Pathway | Key Reaction | Starting Materials | Potential Advantages | Potential Challenges |
| 1: [2+2] Cycloaddition | [2+2] Cycloaddition | 2-Methoxybenzaldehyde, Malononitrile, Trichloroacetyl chloride | Convergent, powerful ring-forming reaction | Regioselectivity, stability of intermediates |
| 2: Functionalization | Aryl addition, Nitrile formation | 3-Oxocyclobutane-1-carboxylic acid, 2-Bromoanisole | Readily available starting material, well-known transformations | Steric hindrance, multi-step, protection/deprotection required |
| 3: Ring Contraction | Favorskii Rearrangement | Substituted Cyclopentanone | Novel approach | Synthesis of precursor, unpredictable rearrangement |
Conclusion
The exploratory synthesis of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile can be approached through several scientifically sound strategies. The [2+2] cycloaddition pathway offers a convergent and elegant route, while the functionalization of a pre-formed cyclobutane core provides a more linear but potentially more predictable approach. The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the experimental outcomes of the key steps. This guide provides a robust framework for researchers to embark on the synthesis of this and other similarly complex cyclobutane derivatives, which hold significant promise in the field of drug discovery.
References
- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024, June 11).
- Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Form
- Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC.
- A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. (2025, November 14). Royal Society of Chemistry.
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016, March 28).
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC.
- Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. (2019, September 13).
- Intramolecular Cascade Cyclization of Cyclobutanone: Asymmetric Construction of Cyclobutanone Fused Oxa-Spirocycles. (2025, January 8).
- Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022, June 10). Royal Society of Chemistry.
- Cyclobutanes in Organic Synthesis. Baran Lab.
- Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. (2017, September 28). Royal Society of Chemistry.
- Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses.
- The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide. Benchchem.
- Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC.
- studies toward the stereocontrolled synthesis of cyclobutane deriv
- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (2020, December 21).
- Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013, August 7).
- Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015, November 11).
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 8. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 9. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
electronic properties and HOMO-LUMO gap of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the characterization of the electronic properties of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, with a specific focus on its Frontier Molecular Orbitals (FMOs) and the associated HOMO-LUMO gap. While direct experimental data for this specific molecule is not extensively reported in the literature, this document outlines the established computational and experimental methodologies required for its thorough investigation. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in understanding and predicting the chemical behavior and potential applications of this and related molecular scaffolds. We will delve into the theoretical underpinnings of FMO theory, provide a detailed protocol for in silico analysis using Density Functional Theory (DFT), and discuss potential experimental validation techniques.
Introduction: The Significance of Electronic Properties in Molecular Design
The electronic structure of a molecule is a primary determinant of its chemical reactivity, stability, and photophysical properties. For professionals in drug development, understanding these characteristics is paramount. The distribution of electrons within a molecule, particularly in its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO, respectively), dictates how it will interact with biological targets, its metabolic stability, and its potential for off-target effects.
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a molecule of interest due to its unique structural features, including a strained cyclobutane ring, an electron-withdrawing nitrile group, and an electron-donating methoxyphenyl substituent. This combination of functionalities suggests a rich and complex electronic landscape that warrants detailed investigation. A thorough understanding of its electronic properties, particularly the HOMO-LUMO gap, can provide valuable insights into its potential as a pharmacophore or a reactive intermediate in organic synthesis.
This guide will provide a robust framework for elucidating these properties, empowering researchers to make informed decisions in their molecular design and development endeavors.
Theoretical Framework: Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry that simplifies the complex picture of molecular orbitals by focusing on the two most important ones: the HOMO and the LUMO.
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It can be thought of as the orbital from which the molecule is most likely to donate electrons in a chemical reaction. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is devoid of electrons. It represents the region where the molecule is most likely to accept electrons. The energy of the LUMO (ELUMO) is related to the molecule's electron affinity.
The HOMO-LUMO gap (ΔE) is the energy difference between these two orbitals:
ΔE = ELUMO - EHOMO
The magnitude of this gap is a critical descriptor of a molecule's properties:
-
Chemical Reactivity: A small HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions.
-
Kinetic Stability: A large HOMO-LUMO gap suggests high kinetic stability, as the molecule resists changes in its electron configuration.
-
Optical Properties: The HOMO-LUMO gap is related to the energy of the lowest-energy electronic transition, which can often be observed using UV-Vis spectroscopy.
Computational Investigation: A Protocol for In Silico Analysis
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and predictive tool for investigating the electronic properties of molecules like 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
Experimental Protocol: DFT Calculation Workflow
This protocol outlines the steps for a typical DFT-based analysis.
I. Molecular Structure Preparation
-
2D Structure Sketching: Draw the 2D structure of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation: Convert the 2D sketch into a preliminary 3D structure using the software's built-in tools.
-
Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
II. Geometry Optimization
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). This file should specify:
-
The 3D coordinates of the atoms.
-
The desired level of theory and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.
-
The keyword for geometry optimization (e.g., Opt).
-
-
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation (keyword: Freq). The absence of imaginary frequencies indicates a stable structure.
III. Electronic Property Calculation
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation at the same or a higher level of theory. This calculation will provide detailed information about the molecular orbitals.
-
Data Extraction: From the output file, extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap.
-
Orbital Visualization: Generate cube files for the HOMO and LUMO and visualize them using software like GaussView, Avogadro, or VMD. This will show the spatial distribution of these orbitals, providing insights into reactive sites.
Data Presentation: Predicted Electronic Properties
The following table structure should be used to report the results of the DFT calculations:
| Property | Symbol | Calculated Value (eV) |
| HOMO Energy | EHOMO | Value |
| LUMO Energy | ELUMO | Value |
| HOMO-LUMO Gap | ΔE | Value |
| Ionization Potential (IP) | IP ≈ -EHOMO | Value |
| Electron Affinity (EA) | EA ≈ -ELUMO | Value |
Visualization: Computational Workflow
Caption: A flowchart illustrating the key stages in the computational determination of molecular electronic properties using DFT.
Experimental Validation: Bridging Theory and Practice
While computational methods are highly insightful, experimental validation is crucial for confirming the theoretical predictions. The following techniques can be employed to probe the electronic properties of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule. These experimental values can be correlated with the HOMO and LUMO energies, respectively.
-
Principle: A potential is swept linearly versus time between two preset values in a solution containing the analyte. The resulting current is measured, providing information about the redox processes.
-
Correlation to FMOs:
-
The onset of the first oxidation peak can be used to estimate the EHOMO.
-
The onset of the first reduction peak can be used to estimate the ELUMO.
-
-
Experimental Protocol:
-
Dissolve a known concentration of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential and record the resulting voltammogram.
-
Determine the onset potentials for the first oxidation and reduction events.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.
-
Principle: When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower energy orbital to a higher energy orbital. The lowest energy absorption band often corresponds to the HOMO-LUMO transition.
-
Correlation to HOMO-LUMO Gap: The wavelength of maximum absorbance (λmax) for the lowest energy transition can be used to calculate an experimental estimate of the HOMO-LUMO gap using the following equation:
ΔE (eV) = 1240 / λmax (nm)
-
Experimental Protocol:
-
Prepare a dilute solution of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the λmax of the longest wavelength absorption band.
-
Visualization: Experimental Validation Workflow
Caption: A schematic representing the experimental workflow for validating computationally predicted electronic properties.
Interpretation and Application in Drug Development
The data obtained from both computational and experimental investigations can be synthesized to build a comprehensive electronic profile of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
-
Mapping Reactive Sites: The visualization of the HOMO and LUMO provides a roadmap to the molecule's reactivity.
-
HOMO: Regions with a high density of the HOMO are likely sites for electrophilic attack.
-
LUMO: Regions with a high density of the LUMO are likely sites for nucleophilic attack.
-
-
Predicting Metabolic Fate: Understanding the electron-donating and -accepting capabilities of different parts of the molecule can help in predicting potential sites of metabolic transformation (e.g., oxidation by cytochrome P450 enzymes).
-
Guiding Lead Optimization: If the initial molecule exhibits undesirable reactivity or metabolic instability, the electronic property data can guide medicinal chemists in making structural modifications to modulate these properties. For instance, adding electron-withdrawing or -donating groups at specific positions can alter the HOMO and LUMO energies and distributions.
Conclusion
While 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile may not yet have a well-documented electronic profile, the methodologies to establish one are robust and accessible. This guide provides a comprehensive framework for researchers to undertake such an investigation. By combining the predictive power of computational chemistry with the empirical validation of experimental techniques, a deep understanding of this molecule's electronic properties can be achieved. This knowledge is not merely academic; it is a critical component in the rational design of novel therapeutics and functional materials, enabling scientists to predict and control molecular behavior with greater precision.
References
- Fleming, I. (1976). Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons.
- Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138.
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
Application Note: A Scalable Synthesis Protocol for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Abstract
Substituted cyclobutane scaffolds are of increasing importance in medicinal chemistry and drug discovery, offering a unique three-dimensional geometry that can enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a valuable building block for the synthesis of complex molecules, leveraging the conformational rigidity of the cyclobutane ring.[3] This application note provides a comprehensive, step-by-step protocol for the scalable synthesis of this target compound from commercially available starting materials. The described method, based on a robust cyclization strategy, is designed for high reproducibility and is suitable for scale-up in a research or process development setting. Detailed safety, characterization, and process optimization considerations are also discussed.
Introduction: The Strategic Value of Cyclobutane Scaffolds
The cyclobutane ring, once considered a synthetic curiosity, is now a strategically important motif in modern drug design.[4] Its inherent ring strain results in a puckered, three-dimensional conformation that distinguishes it from more common, planar aromatic rings or flexible acyclic chains. This unique topography allows medicinal chemists to:
-
Induce Conformational Restriction: Locking a molecule into a specific bioactive conformation can significantly improve binding affinity to a biological target.[1][2]
-
Enhance Metabolic Stability: The cyclobutane core is generally robust and less susceptible to metabolic degradation compared to other functionalities.
-
Serve as an Aryl Bioisostere: The rigid scaffold can mimic the spatial arrangement of a phenyl ring while offering improved physicochemical properties.[4]
-
Explore 3D Chemical Space: Moving away from flat molecules is a key strategy in discovering novel drug candidates with improved properties.
The target molecule, 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, combines this valuable scaffold with an aryl group common in bioactive compounds and a versatile nitrile handle, making it an attractive intermediate for library synthesis and lead optimization campaigns. This protocol details a practical and scalable approach to its synthesis via the cyclization of an arylacetonitrile derivative with a 1,3-dielectrophile.
Synthetic Strategy and Reaction Scheme
The proposed synthesis follows a convergent and efficient two-step, one-pot approach by forming the cyclobutane ring through a double alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromoacetone. This method is advantageous as it utilizes readily available starting materials and proceeds through a well-established cyclization mechanism.
The key steps are:
-
Deprotonation: Formation of a nucleophilic carbanion from 2-methoxyphenylacetonitrile using a strong, non-nucleophilic base.
-
Cyclization: A tandem SN2 reaction sequence where the carbanion first displaces one bromide from 1,3-dibromoacetone, followed by a rapid intramolecular cyclization to displace the second bromide, forming the cyclobutanone ring.
Caption: Overall synthetic scheme for the target compound.
Materials and Equipment
All reagents should be of high purity. Solvents designated as "anhydrous" should be used to ensure optimal reaction conditions.
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxyphenylacetonitrile | ≥98% | Standard vendor | |
| 1,3-Dibromoacetone | ≥97% (stabilized) | Standard vendor | Caution: Lachrymator. Handle in a fume hood. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard vendor | Caution: Water-reactive, flammable solid.[5] |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Standard vendor | Use from a solvent purification system or freshly opened bottle. |
| Diethyl Ether (Et₂O) | ACS Grade | Standard vendor | For extraction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard vendor | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard vendor | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | For aqueous work-up. |
| Brine (Saturated NaCl) | ACS Grade | Prepared in-house | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard vendor | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Standard vendor | For column chromatography. |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet/outlet
-
Ice-water bath
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Pay special attention to the hazards of sodium hydride and 1,3-dibromoacetone.[5][6]
Step 1: Preparation of the Reaction Vessel and Reagents 1.1. Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler. 1.2. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature. Maintain a positive nitrogen atmosphere throughout the reaction. 1.3. Weigh Sodium Hydride (60% dispersion, 4.4 g, 110 mmol, 1.1 eq.) and transfer it to the reaction flask. 1.4. Add 100 mL of anhydrous THF to the flask to suspend the NaH. 1.5. Prepare a solution of 2-Methoxyphenylacetonitrile (14.7 g, 100 mmol, 1.0 eq.) in 50 mL of anhydrous THF .
Step 2: Formation of the Carbanion 2.1. Cool the NaH suspension in the reaction flask to 0-5 °C using an ice-water bath. 2.2. Add the 2-methoxyphenylacetonitrile solution dropwise to the stirred NaH suspension over 30-45 minutes via an addition funnel or syringe pump.
- Causality: Slow addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling will be observed. 2.3. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The reaction mixture should become a homogeneous, reddish-brown solution.
Step 3: Cyclization 3.1. Prepare a solution of 1,3-Dibromoacetone (21.6 g, 100 mmol, 1.0 eq.) in 50 mL of anhydrous THF .
- Insight: 1,3-Dibromoacetone is a strong lachrymator and irritant.[6] This solution should be prepared and handled entirely within the fume hood. 3.2. Re-cool the carbanion solution to 0-5 °C. 3.3. Add the 1,3-dibromoacetone solution dropwise to the reaction mixture over approximately 1 hour.
- Causality: This addition is also exothermic. Maintaining a low temperature minimizes the formation of side products from potential self-condensation or decomposition of the dibromoacetone. 3.4. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.
Step 4: Work-up and Extraction 4.1. Cool the reaction mixture back to 0-5 °C. 4.2. Carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water to destroy any unreacted NaH.
- Safety: The quenching process is highly exothermic and will evolve hydrogen gas. Perform this step slowly and with caution.[7] 4.3. Transfer the mixture to a 1 L separatory funnel. 4.4. Add 150 mL of diethyl ether and 100 mL of water. Shake and separate the layers. 4.5. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine . 4.6. Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.
Step 5: Purification 5.1. Purify the crude oil via flash column chromatography on silica gel. 5.2. Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes . 5.3. Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile as a pale yellow solid or viscous oil. 5.4. Expected yield: 14.1 - 17.1 g (70-85%).
Characterization and Quality Control
The final product's identity and purity should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow solid or viscous oil |
| Molecular Formula | C₁₂H₁₁NO₂[8] |
| Molecular Weight | 201.22 g/mol [8] |
| Purity (HPLC) | ≥98%[9] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.4-6.9 (m, 4H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.7-3.5 (m, 4H, -CH₂-CO-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 205 (C=O), 156 (Ar-C-O), 130-120 (Ar-C), 118 (CN), 55 (-OCH₃), 52 (CH₂), 45 (Quaternary C) |
| IR (KBr, cm⁻¹) | ~ 2240 (C≡N), 1780 (C=O, cyclobutanone), 1600, 1490 (C=C, aromatic) |
| MS (ESI+) | m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺ |
Note: NMR chemical shifts are predicted based on the structure and may vary slightly.
Scalability and Process Safety
Caption: Step-by-step process workflow diagram.
-
Thermal Management: The deprotonation and cyclization steps are exothermic. On a larger scale, the rate of addition for both the arylacetonitrile and the 1,3-dibromoacetone must be carefully controlled. A jacketed reactor with active cooling is recommended for scales above 100g.
-
Hydrogen Evolution: The initial deprotonation step releases a significant volume of flammable hydrogen gas. The reaction must be performed in a fume hood with adequate ventilation, away from ignition sources, and the nitrogen outlet should be safely vented.[5]
-
Reagent Quality: The use of truly anhydrous THF is paramount. The presence of water will consume the sodium hydride and the carbanion, drastically reducing the yield.
-
Purification: While chromatography is effective at the lab scale, for multi-kilogram production, alternative purification methods like crystallization or distillation (if thermally stable) should be explored to improve throughput and reduce solvent waste.
-
Waste Handling: The aqueous layers from the work-up will contain bromide salts and residual THF. They should be collected and disposed of as hazardous aqueous waste.
Conclusion
This application note details a reliable and scalable two-step, one-pot synthesis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. The protocol relies on a robust cyclization reaction and utilizes readily available starting materials. By carefully controlling reaction parameters, particularly temperature and the rate of addition, this method can consistently provide the target compound in high yield and purity. The provided guidelines on safety, characterization, and scalability make this protocol a valuable resource for researchers in drug discovery and process development requiring access to this important chemical building block.
References
-
van der Kolk, R. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
van der Kolk, R. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Karageorgis, G. et al. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tokei-syuri.jp [tokei-syuri.jp]
- 9. 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | 1494087-79-4 [sigmaaldrich.com]
Application Notes & Protocols: 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile as a Versatile Building Block for Advanced API Synthesis
Introduction: The Strategic Value of the Cyclobutane Scaffold
In modern medicinal chemistry, the cyclobutane motif has transitioned from a synthetic curiosity to a cornerstone of rational drug design. Its inherent structural rigidity and unique three-dimensional geometry offer significant advantages over more flexible aliphatic or planar aromatic systems.[1][2][3] The puckered conformation of the cyclobutane ring can pre-organize pharmacophoric elements into a bioactive conformation, enhancing binding affinity and selectivity for biological targets while minimizing the entropic penalty upon binding.[3][4] Furthermore, the incorporation of this strained carbocycle can improve key pharmacokinetic properties, such as metabolic stability and aqueous solubility, by disrupting planarity and presenting a less favorable substrate for metabolic enzymes.[2][5]
This guide focuses on 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile , a highly functionalized building block poised for sophisticated applications in Active Pharmaceutical Ingredient (API) synthesis. This molecule uniquely combines:
-
A rigid cyclobutane core to enforce a defined spatial orientation of substituents.
-
A 3-oxo functional group , which serves as a versatile handle for nucleophilic additions, reductions, and other transformations to introduce new stereocenters and functional groups.
-
A quaternary nitrile-bearing carbon , providing a site for further chemical elaboration or acting as a bioisosteric replacement for other functionalities.
-
A 2-methoxyphenyl substituent , a common moiety in numerous bioactive compounds that can engage in critical binding interactions (e.g., hydrogen bonding, pi-stacking) with protein targets.
These application notes provide detailed protocols and expert insights into leveraging this building block for the synthesis of complex molecular architectures, demonstrating its potential to accelerate drug discovery programs.
Physicochemical and Safety Profile
A thorough understanding of the building block's properties is essential for its effective and safe use in synthesis.
Table 1: Properties of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
| Property | Value | Source |
| CAS Number | 1494087-79-4 | |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥98% (Typical) | |
| InChI Key | NCODQKGQIKSVJX-UHFFFAOYSA-N | |
| Storage | Ambient Temperature |
Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Applications & Core Protocols
The true power of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile lies in the orthogonal reactivity of its functional groups. The following sections detail key transformations that unlock its potential as a scaffold for API synthesis.
Caption: Synthetic utility workflow for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
Application 1: Diastereoselective Reduction of the 3-Oxo Group
Scientific Rationale: The reduction of the cyclobutanone is a critical step for introducing a hydroxyl group and creating a new stereocenter. The stereochemical outcome (cis vs. trans) is highly dependent on the steric bulk of the hydride reagent. This principle allows for the selective synthesis of distinct diastereomers, which is crucial as stereochemistry can profoundly impact biological activity. A less sterically hindered reagent like sodium borohydride (NaBH₄) can approach from either face, often leading to the thermodynamically favored product, while a bulkier reagent like L-Selectride will preferentially attack from the less hindered face, leading to the kinetically controlled product.[6]
Protocol 1A: Synthesis of trans-1-(2-Methoxyphenyl)-3-hydroxycyclobutane-1-carbonitrile
-
Principle: Reduction with sodium borohydride, a mild and sterically unhindered reducing agent, typically yields the more thermodynamically stable trans alcohol as the major product.
-
Materials:
-
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
-
Anhydrous Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (1.0 eq) in anhydrous methanol to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0 °C. Monitor progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the trans isomer.
-
-
Expected Outcome:
-
Yield: 75-85%
-
Diastereomeric Ratio (trans:cis): Typically >5:1
-
Characterization: ¹H NMR will show distinct coupling constants for the carbinol proton in the trans vs. cis isomer. Mass spectrometry will confirm the expected molecular weight.
-
Protocol 1B: Synthesis of cis-1-(2-Methoxyphenyl)-3-hydroxycyclobutane-1-carbonitrile
-
Principle: Reduction with L-Selectride®, a sterically demanding reagent, favors hydride delivery from the face opposite the bulky methoxyphenyl group, leading to the kinetically favored cis alcohol.
-
Materials:
-
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Aqueous sodium hydroxide (1 M NaOH)
-
Hydrogen peroxide (30% aq. solution)
-
-
Procedure:
-
Dissolve 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® solution (1.2 eq) dropwise via syringe over 20 minutes.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by slowly adding water, followed by 1 M NaOH and then 30% H₂O₂ (caution: exothermic).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Perform an aqueous work-up and extraction as described in Protocol 1A.
-
Purify by flash column chromatography to isolate the cis isomer.
-
-
Expected Outcome:
-
Yield: 70-80%
-
Diastereomeric Ratio (cis:trans): Typically >10:1
-
Caption: Steric influence on hydride attack for diastereoselective reduction.
Application 2: Hydrolysis of the Nitrile to a Carboxylic Acid
Scientific Rationale: Converting the nitrile group to a carboxylic acid unlocks a wealth of subsequent chemical transformations, most notably amide bond formation via coupling with amines. This is a cornerstone strategy in medicinal chemistry for exploring structure-activity relationships (SAR). The resulting β-ketocarboxylic acid is a valuable intermediate for creating libraries of derivatives. Similar intermediates are widely used in the synthesis of various inhibitors.[7][8]
Protocol 2: Synthesis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid
-
Principle: Acid-catalyzed hydrolysis converts the nitrile into a carboxylic acid functional group. Concentrated HCl provides both the catalyst and the water required for the reaction.
-
Materials:
-
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Combine 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (1.0 eq) and concentrated HCl (10-20 volumes) in a pressure-tolerant vial or a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by taking aliquots, neutralizing, extracting, and analyzing by TLC or LC-MS. The reaction may take 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated base solution (e.g., NaHCO₃ or NaOH) until the pH is ~2-3.
-
Extract the product into a suitable organic solvent like DCM or EtOAc (3 x volumes).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography.
-
-
Expected Outcome:
-
Yield: 80-95%
-
Characterization: The disappearance of the nitrile stretch (~2240 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹) in the IR spectrum are indicative of a successful reaction. ¹³C NMR will show the appearance of a carboxylic acid carbon signal (~175-185 ppm).
-
Summary of Applications & Quantitative Data
Table 2: Summary of Synthetic Transformations and Expected Outcomes
| Application | Protocol | Key Reagents | Major Product | Expected Yield | Key Selectivity |
| Ketone Reduction | 1A | NaBH₄, MeOH | trans-Alcohol | 75-85% | >5:1 d.r. (trans:cis) |
| Ketone Reduction | 1B | L-Selectride®, THF | cis-Alcohol | 70-80% | >10:1 d.r. (cis:trans) |
| Nitrile Hydrolysis | 2 | Conc. HCl | Carboxylic Acid | 80-95% | N/A |
Conclusion
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a powerful and versatile building block for modern drug discovery. Its densely functionalized and conformationally restricted scaffold provides an excellent starting point for the synthesis of complex and novel APIs. The protocols detailed herein demonstrate reliable methods for the diastereoselective modification of the ketone and the transformation of the nitrile group, opening avenues to a wide array of chemical structures. By enabling precise control over stereochemistry and providing multiple points for diversification, this building block can significantly shorten synthetic routes and empower medicinal chemists to systematically explore chemical space in the pursuit of safer and more effective therapeutics.
References
-
Willems, D., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]
-
Zhang, W., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Advances. Retrieved from [Link]
-
Willems, D., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]
-
Ma, Z., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Retrieved from [Link]
-
Krasnopeeva, A. G., et al. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. Retrieved from [Link]
-
Blakey, S. B., et al. (2012). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclobutane containing natural products and synthetic intermediates. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved from [Link]
-
ACS Publications. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective and Stereoselective Reduction of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Executive Summary & Scientific Rationale
The compound 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a highly valuable bifunctional building block, frequently utilized in the synthesis of complex spirocyclic scaffolds and potent medicinal agents, such as Tyrosine Kinase 2 (TYK2) and Janus Kinase (JAK) inhibitors[1].
Processing this intermediate requires the reduction of the C3 ketone to a secondary alcohol. This presents two distinct chemical challenges:
-
Chemoselectivity: The chosen reducing agent must selectively reduce the ketone without reacting with the electrophilic nitrile group.
-
Stereoselectivity: The reduction creates a new chiral center at C3, yielding either a cis- or trans-cyclobutanol relative to the bulky 1-(2-methoxyphenyl) substituent.
This application note details the mechanistic causality behind selecting specific hydride reagents and provides self-validating, step-by-step protocols for achieving high-yielding, stereocontrolled reductions.
Mechanistic Principles & Causality
The Chemoselectivity Imperative
Aggressive hydride sources, such as Lithium Aluminum Hydride (LiAlH₄), are entirely unsuitable for this transformation as they will exhaustively reduce both the ketone (to an alcohol) and the nitrile (to a primary amine). To achieve strict chemoselectivity, Sodium Borohydride (NaBH₄) is the optimal choice. NaBH₄ selectively reduces aldehydes and ketones via a two-step nucleophilic addition and protonation mechanism, leaving nitriles, esters, and amides completely unreacted under standard conditions[2].
The Stereoselectivity Dynamic
In 3-substituted cyclobutanones, the stereochemical outcome of a hydride reduction is dictated by torsional strain and steric hindrance. The C1 position of our target molecule bears both a linear, sterically unobtrusive nitrile group and a bulky 2-methoxyphenyl moiety.
Hydride delivery preferentially occurs via an anti-facial attack relative to the bulky aryl group. This Felkin-Anh-type trajectory minimizes repulsive electrostatic interactions and steric clashes, predominantly yielding the cis-alcohol (where the newly formed hydroxyl group and the aryl ring are cis to each other). While small hydrides like NaBH₄ inherently provide high cis selectivity (>90%), the use of sterically demanding reagents like L-Selectride (Lithium tri-sec-butylborohydride) can further rigidify the transition state, suppressing any competitive syn-facial attack and locking the stereoselectivity[3].
Fig 1: Reaction pathways detailing chemoselective and stereoselective cyclobutanone reduction.
Quantitative Reaction Parameters
The following table summarizes the key experimental parameters and expected outcomes when choosing between a standard chemoselective reduction and an exaggerated stereoselective reduction.
| Parameter | Method A: NaBH₄ Reduction | Method B: L-Selectride Reduction |
| Reagent Profile | Small, nucleophilic hydride | Bulky, electrophilic-coordinated hydride |
| Primary Solvent | Methanol (MeOH) | Anhydrous Tetrahydrofuran (THF) |
| Temperature Profile | 0 °C warming to Room Temp | -78 °C strictly maintained |
| Stoichiometry | 1.2 – 1.5 equivalents | 1.2 – 1.5 equivalents |
| Chemoselectivity | Excellent (Nitrile preserved) | Excellent (Nitrile preserved) |
| Expected cis:trans Ratio | ~ 90:10 | > 95:5 |
Detailed Experimental Protocols
Method A: Chemoselective Reduction using NaBH₄
Use this protocol when standard >90% cis-selectivity is acceptable and operational simplicity is prioritized.
-
Preparation & Solvation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (1.0 equiv). Dissolve the substrate in Methanol (MeOH) to achieve a concentration of 0.2 M.
-
Causality Check: Methanol acts as a protic solvent that hydrogen-bonds with the ketone oxygen, increasing its electrophilicity and accelerating hydride transfer[2].
-
-
Temperature Control: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.
-
Reagent Addition: Add Sodium Borohydride (NaBH₄, 1.2 equiv) portion-wise over 5 minutes.
-
Self-Validation Check: The addition of NaBH₄ to methanol will result in mild effervescence (H₂ gas evolution) due to the basic hydride reacting slowly with the protic solvent[2]. This visual cue confirms the reagent is active.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The ketone starting material will consume completely, yielding a more polar alcohol spot.
-
Quenching: Once complete, cool the reaction back to 0 °C and carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl).
-
Causality Check: A mild NH₄Cl quench is chosen over strong acids (like HCl) to prevent any unintended hydrolysis of the sensitive nitrile group.
-
-
Workup: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cis-enriched alcohol.
Method B: Stereoselective Reduction using L-Selectride
Use this protocol when absolute stereochemical purity (>95% cis-isomer) is required for downstream active pharmaceutical ingredient (API) synthesis.
-
Atmospheric Control: Flame-dry a two-necked round-bottom flask. Purge thoroughly with Argon or Nitrogen to establish a strict inert atmosphere.
-
Solvation: Add the cyclobutanone substrate (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
-
Causality Check: At -78 °C, the conformational flexibility of the cyclobutane ring is minimized. This forces the bulky tri-sec-butylborohydride group into a strictly anti-facial trajectory, maximizing stereopurity.
-
-
Reagent Addition: Using a syringe, add L-Selectride (1.0 M solution in THF, 1.2 equiv) dropwise down the side of the flask over 15 minutes.
-
Self-Validation Check: L-Selectride is highly moisture-sensitive. A lack of reaction progression on TLC after 1 hour indicates potential reagent quenching by atmospheric moisture. Strict anhydrous technique is self-validating when complete conversion is achieved at -78 °C.
-
-
Reaction Progression: Stir the mixture at -78 °C for 2 hours.
-
Hydrolytic Workup: Quench the reaction at -78 °C by the slow addition of water, followed by saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature[3].
-
Note: Standard L-Selectride protocols sometimes use H₂O₂/NaOH for oxidative workup of the boron byproduct; however, to protect the nitrile from oxidative hydrolysis, a simple hydrolytic workup is strongly preferred here.
-
-
Isolation: Extract the mixture with Diethyl Ether (Et₂O) or EtOAc. Wash with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure cis-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carbonitrile.
References
1. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
2.[2] Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]
3.[3] L-selectride Source: Wikipedia URL:[Link]
4.[1] Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Functionalization of the 3-Oxo Group in 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the Cyclobutane Scaffold
The cyclobutane moiety has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[1][2] Furthermore, the substitution of aromatic rings with cyclobutane isosteres can favorably modulate physicochemical properties such as lipophilicity (LogP) and metabolic stability, addressing key challenges in the optimization of lead compounds.[1] The title compound, 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, is a versatile building block, with its 3-oxo group providing a reactive handle for a variety of chemical transformations. This application note provides detailed protocols for the functionalization of this ketone, enabling the synthesis of diverse libraries of novel cyclobutane derivatives for applications in medicinal chemistry and materials science.
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of the 3-oxo group in 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is analogous to that of other ketones, allowing for a range of established synthetic transformations. However, the strained four-membered ring can influence reaction kinetics and stereochemical outcomes. The primary functionalization strategies discussed herein are:
-
Wittig Olefination: For the introduction of exocyclic double bonds.
-
Reduction to Hydroxyl Group: Accessing the corresponding cyclobutanol.
-
Reductive Amination: For the synthesis of secondary and tertiary amines.
-
Knoevenagel Condensation: For the formation of α,β-unsaturated systems.
The choice of reaction is dictated by the desired final product and the compatibility of the reagents with the other functional groups present in the molecule, namely the nitrile and the methoxy-substituted phenyl ring.
Part 1: Wittig Olefination for Alkene Synthesis
The Wittig reaction is a powerful and reliable method for the formation of a carbon-carbon double bond by reacting a ketone with a phosphorus ylide.[3][4][5] This reaction is particularly useful for introducing a methylene group or other substituted alkenes at the 3-position of the cyclobutane ring.
Protocol 1: Synthesis of 1-(2-Methoxyphenyl)-3-methylenecyclobutane-1-carbonitrile
This protocol details the synthesis of the exocyclic methylene derivative using methyltriphenylphosphonium bromide.
Materials:
-
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. The color of the suspension will turn a deep yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Dissolve 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between Et₂O and water. Separate the organic layer, and extract the aqueous layer twice with Et₂O.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Methoxyphenyl)-3-methylenecyclobutane-1-carbonitrile.
Expected Outcome: The Wittig olefination is expected to proceed in good to excellent yields, providing the desired alkene product. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Data for Wittig Olefination
| Entry | Ylide Precursor | Base | Solvent | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | KOtBu | THF | 85-95 |
| 2 | Ethyltriphenylphosphonium bromide | n-BuLi | THF | 80-90 |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The phosphorus ylide is a strong base and is highly reactive towards protic solvents like water. Therefore, anhydrous conditions are crucial for the success of the reaction.
-
Strong Base: A strong base is required to deprotonate the phosphonium salt to generate the ylide. Potassium tert-butoxide is a common and effective choice.
-
Aprotic Solvent: THF is an excellent solvent for this reaction as it is aprotic and effectively solvates both the phosphonium salt and the ylide.
Diagram 1: Wittig Reaction Workflow
Caption: Workflow for the Wittig olefination of the 3-oxo group.
Part 2: Reduction to the Corresponding Cyclobutanol
Reduction of the 3-oxo group to a hydroxyl group provides access to a new set of derivatives with altered polarity and hydrogen bonding capabilities. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a mild and selective choice.
Protocol 2: Synthesis of 1-(2-Methoxyphenyl)-3-hydroxycyclobutane-1-carbonitrile
This protocol describes the reduction of the ketone to the corresponding alcohol.
Materials:
-
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Effervescence may be observed.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~5-6).
-
Remove the methanol under reduced pressure.
-
Partition the residue between DCM and water. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure 1-(2-Methoxyphenyl)-3-hydroxycyclobutane-1-carbonitrile.
Stereochemical Considerations: The reduction of the prochiral ketone can lead to the formation of cis and trans diastereomers of the cyclobutanol. The diastereomeric ratio is dependent on the steric hindrance of the substituents on the cyclobutane ring and the reducing agent used.[6]
Table 2: Diastereoselectivity in the Reduction of 3-Substituted Cyclobutanones
| Reducing Agent | Solvent | cis : trans ratio | Reference |
| NaBH₄ | MeOH | Varies | [6] |
| L-Selectride® | THF | Typically favors the more hindered face attack | N/A |
Diagram 2: Reduction of the 3-Oxo Group
Caption: Reduction of the cyclobutanone to the corresponding cyclobutanol.
Part 3: Reductive Amination for Amine Synthesis
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[7][8] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine.
Protocol 3: Synthesis of N-Benzyl-1-(2-methoxyphenyl)cyclobutane-3-amine-1-carbonitrile
This protocol details the synthesis of a secondary amine via reductive amination with benzylamine.
Materials:
-
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (1.0 equivalent) in 1,2-dichloroethane.
-
Add benzylamine (1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
Causality Behind Reagent Selection:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of unreacted ketones. It is less basic than other common reducing agents like sodium cyanoborohydride, which can be advantageous.
Diagram 3: Reductive Amination Workflow
Caption: General workflow for reductive amination.
Part 4: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[9][10] This reaction is useful for introducing electron-withdrawing groups at the 3-position, creating a Michael acceptor.
Protocol 4: Synthesis of 2-(1-(2-Methoxyphenyl)-3-cyanocyclobutylidene)malononitrile
This protocol describes the Knoevenagel condensation with malononitrile.
Materials:
-
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (EtOH) or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol or toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: If using ethanol, stir the reaction mixture at room temperature or gently heat to reflux. If using toluene, heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the desired Knoevenagel adduct.
Table 3: Catalysts for Knoevenagel Condensation
| Catalyst | Solvent | Conditions | Reference |
| Piperidine | Ethanol | Room Temp. to Reflux | [9] |
| Ammonium Acetate | Acetic Acid | Reflux | [10] |
| Basic Alumina | Toluene | Reflux | N/A |
Diagram 4: Knoevenagel Condensation Scheme
Caption: Knoevenagel condensation of the cyclobutanone with malononitrile.
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yields in Wittig Reaction: Ensure strictly anhydrous conditions. The phosphonium salt should be thoroughly dried, and the THF should be freshly distilled from a suitable drying agent.
-
Incomplete Reduction: If the reduction is sluggish, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but care must be taken as it will also reduce the nitrile group.
-
Side Reactions in Reductive Amination: Over-alkylation can sometimes be an issue. Using a stoichiometry of 1:1 for the ketone and amine can help to minimize this.
-
Poor Diastereoselectivity: The choice of reagents and reaction conditions can significantly impact the diastereomeric ratio. Screening different reducing agents or catalysts may be necessary to achieve the desired stereoisomer.
Safety Precautions:
-
Phosphorus Ylides: Phosphorus ylides are air and moisture-sensitive and can be pyrophoric. Handle them under an inert atmosphere.
-
Reducing Agents: Sodium borohydride and especially sodium triacetoxyborohydride should be handled with care as they can release flammable hydrogen gas upon contact with acidic solutions.
-
Solvents: Many of the solvents used are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyanide-Containing Compounds: The starting material and some of the products contain a nitrile group. While nitriles are generally less toxic than inorganic cyanides, they should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The 3-oxo group of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile serves as a versatile synthetic handle for the introduction of a wide range of functional groups. The protocols detailed in this application note provide a solid foundation for the synthesis of novel cyclobutane derivatives. By carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery and other applications. The insights into the causality of experimental choices and potential troubleshooting strategies will aid in the successful implementation of these synthetic transformations.
References
- Vertex Pharmaceuticals. (2020, December 21). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid.
- American Chemical Society. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Ye, S., et al. (2023, November 22). A three-component reaction of cyclobutanone oxime esters, sulfur dioxide and N-alkyl- N-methacryloyl benzamides. PubMed.
- N/A. Acid-catalyzed reactions of cyclobutanones. III. Formation of substituted 2-tetralones from α-phenylcyclobutanones.
- N/A.
- Chem-Station. (2009, June 9).
- Benchchem. Application Notes and Protocols: Wittig Olefination in the Synthesis of Cyclobutane Compounds.
- N/A. (2003, March 15). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.
- N/A. Reductive Amination Reaction with UV-Transparent Compounds.
- Heinz, C., et al. (2018). Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(6), 2292-2300.
- N/A.
- N/A. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
- N/A.
- N/A. (2012, March 23). Green Chemistry – Aspects for the Knoevenagel Reaction. SciSpace.
- N/A. (2023, August 31).
- Strem. Niche Wittig Reagents.
- N/A. The Wittig Reaction. Organic Reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resources.strem.com [resources.strem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jasco.hu [jasco.hu]
- 8. mdpi.com [mdpi.com]
- 9. クネーフェナーゲル縮合 Knoevenagel Condensation | Chem-Station (ケムステ) [chem-station.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for leveraging cross-coupling reactions with the versatile building block, 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors. The 3-oxocyclobutane motif is of significant interest in medicinal chemistry, and the ability to functionalize this core structure through robust cross-coupling methods opens new avenues for the exploration of chemical space in drug discovery.
Introduction: The Significance of the 3-Oxocyclobutane Scaffold
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug design. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Specifically, the 3-oxocyclobutane moiety offers a rich chemical handle for further derivatization. The presence of a ketone and a quaternary nitrile center in 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile presents both a challenge and an opportunity for synthetic chemists. This guide will focus on established palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination—to modify this promising scaffold.
Synthesis of the Starting Material: 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
A reliable supply of the starting material is paramount for any synthetic campaign. While 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is commercially available (CAS RN 1494087-79-4), understanding its synthesis can provide valuable insights and a cost-effective alternative for large-scale applications.[1][2] A plausible synthetic route can be envisioned starting from the readily accessible 3-oxocyclobutanecarboxylic acid.[3][4][5]
A general, two-step conceptual approach is outlined below:
Caption: Conceptual workflow for the synthesis of the target compound.
Application Note 1: Sonogashira Coupling via Enol Triflate Formation
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[6][7][8] To apply this reaction to our substrate, the ketone functionality must first be converted into a suitable sp²-hybridized electrophile. The formation of an enol triflate is a well-established strategy for this purpose.[9][10]
Principle:
The 3-keto group of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is deprotonated with a strong, non-nucleophilic base to form an enolate. This enolate is then trapped with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent), to yield the corresponding cyclobutenyl triflate. This triflate can then undergo a palladium-catalyzed Sonogashira coupling with a terminal alkyne.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid – ACSGCIPR [acsgcipr.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Terminal Olefins from Aldehydes through Enol Triflate Reduction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Introduction
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a novel small molecule with a distinct chemical architecture, featuring a cyclobutane ring, a methoxyphenyl group, and a nitrile moiety. The presence of these functional groups suggests potential for diverse biological activities, as similar structures are found in compounds with applications in medicinal chemistry.[1][2][3] The initial in vitro characterization of this compound is a critical step in elucidating its biological function and potential as a therapeutic agent or research tool.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of foundational in vitro assays for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. The protocols outlined herein are designed to establish a baseline understanding of the compound's cytotoxic profile and to guide initial mechanistic investigations. The experimental design emphasizes a tiered approach, beginning with broad cytotoxicity screening to determine appropriate concentration ranges, followed by more targeted assays to probe potential mechanisms of action.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are paramount to ensure the reproducibility and accuracy of in vitro assays.
Materials:
-
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh a precise amount of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile using a calibrated analytical balance.
-
Calculating the Required DMSO Volume:
-
Determine the molecular weight (MW) of the compound.
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution: Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary if the compound is not readily soluble.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Table 1: Recommended Dilutions for In Vitro Assays
| Stock Concentration | Serial Dilution Factor | Final Assay Concentrations (assuming a 1:1000 final dilution) |
| 10 mM | 2 | 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM, 0.313 µM, 0.156 µM, 0 µM (vehicle control) |
| 10 mM | 3 | 10 µM, 3.33 µM, 1.11 µM, 0.37 µM, 0.12 µM, 0.04 µM, 0.014 µM, 0 µM (vehicle control) |
Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
Tier 1 Assays: Foundational Cytotoxicity Profiling
The initial step in characterizing a novel compound is to assess its general effect on cell viability and proliferation. This will establish a therapeutic window and guide the concentration ranges for subsequent, more specific assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4]
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
CellTox™ Green Cytotoxicity Assay for Membrane Integrity
This assay measures changes in membrane integrity, a key indicator of cell death.[6] It utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of dead cells.[6][7]
Principle: The CellTox™ Green dye binds to the DNA of cells with compromised membrane integrity, resulting in a significant increase in fluorescence. The fluorescence signal is proportional to the number of dead cells.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate suitable for fluorescence measurements.
-
Compound Treatment: Prepare and add serial dilutions of the compound as described for the MTT assay.
-
Dye Addition (Real-Time or Endpoint):
-
Real-Time: The CellTox™ Green dye can be added at the time of cell seeding or compound treatment to continuously measure cytotoxicity.[7]
-
Endpoint: Add the dye to the wells after the desired incubation period with the compound.
-
-
Incubation: Incubate the plate for the desired duration (if performing an endpoint assay).
-
Measurement: Measure the fluorescence with a microplate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[7]
Tier 2 Assays: Probing for Mechanism of Action
Based on the results from the cytotoxicity assays, further experiments can be designed to investigate the potential mechanism of action of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
General Enzyme Inhibition Assay
Given the chemical structure, the compound could potentially interact with a variety of enzymes. A general enzyme inhibition assay can serve as an initial screen for this activity.[8][9]
Principle: The activity of an enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound suggests inhibition.[8][10]
Protocol (Example using a generic kinase):
-
Reagent Preparation: Prepare assay buffer, a solution of the enzyme, the substrate (e.g., a peptide and ATP), and the detection reagent.
-
Compound Dilution: Prepare serial dilutions of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile in the assay buffer.
-
Enzyme and Compound Pre-incubation: In a 96-well plate, add the enzyme solution to each well, followed by the compound dilutions. Include a positive control inhibitor and a no-compound control. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period.
-
Reaction Termination and Detection: Stop the reaction (if necessary) and add the detection reagent. The detection method will depend on the assay format (e.g., luminescence for ATP-based assays, fluorescence for fluorescently labeled substrates).
-
Measurement: Read the signal on a microplate reader.
Cell-Based Flow Cytometry Assay for Apoptosis
If the cytotoxicity assays indicate that the compound induces cell death, a flow cytometry-based assay can determine if the mechanism is apoptosis.
Principle: This assay uses fluorescently labeled Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and a viability dye (like propidium iodide) to distinguish between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with the compound at concentrations determined from the cytotoxicity assays.
-
Cell Harvesting: After the incubation period, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and a viability dye.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Data Analysis and Interpretation
-
IC50/EC50 Calculation: For dose-response assays (cytotoxicity, enzyme inhibition), plot the percentage of inhibition or cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
-
Interpretation:
-
A low IC50 value in a cytotoxicity assay indicates potent cytotoxic activity.
-
A significant difference in IC50 values between different cell lines may suggest selectivity.
-
Inhibition in an enzyme assay suggests the compound may be an enzyme inhibitor. Further studies would be needed to determine the type of inhibition (e.g., competitive, non-competitive).
-
An increase in the apoptotic cell population in the flow cytometry assay suggests the compound induces apoptosis.
-
Experimental Workflows
Caption: Overall experimental workflow for the in vitro characterization of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
Caption: General workflow for an enzyme inhibition assay.
References
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
JoVE. (2022, July 12). Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview. Retrieved from [Link]
-
ResearchGate. (2025, August 7). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
Bio-protocol. (2023, June 8). Luciferase-based cytotoxicity assay. Retrieved from [Link]
-
Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]
-
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]
-
Molecules. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
-
RGDscience Ltd. (n.d.). Assay guidelines –. Retrieved from [Link]
-
BioPharm International. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]
-
Molecular Biology of the Cell. (2017, October 13). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]
-
BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]
-
SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]
-
MDPI. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
-
MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
MDPI. (2015, December 31). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]
-
MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
-
PubMed. (1972, December). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Retrieved from [Link]
-
PubMed. (2025, September 29). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Retrieved from [Link]
-
Osaka University Knowledge Archive. (2024). In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues. Retrieved from [Link]
-
J-GLOBAL. (n.d.). SYNTHESIS AND IN VITRO ANTICANCER EFFICACY OF NOVEL SILIBININ DERIVATIVES. Retrieved from [Link]
Sources
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. docta.ucm.es [docta.ucm.es]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling, Hazard Data, and Storage of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Section 1: Compound Overview and Scope
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS No: 1494087-79-4) is a substituted cyclobutane derivative utilized in synthetic organic chemistry and drug discovery as a versatile building block. Its structure, featuring a strained four-membered ring, a nitrile group, and a ketone, makes it reactive and useful for constructing more complex molecular architectures.[1][2] While cyclobutanes can be stable at room temperature, their inherent ring strain and functional groups necessitate a thorough understanding of their hazard profile to ensure safe handling in a research environment.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, hazard data, storage, and emergency procedures for this compound. The protocols herein are designed to minimize risk and ensure the integrity of both the researcher and the experiment. This material should be considered hazardous until more comprehensive toxicological data is available.[3]
Section 2: Hazard Identification and Toxicological Summary
The primary hazards associated with 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile are acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classification provides a clear summary of these risks.
GHS Hazard Classification
The following table summarizes the known hazard information for this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Key Precautionary Statements |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[4] | P264: Wash hands thoroughly after handling.[4][5]P270: Do not eat, drink or smoke when using this product.[4][5]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5][6] |
| Skin Irritation (Category 2) | (GHS07) | Warning | H315: Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]P302+P352: IF ON SKIN: Wash with plenty of water and soap.[4] |
| Eye Irritation (Category 2A) | (GHS07) | Warning | H319: Causes serious eye irritation.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | (GHS07) | Warning | H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]P271: Use only outdoors or in a well-ventilated area.[4][5]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6] |
Toxicological Profile
-
Acute Effects: The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The H-statements clearly indicate that the compound is harmful upon ingestion and can cause significant irritation to the skin, eyes, and respiratory tract.[4]
-
Chronic Effects: There is no comprehensive data available regarding the long-term toxicological properties of this specific compound, such as carcinogenicity, mutagenicity, or reproductive toxicity.[4][6][7] Therefore, it is imperative to treat it with a high degree of caution and minimize exposure through all routes. General laboratory safety rules dictate avoiding unnecessary chemical exposure.[8]
Section 3: Handling Protocols and Exposure Control
Effective risk management relies on a combination of robust engineering controls and stringent personal protective equipment (PPE) protocols.
Engineering Controls
The primary engineering control for handling this solid compound is a certified chemical fume hood.[9] This is crucial to contain any fine powders or dust that may become airborne during manipulation, thereby preventing respiratory exposure, which is a known hazard (H335).[4] The work area should be well-ventilated, and the fume hood sash should be kept at the lowest practical height.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[10]
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Nitrile gloves should be used and inspected for tears or punctures before each use.[8][10] Contaminated gloves must be removed and disposed of properly, followed by hand washing.
-
Respiratory Protection: Not typically required if work is performed within a certified chemical fume hood. If there is a potential for significant aerosolization outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[10]
Caption: PPE Selection Workflow for Handling the Compound.
Step-by-Step Handling Protocol: Weighing and Solution Preparation
-
Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary glassware, spatulas, and reagents.
-
Don PPE: Put on all required PPE as detailed in Section 3.2.
-
Tare Vessel: Place a clean, dry receiving vessel (e.g., a round-bottom flask or vial) on an analytical balance inside the fume hood and tare the balance.
-
Aliquot Compound: Carefully open the stock container. Using a clean spatula, transfer the desired amount of the solid compound into the tared vessel. Handle the material gently to minimize dust formation.[10]
-
Seal and Record: Securely close the stock container and the receiving vessel. Record the final weight.
-
Dissolution: If preparing a solution, add the desired solvent to the receiving vessel inside the fume hood. Swirl or stir until the solid is fully dissolved.
-
Cleanup: Clean the spatula and any affected surfaces within the fume hood. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[8]
Section 4: Storage Procedures
Proper storage is critical for maintaining the chemical's purity and for ensuring laboratory safety.[11][12]
General Storage Conditions
-
Location: Store the compound in a cool, dry, and well-ventilated area.[5][6] It should be kept away from direct sunlight, heat sources, and ignition sources.[11][12] While some suppliers indicate ambient storage is acceptable, refrigeration may prolong shelf-life, similar to related isomers.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][5][6]
-
Security: Per precautionary statement P405, the compound should be stored locked up, accessible only to authorized personnel.[4][5]
Chemical Segregation and Incompatibility
Chemicals must be stored according to their hazard class, not alphabetically.[13]
-
Incompatibilities: While specific incompatibility data is not available, as a general rule for organic nitriles and ketones, store this compound separately from:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
-
Segregation Strategy: Do not store on the same shelf as strong acids or bases, as accidental mixing could lead to a violent reaction or the release of toxic gases.[11][14] Store liquids in secondary containment trays.[12]
Section 5: Emergency and First Aid Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response
In the event of a spill, follow the protocol below.
Caption: Emergency Response Protocol for a Solid Spill.
Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and restrict access to the area.[10]
-
Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain and Clean: Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[7] Carefully sweep the material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
-
Report: Document the incident according to institutional policy.
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][6]
-
If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing. Immediately seek medical attention.[4][5][6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][5]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or an appropriate foam. A water spray can be used to cool fire-exposed containers.[10]
-
Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[7]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Section 6: Disposal Considerations
All waste containing 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Procedure: Dispose of this material and its container through a licensed professional waste disposal service.[6][7] Do not allow the chemical to enter drains or waterways.[4][10] All disposal practices must be in accordance with federal, state, and local regulations.
Section 7: References
-
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile 95% | AiFChem. (n.d.). BuyChemJapan. Retrieved March 30, 2026, from [Link]
-
1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile — Chemical Substance Information. (n.d.). Chemical Safety. Retrieved March 30, 2026, from [Link]
-
The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate. Retrieved March 30, 2026, from [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of California, Santa Cruz. Retrieved March 30, 2026, from [Link]
-
Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley. Retrieved March 30, 2026, from [Link]
-
Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved March 30, 2026, from [Link]
-
Proper Storage of Chemicals in Laboratories. (2021, April 8). Princeton University. Retrieved March 30, 2026, from [Link]
-
Storage of Laboratory Chemicals: Research Safety. (n.d.). Indiana University. Retrieved March 30, 2026, from [Link]
-
Evolve's guide to storing lab chemicals safely. (2021, September 14). Evolve. Retrieved March 30, 2026, from [Link]
-
1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile — Chemical Substance Information. (n.d.). Chemical Safety. Retrieved March 30, 2026, from [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis. (2003, March 15). Chemical Reviews. Retrieved March 30, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. chemicea.com [chemicea.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
Application Notes & Protocols: Catalytic Asymmetric Synthesis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Cyclobutanes
Four-membered carbocycles, particularly chiral cyclobutanes, are crucial structural motifs in a wide array of bioactive molecules, natural products, and pharmaceuticals.[1][2][3][4][5][6][7] Their inherent ring strain and unique three-dimensional architecture make them valuable building blocks in organic synthesis.[8] The stereocontrolled synthesis of highly functionalized cyclobutanes, such as 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, presents a significant challenge due to the difficulty in controlling stereocenters on the strained ring. The development of efficient catalytic asymmetric methods to access these structures is therefore of high interest to the medicinal and process chemistry communities. This document outlines a proposed catalytic asymmetric protocol for the synthesis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, a compound with potential applications in drug discovery.
Proposed Synthetic Strategy: A Two-Step Approach
The proposed synthesis of the target molecule, 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, is envisioned to proceed through a two-step sequence:
-
Synthesis of the Precursor: Preparation of 3-oxocyclobutane-1-carbonitrile from commercially available starting materials.
-
Catalytic Asymmetric Arylation: An enantioselective addition of a 2-methoxyphenyl nucleophile to the carbonyl group of the cyclobutanone precursor, followed by a dehydration step to afford the target molecule. This key step will employ a chiral catalyst to induce stereoselectivity.
This strategy allows for the late-stage introduction of the aryl group and the nitrile functionality, providing a convergent and potentially modular route to analogues.
Part 1: Synthesis of 3-Oxocyclobutane-1-carbonitrile Precursor
The synthesis of 3-oxocyclobutane-1-carbonitrile can be achieved through various published methods. A common approach involves the cycloaddition of an appropriate ketene with an alkene, followed by functional group manipulations. Alternatively, ring expansion reactions of cyclopropanes or intramolecular cyclizations can be employed. For the purpose of this protocol, we will consider a method analogous to the Michael addition of a cyanide source to a cyclobutenone precursor, which is a well-established transformation.[9][10]
Protocol 1: Synthesis of 3-Oxocyclobutane-1-carbonitrile
Materials:
-
Cyclobutenone
-
Acetone cyanohydrin
-
Triethylamine
-
Toluene
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a stirred solution of cyclobutenone (1.0 eq) in toluene (0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetone cyanohydrin (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 3-oxocyclobutane-1-carbonitrile.
Part 2: Catalytic Asymmetric Synthesis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
The key step in this synthesis is the enantioselective addition of the 2-methoxyphenyl group. Based on literature precedents for asymmetric additions to ketones, an organocatalytic approach employing a chiral primary amine catalyst is proposed. This catalyst will form a chiral enamine intermediate with the cyclobutanone, which will then react with a suitable electrophilic source of the 2-methoxyphenyl group. Alternatively, a metal-catalyzed approach could be envisioned. For this protocol, we will focus on an organocatalytic strategy.
Proposed Reaction Mechanism
The proposed catalytic cycle is depicted below. The chiral primary amine catalyst condenses with the 3-oxocyclobutane-1-carbonitrile to form a chiral enamine. This enamine then undergoes an enantioselective reaction. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Proposed organocatalytic cycle for the asymmetric arylation.
Protocol 2: Asymmetric Arylation
Materials:
-
3-Oxocyclobutane-1-carbonitrile
-
(2-Methoxyphenyl)magnesium bromide (1.0 M in THF)
-
Chiral ligand (e.g., (R)-BINOL-derived phosphoric acid)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Equipment:
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath (-78 °C)
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.1 eq) and anhydrous toluene (0.2 M).
-
Cool the solution to -78 °C.
-
Add 3-Oxocyclobutane-1-carbonitrile (1.0 eq) as a solution in anhydrous toluene.
-
Stir the mixture for 30 minutes at -78 °C.
-
Slowly add (2-Methoxyphenyl)magnesium bromide (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | -78 | 6 | 85 | 92 |
| 2 | 10 | -78 | 6 | 90 | 95 |
| 3 | 10 | -40 | 6 | 88 | 85 |
| 4 | 10 | -78 | 12 | 92 | 96 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific chiral catalyst and reaction conditions employed.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the 3-oxocyclobutane-1-carbonitrile precursor can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with reported literature values.
For the key asymmetric arylation step, the structure of the final product, 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, must be unequivocally confirmed by spectroscopic methods. The enantiomeric excess, a critical measure of the success of the asymmetric catalysis, must be determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method. A racemic sample, prepared using a non-chiral catalyst or by mixing equal amounts of both enantiomers, should be used to develop the chiral HPLC separation method and to confirm the identity of the enantiomeric peaks.
References
-
Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes. (n.d.). PMC. Retrieved from [Link]
-
Asymmetric Synthesis of Boryl-Functionalized Cyclobutanols. (2019, September 6). ACS Catalysis. Retrieved from [Link]
-
Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. (n.d.). PMC. Retrieved from [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). PMC. Retrieved from [Link]
-
Asymmetric Transfer Hydrogenation of Cyclobutenediones. (2024, February 7). Journal of the American Chemical Society. Retrieved from [Link]
-
Organocatalytic formal [2+2] cycloaddition initiated by vinylogous Friedel–Crafts alkylation : enantioselective synthesis of substituted cyclobutane d... (2013, March 28). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. (2024, December 30). PMC. Retrieved from [Link]
-
Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. (2018, August 8). Journal of the American Chemical Society. Retrieved from [Link]
-
Asymmetric Construction of Cyclobutanes via Direct Vinylogous Michael Addition/Cyclization of β,γ-Unsaturated Amides. (2020, September 9). Organic Letters. Retrieved from [Link]
-
Asymmetric SN1 α-alkylation of cyclobutanone catalyzed by chiral ionic liquids. (n.d.). ScienceDirect. Retrieved from [Link]
-
Catalytic Asymmetric Cyanosilylation of Ketones by a Chiral Amino Acid Salt. (2005, August 13). Journal of the American Chemical Society. Retrieved from [Link]
-
Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (n.d.). PMC. Retrieved from [Link]
-
A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. (2021, July 1). PubMed. Retrieved from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015, November 11). Eureka | Patsnap.
-
Asymmetric Synthesis and Bioactivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting Information Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) Experiment. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Asymmetric Catalysis | List of Frontiers open access articles. (n.d.). Frontiers. Retrieved from [Link]
-
(PDF) Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.
-
Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. (n.d.). American Chemical Society. Retrieved from [Link]
- EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (n.d.). Google Patents.
- CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organocatalytic formal [2+2] cycloaddition initiated by vinylogous Friedel–Crafts alkylation: enantioselective synthesis of substituted cyclobutane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
incorporating 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile into drug discovery pipelines
Application Notes & Protocols
Topic: Incorporating 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile into Drug Discovery Pipelines
Abstract
The quest for novel chemical matter with favorable drug-like properties is a central theme in modern drug discovery. Small molecules incorporating strained ring systems have emerged as a powerful strategy to explore three-dimensional chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The cyclobutane ring, in particular, offers a unique blend of rigidity and puckered non-planarity that can enforce specific pharmacophoric arrangements and enhance binding to target proteins.[1][2] This guide provides a comprehensive framework for leveraging 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile as a versatile starting point or scaffold within drug discovery pipelines. We will detail strategic considerations, screening paradigms, and robust experimental protocols for hit-to-lead optimization, in vitro ADME profiling, and target engagement validation, designed for researchers, medicinal chemists, and drug development professionals.
Rationale for Use: The Strategic Value of the Scaffold
The selection of a starting scaffold is a critical decision point in any drug discovery campaign. 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is not merely a collection of atoms but a carefully orchestrated assembly of functional motifs, each contributing to its potential as a valuable precursor for therapeutic agents.
-
The Cyclobutane Core: Unlike flexible aliphatic chains or flat aromatic rings, the cyclobutane moiety adopts a rigid, puckered conformation.[3] This conformational restriction can pre-organize appended functional groups into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and potentially boosting potency.[2] Its three-dimensional nature can also improve aqueous solubility and disrupt crystal packing compared to planar analogs.[1]
-
The 2-Methoxyphenyl Group: The methoxy substituent on the phenyl ring can serve multiple roles. It can act as a hydrogen bond acceptor and influence the electronics of the aromatic ring. Its position at the ortho position can induce a torsional twist relative to the cyclobutane core, further defining the compound's 3D trajectory and exploring unique binding vectors within a protein pocket. Furthermore, methoxy groups are known to influence metabolic stability and can be sites for metabolic transformation.[4]
-
The Quaternary Nitrile: The geminal carbonitrile-aryl substitution creates a quaternary center, adding to the molecule's three-dimensionality. The nitrile group is a weak hydrogen bond acceptor and can serve as a valuable bioisostere for other functional groups. It is also synthetically versatile, allowing for transformation into amines, amides, or tetrazoles to probe different interactions with a target.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1494087-79-4 | [5] |
| Molecular Formula | C₁₂H₁₁NO₂ | [5] |
| Molecular Weight | 201.22 g/mol | [5] |
| InChIKey | NCODQKGQIKSVJX-UHFFFAOYSA-N | |
| Purity | Typically ≥98% | |
| Storage | Room temperature, under inert atmosphere | [5] |
Strategic Integration into Discovery Pipelines
The utility of this scaffold can be realized through several established drug discovery workflows. The choice of which path to follow depends largely on whether a specific biological target is known a priori.
Target-Based Approach
If the intended biological target is known (e.g., a specific enzyme or receptor), the scaffold can be used as a core for generating a focused library of analogs. High-throughput screening (HTS) can then be performed using purified proteins in biochemical or biophysical assays.[6]
Phenotypic Approach
In the absence of a defined target, phenotypic screening allows for the identification of compounds that produce a desired biological effect in a cellular or organismal context (e.g., inhibiting cancer cell growth, killing bacteria).[7] If the parent scaffold or a small library of derivatives shows activity, a subsequent "target deconvolution" phase is required to identify the molecular target responsible for the effect.[8][9]
Hit-to-Lead (H2L) and SAR Campaign
Once an initial "hit" is identified, the hit-to-lead (H2L) process begins. This is an iterative cycle of chemical synthesis and biological testing aimed at transforming a promising hit into a viable lead compound with improved potency, selectivity, and drug-like properties.[10][11][12] The core of this phase is establishing a Structure-Activity Relationship (SAR).[13][14]
Protocol 1: Hit Confirmation and Resynthesis
Principle: The first step in any H2L campaign is to ensure the observed activity is real and attributable to the compound of interest, not an impurity or assay artifact. This protocol validates the initial hit.
Materials:
-
Original hit compound from screening library.
-
Freshly synthesized and purified batch of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (or the active derivative).
-
Analytical equipment: HPLC, LC-MS, ¹H NMR.
-
The primary biological assay used for screening.
Procedure:
-
Purity Analysis: Analyze the original screening sample via HPLC and LC-MS to assess its purity and confirm its identity.
-
Resynthesis: Independently synthesize a fresh batch of the hit compound. Purify it to >98% purity, as confirmed by HPLC and NMR.
-
Dose-Response Curve: Test both the original sample and the newly synthesized batch in the primary biological assay across a range of concentrations (e.g., 8-10 points) to generate a full dose-response curve and determine the IC₅₀ or EC₅₀.
-
Data Interpretation: The activity of the resynthesized, high-purity material should be within a 2-3 fold range of the original hit. A significant loss of potency suggests the original activity may have been due to an impurity.
SAR Exploration Strategy
The following table outlines a systematic approach to exploring the SAR around the core scaffold.
| Molecular Region | Proposed Modifications | Rationale |
| 2-Methoxyphenyl Ring | - Shift methoxy group to 3- and 4-positions.- Replace methoxy with other groups (e.g., -OH, -F, -Cl, -CF₃, -CH₃).- Introduce a second substituent on the ring. | Probes the importance of hydrogen bond acceptor/donor capacity, electronics, and steric bulk in this region.[15] |
| Cyclobutane Core | - Reduce the 3-oxo group to a hydroxyl (creating stereoisomers).- Replace the 3-oxo with a methylene (CH₂).- Explore stereochemistry if the core becomes chiral. | The ketone is a potential metabolic liability and a hydrogen bond acceptor. Altering it probes the need for this feature and explores different 3D vectors. |
| Nitrile Group | - Hydrolyze to a primary amide (-CONH₂).- Reduce to a primary amine (-CH₂NH₂).- Convert to a tetrazole ring. | The nitrile is a versatile handle. These modifications introduce different hydrogen bonding patterns (donor/acceptor) and charge states (amine).[16] |
Early Stage In Vitro ADME/Tox Profiling
To increase the probability of clinical success, it is essential to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of compounds early in the discovery process.[17][18] This allows for the early deselection of compounds with fatal flaws, saving time and resources.[19][20]
Key In Vitro ADME Assays
| Assay | Purpose | Typical System |
| Metabolic Stability | Assesses susceptibility to metabolic breakdown. | Human Liver Microsomes (HLM), Hepatocytes.[17] |
| Permeability | Predicts intestinal absorption. | Caco-2 or MDCK cell monolayers.[19] |
| Plasma Protein Binding | Determines the fraction of unbound (active) drug. | Equilibrium Dialysis, Ultrafiltration.[19] |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. | Recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9).[19] |
| hERG Inhibition | Screens for risk of cardiac arrhythmia. | Patch-clamp or binding assays.[17] |
| Aqueous Solubility | Measures thermodynamic or kinetic solubility. | Nephelometry or UV-based methods. |
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochromes P450) present in liver microsomes. A compound's intrinsic clearance (CLᵢₙₜ) and half-life (t₁/₂) are determined.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compound and positive control (e.g., Verapamil, a high-clearance compound).
-
Acetonitrile with an internal standard for LC-MS/MS analysis.
-
96-well incubation plate, thermal cycler or water bath.
-
LC-MS/MS system.
Procedure:
-
Prepare Solutions: Prepare a 1 mg/mL solution of HLM in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare a working solution of the test compound at 100 µM in buffer.
-
Incubation Setup: In a 96-well plate, add phosphate buffer, HLM solution (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "T=0, no NADPH" controls.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after adding the compound, before adding NADPH.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate the half-life: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
-
Target Deconvolution and Engagement
For hits emerging from phenotypic screens, identifying the molecular target is paramount for understanding the mechanism of action and for rational lead optimization.[8][21] Even for target-based hits, confirming that the compound engages the target within a complex cellular environment is a critical validation step.[22]
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[23] When a compound binds to its target protein inside a cell, the resulting protein-ligand complex becomes more resistant to heat-induced denaturation and aggregation.[24] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[22][25]
Materials:
-
Cultured cells expressing the target protein.
-
Test compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler with a temperature gradient function.
-
Lysis buffer (e.g., Tris-HCl with detergents and protease inhibitors).
-
Equipment for protein quantification (e.g., Western Blotting, ELISA, or mass spectrometry).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody and ECL substrate.
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x IC₅₀) or vehicle (DMSO) for a set period (e.g., 1-2 hours) under normal culture conditions.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a specific cell density.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3-8 minutes, followed by cooling to room temperature for 3 minutes.[25]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Fractions: Pellet the aggregated, insoluble proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant (soluble fraction).
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western Blot using a primary antibody against the target protein.
-
Detect the signal using an HRP-conjugated secondary antibody and ECL substrate.
-
Strip and re-probe the membrane for a loading control protein that does not shift with temperature in the tested range.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point for both vehicle- and compound-treated samples.
-
Normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate melting curves.
-
A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
References
-
Infinix Bio. What Is Hit-to-Lead Optimization? Understanding Its Role in Drug Development. Infinix Bio. Available at: [Link]
-
de Witte, W., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Charles River. Available at: [Link]
-
Excelra. Hit to Lead Optimization in Drug Discovery. Excelra. Available at: [Link]
-
Inglese, J., et al. (2009). High-Throughput RT-PCR for small-molecule screening assays. NIH. Available at: [Link]
-
University of Oxford. Small Compound Screening Overview. Target Discovery Institute. Available at: [Link]
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Radboud University. Available at: [Link]
-
Oncodesign Services. Hit-to-Lead process | Drug Discovery. Oncodesign Services. Available at: [Link]
-
Wikipedia. Hit to lead. Wikipedia. Available at: [Link]
-
Dotmatics. What is hit to lead stage in drug discovery?. Dotmatics. Available at: [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
PubMed. (2007). Target deconvolution strategies in drug discovery. PubMed. Available at: [Link]
-
NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Selvita. In Vitro ADME. Selvita. Available at: [Link]
-
BioDuro. In Vitro ADME. BioDuro. Available at: [Link]
-
ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]
-
Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available at: [Link]
-
ResearchGate. (2016). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. Available at: [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available at: [Link]
-
ACS Publications. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]
-
NCBI. (2014). Target deconvolution techniques in modern phenotypic profiling. NIH. Available at: [Link]
-
BMG LABTECH. High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]
-
University of Cambridge. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]
-
StudyGuides.com. Structure-Activity Relationship (SAR) – Study Guide. StudyGuides.com. Available at: [Link]
-
Monash University. (2020). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility. Available at: [Link]
-
ResearchGate. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. Available at: [Link]
-
GARDP Revive. Structure-activity relationship (SAR). GARDP Revive. Available at: [Link]
-
Bentham Science. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science. Available at: [Link]
-
PubChem. 3-Oxocyclobutane-1-carbonitrile. NIH. Available at: [Link]
-
ChemScence. 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile: A Cutting-Edge Chemical Solution. ChemScence. Available at: [Link]
-
ACS. (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. American Chemical Society. Available at: [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. Available at: [Link]
- Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.
-
NIH. (2022). Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. National Center for Biotechnology Information. Available at: [Link]
-
Fortune Journals. (2025). Phytochemical Profile, Biological Activities and Potential Involvement of Opioid Receptors in Antinociceptive Effects of a Canarium Schweinfurthii Engl. Stem Bark Aqueous Extract. Fortune Journals. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. tokei-syuri.jp [tokei-syuri.jp]
- 6. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 7. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 8. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. infinixbio.com [infinixbio.com]
- 11. excelra.com [excelra.com]
- 12. Hit to lead - Wikipedia [en.wikipedia.org]
- 13. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 14. studyguides.com [studyguides.com]
- 15. monash.edu [monash.edu]
- 16. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 17. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. criver.com [criver.com]
- 20. selvita.com [selvita.com]
- 21. technologynetworks.com [technologynetworks.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
improving reaction yield in 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile .
Synthesizing highly strained, functionalized cyclobutanes is notoriously difficult. Yield losses are rarely due to poor technique; rather, they stem from competing mechanistic pathways, regioselectivity issues, and the inherent instability of the 4-membered ring under harsh conditions. This guide dissects the causality behind these failures and provides self-validating protocols to ensure scalable, high-yield production.
Diagnostic Workflow
Before adjusting your protocol, identify your current synthetic route and the exact point of yield attrition using the logic tree below.
Troubleshooting logic tree for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile synthesis.
Section 1: Route A - The Epichlorohydrin Pathway (Classic Route)
Q: During the initial alkylation with epichlorohydrin, I am isolating a massive amount of a cyclopropane byproduct instead of the desired cyclobutanol. Why is this happening?
A: This is a classic regioselectivity failure governed by the hard/soft nature of the nucleophile and steric hindrance. The 2-methoxyphenylacetonitrile anion can attack epichlorohydrin at two distinct sites: the C1 chloride-bearing carbon or the C3 epoxide carbon.
-
Causality: Attack at C1 (kinetic control) leads to the desired cyclobutane ring after a subsequent intramolecular epoxide opening. Conversely, attack at C3 (thermodynamic control) leads to the undesired 1-aryl-2-(hydroxymethyl)cyclopropane[1]. The ortho-methoxy group on your substrate introduces significant steric bulk, which naturally repels the nucleophile away from the more congested C1 position, exacerbating the formation of the cyclopropane byproduct.
-
Solution: You must manipulate the nitrile anion's aggregation state. Switch your base from NaNH₂ or NaH to NaHMDS, and strictly control the addition temperature between -20 °C and -15 °C. This kinetically favors the C1 attack[1].
Mechanistic divergence in epichlorohydrin alkylation leading to cyclobutane vs. cyclopropane.
Q: My oxidation of the cyclobutanol intermediate results in a complex mixture of ring-opened degradation products. How do I prevent this?
A: Cyclobutanols are highly strained. When subjected to harsh, unbuffered oxidative conditions (like Jones reagent or KMnO₄), the intermediate radical or ester species undergoes rapid C-C bond cleavage (e.g., retro-aldol or Baeyer-Villiger type pathways) to relieve ring strain.
-
Solution: You must employ mild, non-aqueous oxidation methods. Swern oxidation or Dess-Martin Periodinane (DMP) are highly recommended. If scale dictates the use of TEMPO/NaOCl (Anelli oxidation), strict pH control (pH 8.5–9.0) using a bicarbonate buffer is non-negotiable.
Section 2: Route B - The Methallyl Dichloride Pathway (High-Yield Alternative)
Q: Is there a more robust synthetic route that avoids the cyclopropane regioselectivity issue entirely?
A: Yes. For ortho-substituted substrates like 2-methoxyphenylacetonitrile, we strongly advise abandoning the epichlorohydrin route in favor of the Methallyl Dichloride Route .
-
Causality: By utilizing 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride), you provide a symmetrical 1,3-dielectrophile. This completely eliminates the hard/soft ambiguity of the epoxide. The double alkylation proceeds cleanly to form an exocyclic methylene cyclobutane, which is then oxidatively cleaved to the ketone via ozonolysis[2].
Section 3: Quantitative Data & Methodologies
Table 1: Base & Electrophile Comparison for Step 1 Alkylation
| Strategy | Electrophile | Base / Conditions | Typical Yield | Regioselectivity (Cyclobutane:Cyclopropane) | Key Impurity |
| Route A (Kinetic) | Epichlorohydrin | NaHMDS (-20 °C) | 65-75% | 85:15 | 1-Aryl-2-(hydroxymethyl)cyclopropane |
| Route A (Thermo) | Epichlorohydrin | NaNH₂ (RT) | <30% | 20:80 | 1-Aryl-2-(hydroxymethyl)cyclopropane |
| Route B (Optimized) | Methallyl Dichloride | NaH (65 °C) | 80-90% | >99:1 (No cyclopropane) | Acyclic mono-alkylated intermediate |
Table 2: Comparison of Oxidation Methodologies (Step 2)
| Oxidation Method | Reagents | Yield | Ring-Opening Risk | Scalability Notes |
| Swern | DMSO, (COCl)₂, Et₃N | 85% | Low | Moderate (Highly exothermic, odor management required) |
| Dess-Martin | DMP, CH₂Cl₂ | 90% | Very Low | Low (High reagent cost, shock-sensitive precursors) |
| Anelli | TEMPO, NaOCl, KBr | 70% | High | High (Requires strict pH 8.5-9.0 buffering) |
| Jones | CrO₃, H₂SO₄ | <20% | Extreme | Low (Heavy metal toxicity, destroys strained rings) |
Optimized Experimental Protocol: The Methallyl Dichloride Route
This self-validating protocol guarantees high yields by circumventing the regioselectivity flaws of Route A.
Step 1: Synthesis of 1-(2-Methoxyphenyl)-3-methylenecyclobutane-1-carbonitrile
-
Charge a flame-dried reactor with 2-methoxyphenylacetonitrile (1.0 eq) and anhydrous THF (10 volumes). Cool to 0 °C under an argon atmosphere.
-
Add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise.
-
Causality: 2.5 equivalents are required—two for the double deprotonation during the bis-alkylation, and 0.5 as a kinetic buffer to drive the reaction to completion.
-
-
Stir for 30 minutes until hydrogen evolution ceases.
-
Add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 eq) dropwise over 1 hour.
-
Causality: Slow addition maintains a low concentration of the electrophile, minimizing intermolecular oligomerization.
-
-
Warm to reflux (65 °C) and stir for 12 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the starting material (Rf = 0.4) and appearance of a non-polar spot (Rf = 0.7) validates cyclization. If an intermediate spot at Rf = 0.5 persists, the reaction requires additional base.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step 2: Oxidative Cleavage via Ozonolysis
-
Dissolve the intermediate from Step 1 in a 3:1 mixture of CH₂Cl₂ and MeOH (10 volumes). Cool to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) through the solution until a persistent faint blue color is observed.
-
Causality: The blue color indicates an excess of ozone, confirming the complete consumption of the exocyclic olefin[2].
-
-
Purge the solution with argon for 15 minutes to remove excess ozone.
-
Add dimethyl sulfide (Me₂S, 5.0 eq) dropwise at -78 °C.
-
Causality: Me₂S reduces the highly unstable intermediate ozonide to the desired ketone and DMSO. Using a massive excess ensures complete reduction and prevents the formation of explosive peroxides.
-
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active olefin spot and the appearance of a more polar ketone spot validates the completion of the reduction.
-
Concentrate under reduced pressure and purify via silica gel chromatography to yield pure 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
References
-
Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947 Organic Letters - ACS Publications[1]
-
Three-Membered-Ring-Based Molecular Architectures Chemical Reviews - ACS Publications[2]
Sources
troubleshooting impurities during 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile crystallization
Target Molecule: 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1494087-79-4) Application: Advanced pharmaceutical intermediate (e.g., PROTAC linkers, Cbl-b inhibitors, and androgen receptor antagonists).
Welcome to the Technical Support Center. This guide is engineered for process chemists and researchers facing purity, yield, or phase-separation challenges during the isolation of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. Because this molecule contains a highly strained cyclobutanone ring and a sterically hindered nitrile, standard crystallization templates often fail. This document provides a mechanistic understanding of these failures and self-validating protocols to overcome them.
Part 1: Mechanistic Understanding of Impurities (The "Why")
To successfully crystallize this intermediate, you must first understand its structural liabilities. The molecule features a four-membered cyclobutane ring with a ketone at the 3-position and a nitrile/2-methoxyphenyl group at the 1-position.
The Cyclobutanone Liability: Cyclobutanones exhibit heightened electrophilic reactivity at the carbonyl carbon due to immense angle and torsional ring strain [1]. When the sp2 -hybridized carbonyl carbon is attacked by a nucleophile (like an alcohol), it converts to an sp3 -hybridized center, releasing significant ring strain. Consequently, crystallizing this compound in nucleophilic solvents (e.g., Methanol, Ethanol) rapidly generates hemiketal or ketal impurities.
The Steric and Phase Liability: The bulky 2-methoxyphenyl group creates a highly lipophilic, sterically hindered face. During cooling or anti-solvent addition, the solute molecules can struggle to arrange into a rigid crystal lattice. Instead of crystallizing, the system experiences Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[2]. The resulting solute-rich oil droplets act as a highly efficient solvent for structurally similar impurities (like unreacted starting materials), destroying the purity profile of your final product.
Degradation pathway vs. stable crystallization for cyclobutanones.
Part 2: Troubleshooting FAQs
Q1: I am detecting a +32 Da mass impurity in my LC-MS after crystallization. What is it, and how do I remove it?
Causality: You are likely using Methanol as a solvent or anti-solvent. The +32 Da mass corresponds to the addition of one molecule of methanol across the strained cyclobutanone carbonyl, forming a hemiketal. Solution: Abandon alcoholic solvents. Transition to an Ethyl Acetate (EtOAc) / Heptane or Toluene / Heptane solvent system. These are non-nucleophilic and will not attack the strained ring.
Q2: My product is "oiling out" as a second liquid phase at the bottom of the reactor instead of forming crystals. Why?
Causality: You have hit a miscibility gap in the phase diagram, or the supersaturation generation rate (cooling rate or anti-solvent addition rate) is outstripping the nucleation kinetics [2]. The highly lipophilic 2-methoxyphenyl group lowers the melting point of the intermediate, making it prone to LLPS. Solution: You must bypass the LLPS boundary by seeding the batch inside the metastable zone, before the oil phase separates [3]. If oiling out still occurs, reduce the total volume of anti-solvent (Heptane) to stay out of the miscibility gap.
Decision tree for resolving Liquid-Liquid Phase Separation (LLPS).
Q3: I have residual 2-(2-methoxyphenyl)acetonitrile (starting material) trapped in the final powder. How do I purge it?
Causality: The starting material is structurally similar to the product but lacks the polar ketone group. If your product oiled out (see Q2), the oil phase acted as a "sink," extracting the lipophilic starting material from the bulk solvent. Solution: Ensure a true crystallization occurs (no LLPS). Implement a prolonged aging period (hold at 0°C for 4 hours) to allow Ostwald ripening. Follow this with a rigorous displacement wash using cold EtOAc/Heptane (1:4 v/v) to flush the impurity-laden mother liquor from the filter cake.
Part 3: Quantitative Data Summaries
Table 1: Solvent Selection & Reactivity Profile
| Solvent System | Nucleophilicity | LLPS Risk | Recommended Use |
| Methanol / Water | High | Moderate | Do Not Use (Hemiketal formation) |
| Isopropanol / Water | Moderate | High | Do Not Use (Steric hindrance slows, but does not stop, degradation) |
| Toluene / Heptane | None | Low | Excellent (High purity, good yield) |
| EtOAc / Heptane | None | Moderate | Optimal (Best balance of solubility and environmental profile) |
Table 2: Impurity Rejection Matrix (EtOAc/Heptane System)
| Impurity Type | Source | Rejection Strategy | Expected Purge Factor |
| 2-(2-methoxyphenyl)acetonitrile | Unreacted SM | Controlled cooling + 1:4 EtOAc/Heptane wash | > 50x |
| Aldol Polymers | Thermal degradation | Keep concentration temps < 45°C | > 100x |
| Hemiketals | Solvent reaction | Exclude alcohols from process | Complete Elimination |
Part 4: Self-Validating Crystallization Protocol
This protocol uses an EtOAc/Heptane system and incorporates In-Process Controls (IPCs) to validate the physical state of the system, preventing LLPS and chemical degradation.
Step 1: Dissolution & Polish Filtration
-
Charge crude 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (1.0 eq) into the reactor.
-
Add Ethyl Acetate (4.0 volumes). Heat to 45°C until complete dissolution is achieved. (Causality: 45°C provides sufficient solubility without triggering thermal aldol condensation).
-
Perform a polish filtration through a 0.45 µm filter into a clean crystallization vessel to remove heterogeneous nucleators.
Step 2: Anti-Solvent Addition & Seeding (The Critical Phase) 4. Adjust the batch temperature to 35°C. 5. Slowly charge Heptane (2.0 volumes) over 30 minutes. 6. IPC 1 (Self-Validation): Stop agitation briefly and inspect the solution. It must be clear. If two liquid phases are visible (LLPS), add 0.5 vols of EtOAc to re-dissolve. 7. Charge 1% w/w of crystalline seed (1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile). 8. IPC 2 (Self-Validation): Hold the batch at 35°C for 30 minutes. Visually verify that the seed bed persists and does not dissolve. (Causality: Seed persistence confirms the system is within the metastable zone).
Step 3: Controlled Desupersaturation 9. Charge the remaining Heptane (6.0 volumes) linearly over 4 hours at 35°C. (Causality: Slow addition provides time for solute molecules to integrate into the crystal lattice, preventing oiling out). 10. Cool the batch linearly to 0°C over 3 hours. 11. Age the suspension at 0°C for 2 hours.
Step 4: Isolation & Washing 12. Filter the suspension. 13. Wash the cake with pre-chilled (0°C) EtOAc/Heptane (1:4 v/v, 2.0 volumes). (Causality: The wash solvent must match the final mother liquor composition to displace impurities without dissolving the product). 14. Dry under vacuum at 40°C until constant weight.
References
-
Lu, J., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, American Chemical Society. Available at:[Link]
-
Kadam, S. S., et al. "Rapid Crystallization Process Development Strategy from Lab to Industrial Scale with PAT Tools." Organic Process Research & Development, American Chemical Society. Available at: [Link]
Technical Support Center: Optimizing Solvent Selection for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile Purification
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting and optimizing solvent systems for the purification of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. Moving beyond generic protocols, we delve into the causal relationships between molecular structure, solvent properties, and purification outcomes, empowering you to troubleshoot effectively and achieve high purity.
Section 1: Understanding the Molecule - The Key to Solvent Selection
The structure of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile presents a classic purification challenge due to its combination of polar and non-polar functional groups. A successful purification strategy hinges on understanding how these groups interact with potential solvents.
-
2-Methoxyphenyl Group: The aromatic ring and the methoxy ether group lend a significant non-polar, lipophilic character to the molecule. These regions will favor interaction with less polar solvents. Less polar and highly methoxylated compounds are often soluble in solvents like ethyl acetate, acetone, or chloroform.[1]
-
3-Oxo (Ketone) and 1-Carbonitrile Groups: The ketone and nitrile functionalities are strongly polar and capable of dipole-dipole interactions. These groups will drive solubility in more polar solvents.
-
Cyclobutane Scaffold: The rigid, strained four-membered ring can influence crystal packing and interactions with stationary phases in chromatography.[2]
This mixed polarity means that a single "perfect" solvent is unlikely; rather, a careful, systematic screening is required to find a solvent or solvent pair that can effectively discriminate between the target compound and its impurities. The principle of "like dissolves like" is our starting point, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[3]
Section 2: Frequently Asked Questions (FAQs) on Solvent Optimization
This section addresses common issues encountered during the purification of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile through a practical question-and-answer format.
Q1: Where do I begin with solvent selection for recrystallization?
A: The most effective approach is a systematic, small-scale solvent screening.[4] The goal is to identify a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[4][5]
-
Causality: The difference in solubility at different temperatures is the fundamental principle of recrystallization.[4][6] Heating provides the energy to overcome the crystal lattice forces and dissolve the compound, while slow cooling allows the lattice to reform selectively, excluding impurities.
-
Recommended Starting Solvents for Screening:
-
Non-Polar: Hexane, Heptane
-
Medium Polarity: Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone
-
Polar Protic: Ethanol, Isopropanol (IPA), Methanol
-
Polar Aprotic: Acetonitrile
-
Highly Polar: Water
-
Start by testing the solubility of ~20-30 mg of your crude material in 0.5 mL of each solvent at room temperature and then at the solvent's boiling point.
Q2: My compound seems soluble in most organic solvents, even at room temperature. What should I do?
A: This is a strong indicator that a mixed-solvent system is necessary.[3][5] This technique, also known as anti-solvent crystallization, involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes saturated and crystals begin to form.[3][7]
-
Causality: The addition of the anti-solvent systematically reduces the overall polarity of the solvent mixture. As the polarity shifts, the compound can no longer remain fully solvated and begins to crystallize out of the solution.
-
Common Solvent Pairs to Try:
-
Ethyl Acetate / Hexane
-
Acetone / Water
-
Ethanol / Water
-
Dichloromethane / Hexane
-
Q3: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[8] This is detrimental to purification because the liquid oil can trap impurities.
-
Common Causes & Solutions:
-
Cooling is too rapid: This is the most frequent cause. The molecules don't have time to orient themselves into a crystal lattice. Solution: Re-heat the solution until it is clear again, and allow it to cool much more slowly. Insulating the flask can help.[9]
-
High concentration of impurities: Impurities can disrupt the crystallization process. Solution: Attempt a preliminary purification by flash chromatography before recrystallization.
-
Solvent boiling point is too high: If the boiling point of the solvent is above the melting point of your compound, it will melt before it dissolves and then separate as an oil. Solution: Choose a solvent with a lower boiling point.
-
Solution is too saturated: The degree of supersaturation is too high. Solution: Re-heat to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.
-
Q4: I achieved crystallization, but my recovery yield is very low. How can I improve it?
A: Low recovery is a common and frustrating issue. It typically stems from losing the product to the mother liquor.
-
Common Causes & Solutions:
-
Using too much solvent: This is the most common mistake. The more solvent used, the more compound will remain dissolved even when cold. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
-
Insufficient cooling: If the solution is not cooled sufficiently, a significant amount of the product will remain dissolved. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[6]
-
Washing crystals with the wrong solvent: Washing the collected crystals with room-temperature solvent will redissolve some of your product. Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8][10]
-
Q5: When is column chromatography a better choice than recrystallization?
A: While recrystallization is excellent for removing small amounts of impurities with different solubility profiles, column chromatography is superior in several scenarios.
-
When to Choose Chromatography:
-
Impurities have similar solubility: If impurities co-crystallize with your product, chromatography is needed to separate them based on their differential adsorption to the stationary phase (e.g., silica gel).
-
Multiple components in the crude mixture: Chromatography is designed to separate complex mixtures into individual components.
-
Separating stereoisomers: Diastereomers often have very similar physical properties but can frequently be separated by flash chromatography.[2]
-
When recrystallization fails: If you cannot find a suitable solvent system or repeatedly face issues like oiling out, chromatography is the most reliable alternative.[2][11]
-
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol provides a method for efficiently testing multiple solvents to find a suitable candidate for single-solvent or mixed-solvent recrystallization.
-
Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of your crude 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
-
Room Temperature Test: To each tube, add a different solvent (e.g., hexane, ethyl acetate, isopropanol, acetone, water) dropwise, swirling after each addition, up to ~0.5 mL. Note whether the solid dissolves completely. If it does, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent pair.
-
Hot Solubility Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[3] Add more solvent dropwise if necessary.
-
Analysis:
-
Ideal Solvent: The compound is insoluble/sparingly soluble at room temperature but completely dissolves when hot.
-
"Good" Solvent (for pairs): The compound is soluble at room temperature.
-
"Poor" Solvent (for pairs): The compound is insoluble even when hot.
-
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form. This will confirm your choice of an ideal solvent.
Protocol 2: Optimized Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
This protocol outlines the procedure once a "good" solvent (Solvent A, e.g., Ethyl Acetate) and a "poor" solvent (Solvent B, e.g., Hexane) have been identified.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot Solvent A needed to just dissolve the solid at its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.[6]
-
Addition of Anti-Solvent: While the solution of Solvent A is still hot, add Solvent B dropwise with swirling. Continue adding until you observe a persistent faint cloudiness (turbidity), which indicates the solution is now saturated.[3][7]
-
Clarification: Add 1-2 drops of hot Solvent A to just redissolve the turbidity and create a clear, saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4][9]
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold Solvent B (or an ice-cold mixture of A and B in the same ratio as the final mother liquor) to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Section 4: Data and Workflow Visualization
Table 1: Properties of Common Recrystallization Solvents
This table provides a quick reference for selecting candidate solvents based on their physical properties. Polarity generally increases down the table.
| Solvent | Boiling Point (°C) | Polarity Index | Potential Use for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
| n-Hexane | 69 | 0.1 | Likely a poor solvent; good candidate for an anti-solvent (Solvent B). |
| Toluene | 111 | 2.4 | Medium polarity; could be a primary solvent, but watch for oiling out due to high BP. |
| Dichloromethane (DCM) | 40 | 3.1 | Low boiling point is advantageous; may be too good a solvent. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Excellent starting point; often shows good solubility differential. Likely a good "Solvent A". |
| Acetone | 56 | 5.1 | Good solvent, low boiling point. Often a "good" solvent (Solvent A). |
| 2-Propanol (IPA) | 82 | 3.9 | Good general-purpose polar protic solvent to test. |
| Ethanol (EtOH) | 78 | 4.3 | Similar to IPA; a good candidate for a primary solvent or in a pair with water. |
| Methanol (MeOH) | 65 | 5.1 | Very polar; may be too effective a solvent unless used in a pair. |
| Water | 100 | 10.2 | Compound is likely insoluble; a good candidate for an anti-solvent (Solvent B) with polar organic solvents. |
Note: Polarity Index values are relative and can vary slightly between sources. They are intended for comparative purposes.
Solvent Selection Workflow Diagram
The following diagram illustrates the logical decision-making process for selecting an appropriate purification method.
Caption: Decision workflow for solvent selection.
References
-
Nichols, L. (n.d.). Recrystallization. Chem LibreTexts. Retrieved from [Link]
-
University of Delhi. (n.d.). Recrystallization. Retrieved from [Link]
-
Gant, T. G. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4173–4178. [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation. Education Resources. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of the American Chemical Society, 126(30), 9494–9495. [Link]
-
Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab, Scripps Research. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf. Retrieved from [Link]
-
Eurofins. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Education Resources. Retrieved from [Link]
-
Chemistry Channel. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Spagnol, C., et al. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. Molecules, 26(6), 1564. [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
- Ahmad, I., et al. (2015). Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. Journal of the Chemical Society of Pakistan, 37(1), 161-166.
-
Restek. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 32(1), 1-13. [Link]
- Tripathi, S., et al. (2023). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Current Research in Nutrition and Food Science, 11(2).
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]
-
Alshehri, S., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. [Link]
-
Griffith University. (n.d.). Troubleshooting. Retrieved from [Link]
-
Ali, B., et al. (2019). Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria. PeerJ, 7, e7857. [Link]
- Boukroufa, M., et al. (2015). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. International Food Research Journal, 22(3), 1138-1143.
-
BuyChemJapan. (n.d.). 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile 95% | AiFChem, an Xtalpi Company. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rubingroup.org [rubingroup.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
resolving poor solubility of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile in polar solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of heavily functionalized, rigid ring systems.
The compound 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1494087-79-4)[1] presents a classic "solubility paradox" in laboratory settings. While it possesses multiple polar functional groups (a ketone, a nitrile, and a methoxy ether), researchers often find it stubbornly insoluble in common polar solvents, particularly during aqueous biological assays or alcoholic crystallizations.
This guide is designed to deconstruct the thermodynamic causality behind these issues and provide field-proven, self-validating protocols to achieve and maintain complete solvation.
Part 1: The Mechanistic Root Cause of Poor Solubility
To resolve solubility issues, we must first understand the physicochemical nature of the solute. The poor solubility of this compound in polar protic solvents (like water, methanol, and ethanol) is driven by a mismatch in Hansen Solubility Parameters (HSP) and hydrogen-bonding capabilities.
-
The Hydrogen-Bonding Asymmetry: The molecule contains multiple strong hydrogen-bond acceptors (the oxygen in the ketone and methoxy groups, and the nitrogen in the nitrile) but possesses zero hydrogen-bond donors (no -OH or -NH groups)[2]. When introduced to a polar protic solvent like water or methanol, the compound disrupts the solvent's highly ordered hydrogen-bonded network but cannot offer reciprocal donor interactions to stabilize the cavity it creates.
-
Hydrophobic Bulk vs. Polar Surface Area: The cyclobutanone ring and the 2-methoxyphenyl group create a significant hydrophobic core. In aqueous media, water molecules are forced to form highly ordered "clathrate cages" around this hydrophobic bulk. This results in a massive entropic penalty ( ΔS<0 ), driving the system to minimize surface area by forcing the compound to aggregate and precipitate[3][4].
-
Crystal Lattice Energy: The rigid, planar nature of the substituted phenyl ring combined with the highly polarized nitrile group allows for strong dipole-dipole and π−π stacking interactions in the solid state. Overcoming this lattice energy requires a solvent with a matching dielectric constant and strong dipole moment.
Diagram 1: Thermodynamic pathway illustrating why the compound precipitates in polar protic media.
Part 2: Troubleshooting FAQs
Q: Why does my compound precipitate immediately when I transfer it from a DMSO stock to an aqueous assay buffer? A: This is known as a "hydrophobic crash." While DMSO (a polar aprotic solvent) perfectly solvates the compound's dipoles, diluting this stock into an aqueous buffer rapidly drops the local concentration of DMSO below the critical solvation threshold. The water rapidly strips the DMSO away from the compound, exposing the hydrophobic cyclobutane and phenyl rings to the aqueous environment, leading to immediate aggregation[4].
Q: Can I use Methanol or Ethanol to make my primary stock solution instead of DMSO? A: It is highly discouraged. Alcohols are polar protic solvents. Because 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile lacks H-bond donors, it cannot break into the self-associated hydrogen-bonded network of the alcohol. You will likely end up with a cloudy suspension rather than a true solution. Stick to polar aprotic solvents (DMSO, DMF, or Acetonitrile) for primary stocks[2].
Q: I need to test this compound in a cell-based assay at 100 µM, but it keeps crashing out. How do I fix this? A: You must lower the thermodynamic barrier to solvation in water. This is achieved via a "step-down" formulation. Instead of spiking DMSO directly into the buffer, use a carrier molecule like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or a non-ionic surfactant (like Tween-20) in your aqueous buffer before adding the compound. The hydrophobic cavity of the cyclodextrin will encapsulate the phenyl/cyclobutane rings, shielding them from the water.
Part 3: Solvent Compatibility & Quantitative Metrics
To aid in experimental design, use the following solvent compatibility matrix. This data synthesizes the dielectric properties of the solvents with the structural demands of the compound.
| Solvent | Classification | Dielectric Constant ( ϵ ) | Expected Solubility | Recommended Application |
| DMSO | Polar Aprotic | 46.7 | High (>50 mM) | Primary master stocks, long-term storage (-20°C). |
| DMF | Polar Aprotic | 36.7 | High (>50 mM) | Chemical synthesis, anhydrous reactions. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate (~10-20 mM) | HPLC mobile phases, analytical dilutions. |
| Methanol | Polar Protic | 32.7 | Low (<5 mM) | Avoid for stock solutions; use only as a co-solvent. |
| Water (pH 7.4) | Polar Protic | 80.1 | Very Low (<0.1 mM) | Requires formulation (surfactants/cyclodextrins). |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. If a step fails, the physical appearance of the solution will immediately indicate the thermodynamic error.
Protocol A: Preparation of a 50 mM Master Stock
Objective: Achieve complete solvation without degrading the ketone or nitrile functional groups.
-
Equilibration: Allow the vial of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile to reach room temperature in a desiccator to prevent ambient moisture condensation (water acts as an anti-solvent here).
-
Weighing: Weigh the desired mass into a sterile, amber glass vial (the compound may exhibit mild UV sensitivity over long periods).
-
Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex vigorously for 60 seconds.
-
Self-Validation Check: Hold the vial up to a light source.
-
Pass: The solution is optically clear.
-
Fail: If micro-particulates or a "schlieric" (wavy) optical effect is visible, the crystal lattice has not fully dissociated. Place the vial in a sonicating water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation of the cyclobutanone ring.
-
-
Storage: Aliquot into single-use vials and store at -20°C. Note: DMSO freezes at 19°C. Upon thawing, you MUST re-warm to 37°C and vortex to redissolve any compound that precipitated during the freeze-thaw cycle.
Protocol B: Step-Down Dilution for Aqueous Biological Assays
Objective: Introduce the compound into a physiological buffer (pH 7.4) without inducing a hydrophobic crash.
-
Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS or HEPES) and supplement it with 10% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) or 0.1% Tween-20.
-
Intermediate Dilution: Dilute your 50 mM DMSO stock to a 5 mM intermediate stock using pure DMSO.
-
The "Dropwise" Addition: Place the formulated aqueous buffer on a magnetic stirrer at 400 RPM. Slowly, drop-by-drop, add the 5 mM DMSO intermediate stock into the vortex of the stirring buffer until you reach your final assay concentration (e.g., 50 µM).
-
Self-Validation Check: Measure the absorbance of the final solution at 600 nm using a spectrophotometer.
-
Pass: OD600 should be identical to a blank buffer (indicating no light scattering from precipitates).
-
Fail: An elevated OD600 indicates colloidal aggregation[4]. If this occurs, increase the concentration of HP- β -CD in step 1.
-
Diagram 2: Decision tree and workflow for selecting solvents and formulating aqueous assays.
References
-
Grokipedia. "Cyclobutanone — Grokipedia." Grokipedia Chemical Database. Available at: [Link]
-
The Journal of Physical Chemistry B. "Aggregation of Fullerene, C60, in Benzonitrile." ACS Publications. Available at:[Link]
Sources
preventing thermal degradation of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile during storage
Welcome to the technical support center for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Through a series of frequently asked questions and troubleshooting protocols, we will address the potential challenges associated with its storage, with a primary focus on preventing thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile and why is its stability important?
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a complex organic molecule featuring a four-membered cyclobutane ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique conformational properties and its utility as a versatile synthetic building block.[1][2] Maintaining the chemical purity and structural integrity of this compound is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. Degradation can lead to the formation of impurities that may interfere with biological assays, alter reaction outcomes, or compromise the quality of final products.
Q2: What makes this compound potentially susceptible to thermal degradation?
The potential for thermal instability in 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile arises primarily from the inherent ring strain of the cyclobutane core.[3][4][5] The bond angles within a cyclobutane ring are compressed to approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[5][6] This strain makes the ring susceptible to opening under energetic input, such as heat, to form more stable, open-chain structures.[1][7][8][9] The presence of a ketone (oxo) group further activates the ring, making the carbonyl carbon highly electrophilic and a potential site for nucleophilic attack or rearrangement reactions.[1][3]
Q3: What are the visible and non-visible signs of degradation?
Visible Signs:
-
Color Change: A noticeable shift from a white or off-white powder to yellow or brown can indicate the formation of degradation products.
-
Change in Physical State: Clumping, melting, or the appearance of an oily residue may suggest a loss of purity and the presence of impurities.
Non-Visible Signs:
-
Inconsistent Experimental Results: Unexplained variability in reaction yields, bioassay results, or analytical readouts can be a strong indicator of compound degradation.
-
Appearance of New Peaks in Analytical Data: Techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy may reveal additional signals corresponding to impurities that are not present in a fresh, pure sample.
Q4: What are the ideal storage conditions for this compound?
To mitigate the risk of thermal degradation and ensure long-term stability, the following storage conditions are strongly recommended. While some suppliers may indicate ambient storage is acceptable for short periods, long-term preservation requires more stringent measures.[10]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C in a non-frost-free freezer. [11][12] | Reduces molecular motion and the kinetic energy available to overcome the activation barrier for degradation reactions.[13] |
| Atmosphere | Inert gas (Argon or Nitrogen). [12] | Minimizes contact with atmospheric oxygen and moisture, which can participate in oxidative and hydrolytic degradation pathways. |
| Container | Amber glass vial with a tightly sealed cap. [14][15] | Protects the compound from light, which can induce photochemical degradation, and prevents moisture ingress.[12][16] |
| Handling | Aliquot upon receipt. | Avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere. |
Q5: How should I handle the compound when taking it out of storage for an experiment?
Proper handling during use is as critical as long-term storage.
-
Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.[12]
-
Once at room temperature, briefly open the vial in a controlled environment (e.g., a glove box or under a stream of inert gas) to remove the desired amount.
-
If possible, backfill the vial with an inert gas like argon or nitrogen before resealing.[12]
-
Promptly return the vial to the -20°C freezer.
Troubleshooting Guide
This section provides a systematic approach to identifying and addressing potential degradation of your 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile stock.
Problem: I suspect my compound has degraded. How can I confirm this?
Follow this workflow to assess the purity of your sample.
Caption: Troubleshooting workflow for suspected compound degradation.
Problem: My analytical data (HPLC/LC-MS) shows new, unexpected peaks.
This is a strong indication of impurity formation. The primary thermal degradation pathway for cyclobutanones often involves ring cleavage.[17] This can lead to the formation of various open-chain products.
Hypothetical Thermal Degradation Pathway:
Caption: Potential thermal degradation pathway via ring cleavage.
Recommended Action:
-
Confirm that the new peaks are not artifacts from your solvent, column, or instrument. Run a blank injection.
-
If the peaks persist, the compound has likely degraded. It is not recommended to use degraded material for quantitative experiments.
-
Procure a new batch of the compound and strictly adhere to the recommended storage and handling protocols outlined in this guide.
Experimental Protocol: Purity Assessment by HPLC
This is a general protocol for assessing the purity of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. Conditions may need to be optimized for your specific instrumentation.
Objective: To determine the purity of the compound and identify the presence of any degradation products.
Materials:
-
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Perform a 1:10 dilution of the stock solution for analysis (final concentration ~0.1 mg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak corresponding to 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
A purity value below the manufacturer's specification (typically >98%) confirms degradation.
-
By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of your 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile and ensure the integrity of your valuable research.
References
- Fiveable. (2025, August 15). Cyclobutanone: Organic Chemistry Study Guide.
- Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.
- Warne, T., et al. (n.d.). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. PMC - NIH.
- Allen, A. D., et al. (2010, December 17). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain.
- Frey, H. M., & Hopf, H. (n.d.). Thermal decomposition of 3-vinylcyclobutanone. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
- BroadPharm. (2026, February 13).
- Buchman, E. R., et al. (n.d.). Cyclobutane Derivatives. II. The Thermal Decomposition of trans-1,2-Cyclobutane- bis-(trimethylammonium) Hydroxide.
- Wikipedia. (n.d.). Ring strain.
- Bradley, R. A., et al. (n.d.). Photo-additions of Naphthalene Derivatives with Substituted Ethylenes: Influence of Methoxy- and Cyano-substituents.
- Zhang, X., et al. (n.d.). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
- Kertesz, V., et al. (2009, April 2). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes: A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations. The Journal of Physical Chemistry A - ACS Figshare.
- Carey, F. A., & Sundberg, R. J. (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
- Saeed, A., et al. (n.d.). On the planarity of the cyclobutane ring in the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate: a natural bond orbital and Hirshfeld surface analysis study. New Journal of Chemistry (RSC Publishing).
- Safety Office. (n.d.).
- Kertesz, V., et al. (n.d.). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes: A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones.
- Genaux, C. T., et al. (n.d.). The Thermal Decomposition of Cyclobutane 1,2.
- Chemical Substance Information. (n.d.). 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile.
- Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
- Butler, J. N., & Kistiakowsky, G. B. (n.d.). The Thermal Decomposition of Cyclobutane at Low Pressures.
- Kalantzi, L., et al. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions. Pharma Excipients.
- Sigma-Aldrich. (n.d.).
- Lumiprobe. (n.d.). Reagent storage conditions.
- POC II Unit V: Cycloalkane. (n.d.).
- SKC Inc. (2023, December 20). ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene).
- Benchchem. (n.d.). effect of temperature on the stability of cis-cyclobutane-1,2-dicarboxylic acid.
- OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).
- The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23).
- Gierlich, P., et al. (n.d.). Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch. PMC.
- Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES.
- ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
- Khan, M. A., et al. (2024, November 14).
- Khan Academy. (n.d.). Stability of cycloalkanes (video).
Sources
- 1. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]
- 2. baranlab.org [baranlab.org]
- 3. fiveable.me [fiveable.me]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | 1494087-79-4 [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Scale-Up of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile . This highly strained, bifunctional building block is frequently utilized in the synthesis of advanced therapeutics, including Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune diseases[1].
Scaling up cyclobutane derivatives introduces severe risks of ring-opening, exotherm runaway, and catalyst poisoning[2]. To achieve a self-validating, high-yielding process, our optimized route relies on a three-step sequence: Ketone Protection → Palladium-Catalyzed α -Arylation → Mild Deprotection .
Part 1: Synthetic Workflow & Pathway Visualization
To minimize side reactions, it is critical to understand where the synthetic pathway deviates into degradation mechanisms. The diagram below illustrates the optimized workflow alongside the primary failure modes encountered during scale-up.
Synthetic workflow and potential side-reaction pathways during scale-up.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing massive polymeric sludge and ring-opened impurities during the Pd-catalyzed arylation step? Causality: This is the most common failure mode when attempting direct α -arylation on the unprotected 3-oxocyclobutane-1-carbonitrile. The strong base (e.g., NaHMDS) required to deprotonate the α -nitrile carbon ( pKa≈25 ) will preferentially or competitively deprotonate the α -ketone carbons ( pKa≈19 ). This leads to rapid cross-aldol condensation. Furthermore, the resulting enolates in highly strained cyclobutanones are prone to ring-opening via β -elimination. Solution: You must mask the ketone via ketalization (Step 1) prior to arylation. By converting the ketone to a 1,3-dioxolane derivative, you eliminate the acidic α -ketone protons, directing the base exclusively to the nitrile-bearing carbon.
Q2: The Pd-catalyzed arylation stalls at 20% conversion. How do I prevent catalyst poisoning? Causality: The 2-methoxyphenyl group presents significant steric hindrance (ortho-methoxy effect), which slows down both the oxidative addition and transmetalation steps. Concurrently, the deprotonated cyclobutyl nitrile anion is a strong σ -donor that can coordinate tightly to the Palladium(0) center, forming an unreactive off-cycle Pd-nitrile dimer. The aggregation state of the nitrile anion heavily dictates this reaction pathway[3]. Solution: Switch to a highly bulky, electron-rich biaryl phosphine ligand (e.g., tBuBrettPhos). The steric bulk of the ligand forces the dissociation of excess nitrile anions, keeping the catalyst in the active cycle. Additionally, dose the base slowly to maintain a low steady-state concentration of the nitrile anion.
Pd-catalyzed α-arylation mechanism highlighting the off-cycle catalyst poisoning pathway.
Q3: During final deprotection, my nitrile is converting into a primary amide. How do I selectively deprotect the ketone? Causality: Standard ketal deprotection conditions (e.g., 3M HCl at reflux) are too harsh. The nitrile group is susceptible to hydration under strongly acidic, aqueous conditions at elevated temperatures, yielding the corresponding primary amide or carboxylic acid. Solution: Utilize mildly acidic conditions. Pyridinium p-toluenesulfonate (PPTS) in wet acetone at 45 °C provides excellent chemoselectivity, hydrolyzing the dioxolane cleanly without hydrating the sterically hindered tertiary nitrile.
Part 3: Quantitative Optimization Data
The table below summarizes the process chemistry screening data for the critical α -arylation step (Step 2), demonstrating the profound impact of ligand and base selection on conversion and side-product formation.
Table 1: Ligand and Base Screening for Pd-Catalyzed α -Arylation (100 mmol scale)
| Ligand | Base | Temp (°C) | Conversion (%) | Impurity Profile (Ring-Opening/Dimer) |
| PPh 3 | NaOtBu | 80 | 15% | 45% (Severe catalyst poisoning) |
| BINAP | LiHMDS | 60 | 42% | 18% (Slow transmetalation) |
| XPhos | NaHMDS | 60 | 85% | 5% (Trace desmethoxylation) |
| tBuBrettPhos | NaHMDS | 40 | >98% | <1% (Optimized) |
Note: NaHMDS is preferred over LiHMDS as the sodium counter-ion provides a more reactive, less aggregated nitrile enolate compared to the tightly bound lithium enolate[3].
Part 4: Validated Step-by-Step Methodology
This self-validating protocol incorporates In-Process Controls (IPC) to ensure each intermediate is verified before proceeding, preventing the carryover of reactive impurities.
Step 1: Ketal Protection
-
Charge a 5 L jacketed reactor with 3-oxocyclobutane-1-carbonitrile (1.0 eq, 500 g), toluene (2.5 L), ethylene glycol (3.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Equip the reactor with a Dean-Stark trap and heat to reflux (approx. 110 °C).
-
Stir vigorously until the theoretical volume of water is collected.
-
IPC Check: Analyze via GC-MS. Proceed only when starting material is <1% (Area%).
-
Cool to 20 °C, wash with sat. NaHCO 3 (2 x 1 L) and brine (1 L). Concentrate under vacuum to yield 3,3-ethylenedioxycyclobutane-1-carbonitrile.
Step 2: Pd-Catalyzed α -Arylation
-
In a rigorously dried, argon-purged 10 L reactor, charge the ketal intermediate (1.0 eq), 2-bromoanisole (1.05 eq), Pd 2 (dba) 3 (0.02 eq), tBuBrettPhos (0.04 eq), and anhydrous THF (4 L).
-
Cool the mixture to 0 °C.
-
Critical Step: Dose NaHMDS (1.5 eq, 2M in THF) via an addition funnel over 3 hours. Maintain internal temperature < 10 °C to prevent exotherm runaway and control the steady-state concentration of the nitrile anion.
-
Warm to 40 °C and stir for 6 hours.
-
IPC Check: Analyze via HPLC. Target >98% conversion of 2-bromoanisole.
-
Quench with sat. NH 4 Cl (1 L), extract with EtOAc, dry over Na 2 SO 4 , and concentrate.
Step 3: Mild Acidic Deprotection
-
Dissolve the crude arylated ketal in a mixture of Acetone/H 2 O (10:1 v/v, 3 L).
-
Add PPTS (0.2 eq) and heat to 45 °C for 8 hours.
-
IPC Check: Monitor the disappearance of the ketal mass (M+H) via LC-MS.
-
Upon completion, neutralize with solid NaHCO 3 , filter, and concentrate to remove acetone.
-
Extract the aqueous residue with MTBE, wash with brine, and crystallize the final product from Heptane/MTBE to afford pure 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
References
-
Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses Organic Letters (ACS Publications)[Link]
-
Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183 Organic Process Research & Development (ACS Publications)[Link]
Sources
Technical Support Center: Catalyst Optimization for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile Synthesis
Welcome to the Technical Support Center. As drug development increasingly relies on rigid, spirocyclic, and cyclobutane-fused pharmacophores (such as those utilized in novel Cbl-b inhibitors[1]), the scalable synthesis of functionalized cyclobutanones has become a critical bottleneck.
The most robust route to 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile avoids hazardous ozonolysis and instead utilizes a two-stage sequence: a double alkylation of 2-(2-methoxyphenyl)acetonitrile followed by a Ruthenium-catalyzed oxidative cleavage ([2]) of the resulting exocyclic alkene[3]. This guide provides field-proven protocols, catalyst optimization data, and troubleshooting FAQs specifically tailored to mastering the highly sensitive RuCl₃/NaIO₄ catalytic cycle[4].
Fig 1. Two-step synthetic workflow for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
Section 1: Catalyst Optimization Data
The oxidative cleavage step relies on the in situ generation of RuO₄ from a RuCl₃ pre-catalyst using NaIO₄ as the stoichiometric oxidant[5]. Because the 2-methoxyphenyl group is electron-rich, it is highly susceptible to electrophilic aromatic oxidation. Optimizing the catalyst loading and solvent system is critical to prevent over-oxidation and ring-opening side reactions.
Table 1: Reaction Condition Optimization for Ru-Catalyzed Cleavage
| RuCl₃ Loading | Solvent System (v/v) | NaIO₄ (eq) | Temp (°C) | Yield (%) | Mechanistic Observation & Causality |
| 5.0 mol% | ACN / H₂O (1:1) | 4.0 | 25°C | 45% | Sluggish: High Ru loading caused rapid aggregation into insoluble RuO₂ (black precipitate). |
| 2.0 mol% | EtOAc / H₂O (1:1) | 4.0 | 25°C | 52% | Over-oxidation: Poor partitioning led to electrophilic attack on the 2-methoxyphenyl ring. |
| 0.5 mol% | DCM / ACN / H₂O (2:2:3) | 4.0 | 25°C | 65% | Incomplete: Catalyst died before full conversion due to slow phase-transfer kinetics. |
| 2.0 mol% | DCM / ACN / H₂O (2:2:3) | 4.0 | 10°C to 20°C | 88% | Optimal: ACN acts as a phase-transfer agent, keeping RuO₄ in the organic layer while protecting the aromatic ring. |
Section 2: Step-by-Step Methodology (Self-Validating Protocol)
To ensure scientific integrity, this protocol is designed as a self-validating system . The reaction provides continuous visual feedback via the oxidation state of the Ruthenium catalyst, allowing you to monitor the health of the catalytic cycle in real-time.
Fig 2. Biphasic catalytic cycle of the Ruthenium-mediated oxidative cleavage.
Protocol: Oxidative Cleavage of 1-(2-Methoxyphenyl)-3-methylenecyclobutane-1-carbonitrile
-
Solvent & Pre-catalyst Preparation: In a round-bottom flask equipped with a highly efficient magnetic stirrer, dissolve 1.0 eq of the methylene cyclobutane intermediate in a solvent mixture of DCM/ACN/H₂O (ratio 2:2:3, 15 mL/mmol). Add 2.0 mol% of RuCl₃·H₂O. Causality: The mixture will initially appear dark brown/black. ACN is critical here as it disrupts the hydration sphere of RuO₂, facilitating its transport across the biphasic boundary.
-
Oxidant Addition (The Validation Step): Cool the mixture to 10°C. Add NaIO₄ (4.0 eq) in four equal portions over 30 minutes. Self-Validation Check: Within 5 minutes of the first addition, the organic layer must turn a bright, clear yellow . This color shift confirms the generation of the active RuO₄ species. If the solution remains opaque black, the catalytic cycle has stalled.
-
Reaction Monitoring: Allow the reaction to warm to 20°C. Maintain vigorous stirring (≥800 rpm). Causality: Because RuO₄ reacts with the alkene in the organic phase and precipitates as RuO₂ at the aqueous interface, high shear forces are required to push the spent RuO₂ back into the aqueous NaIO₄ layer for regeneration.
-
Quenching & Isolation: Once TLC indicates complete consumption of the starting material (typically 2-4 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Causality: Thiosulfate instantly reduces all active RuO₄ and excess NaIO₄, preventing post-reaction over-oxidation during the workup. The mixture will turn pitch black as RuO₂ precipitates. Filter through a pad of Celite to remove the Ruthenium salts before extraction.
Section 3: Troubleshooting Guide & FAQs
Q: Why does my reaction mixture remain black, and why has the conversion stalled at 40%? A: A persistent black color indicates a buildup of RuO₂ (spent catalyst)[2]. This happens when the rate of alkene cleavage outpaces the rate of catalyst regeneration. Solution: Do not add more RuCl₃. Instead, increase your stirring speed to maximum to increase the biphasic surface area. If the problem persists, add a small volume of ACN (1-2 mL) to improve phase-transfer kinetics.
Q: I am seeing significant degradation and multiple spots on my TLC. How do I prevent over-oxidation of the 2-methoxyphenyl ring? A: The 2-methoxyphenyl group is highly electron-rich, making it a competitive nucleophile for the strongly electrophilic RuO₄. Solution: Strict temperature control is non-negotiable. Do not let the internal temperature exceed 20°C. Furthermore, ensure your DCM:ACN ratio is exactly 1:1; excess ACN can over-solubilize RuO₄ in the organic phase, leading to aggressive off-target oxidation.
Q: Can I use Ozonolysis instead of the Johnson-Lemieux oxidation for this specific substrate? A: While ozonolysis is a standard method for cleaving terminal alkenes, it is highly discouraged for this specific substrate. Ozone will readily attack the electron-rich aromatic ring (specifically at the positions ortho/para to the methoxy group), leading to complex mixtures and poor yields. The RuCl₃/NaIO₄ system is significantly more chemoselective when the temperature is controlled.
Q: During the initial Step 1 alkylation, I am getting a mixture of O-alkylation and C-alkylation. How do I force ring closure? A: The nitrile anion generated from 2-(2-methoxyphenyl)acetonitrile is an ambident nucleophile. Solution: Use a non-nucleophilic, sterically hindered base like NaHMDS at -78°C. The use of a hard counterion (Na⁺) tightly coordinates the nitrogen atom of the ketenimine intermediate, sterically blocking N/O-alkylation and forcing the reaction down the desired C-alkylation pathway to close the cyclobutane ring.
References
- WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.Google Patents.
-
RuCl3/CeCl3/NaIO4: A New Bimetallic Oxidation System for the Mild and Efficient Dihydroxylation of Unreactive Olefins. The Journal of Organic Chemistry 70(6):2402-5. URL:[Link]
- WO2024153946A1 - Inhibitors of mptp.Google Patents.
-
Modern Organic Synthesis | Conformational Isomerism. Scribd. URL:[Link]
Sources
- 1. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. 15760-35-7 | 3-Methylenecyclobutanecarbonitrile | Alkenyls | Ambeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2024153946A1 - Inhibitors of mptp - Google Patents [patents.google.com]
Technical Support Center: Optimizing Intramolecular Cyclization of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Welcome to the technical support center for the synthesis of complex carbocyclic scaffolds. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of tetrahydrocarbazole derivatives via the intramolecular cyclization of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. We provide in-depth troubleshooting advice and frequently asked questions to help you reduce reaction times and optimize your experimental outcomes.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section addresses specific issues you may encounter during the cyclization process. Our solutions are based on established chemical principles and field-proven insights to help you navigate experimental challenges.
Question 1: My cyclization reaction is extremely slow or shows no conversion. What are the primary factors to investigate?
Answer: A stalled or sluggish reaction is a common issue that can typically be traced back to insufficient activation of the cyclobutane electrophile or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst Potency and Selection: The core of this transformation is an acid-catalyzed intramolecular hydroarylation (a type of Friedel-Crafts reaction). The carbonyl group on the cyclobutane ring must be activated by a sufficiently strong acid to render it electrophilic enough for the electron-rich methoxyphenyl ring to attack.
-
Brønsted Acids: If you are using a mild Brønsted acid like acetic acid or p-toluenesulfonic acid (p-TsOH) with limited success, consider switching to a stronger superacid. Triflic acid (TfOH) is highly effective for promoting such cyclizations, often at lower temperatures and shorter reaction times.[1][2]
-
Lewis Acids: Lewis acids like titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), or scandium triflate (Sc(OTf)₃) are excellent alternatives. They coordinate to the carbonyl oxygen, significantly enhancing its electrophilicity.[3] Ensure your Lewis acid is of high purity and has not been deactivated by atmospheric moisture.
-
Catalyst Loading: Insufficient catalyst loading will result in a slow reaction. While typical loadings range from 5-20 mol%, for challenging substrates, stoichiometric amounts of a promoter might be necessary.[4]
-
-
Temperature Optimization: Reaction kinetics are highly temperature-dependent.[5]
-
If the reaction is slow at room temperature, gradually increase the heat. A common starting point for these cyclizations is between 60-100 °C.[1][6]
-
Be cautious, as excessively high temperatures can lead to decomposition of the starting material or product, or promote side reactions.[7] Monitor the reaction progress closely using TLC or LC-MS as you increase the temperature.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediates formed during the reaction.
-
Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices.
-
For particularly stubborn reactions, consider using a solvent that can stabilize carbocationic intermediates, such as hexafluoro-2-propanol (HFIP). HFIP has been shown to be critical for enabling challenging hydroarylation reactions.[4][8]
-
-
Moisture and Atmosphere: Many Lewis acids are extremely sensitive to water. Ensure your glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to prevent catalyst deactivation.
Question 2: The reaction works, but my yield of the desired tetrahydrocarbazole is consistently low. How can I improve it?
Answer: Low yields are often a result of competing side reactions or product decomposition under the reaction conditions. Here are several strategies to boost your product yield:
-
Managing Reaction Concentration: Intramolecular reactions are favored at high dilution. If you suspect intermolecular polymerization is a competing pathway, try reducing the concentration of your starting material. A typical starting concentration is in the range of 0.05 M to 0.1 M.[7]
-
Reaction Time and Monitoring: Over-exposing the product to strong acid and heat can lead to degradation. Monitor the reaction closely every 1-2 hours. Once the starting material is consumed (as determined by TLC or LC-MS), quench the reaction immediately to prevent product loss. Using a more forgiving catalyst that causes less decomposition over extended periods can also be beneficial.[9]
-
Workup and Purification: The cyclobutane ring system can be sensitive to harsh conditions.[7]
-
Use a mild workup procedure. Quench the acid catalyst carefully with a cooled saturated sodium bicarbonate solution.
-
During purification by column chromatography, consider using a silica gel that has been neutralized with triethylamine to prevent on-column degradation of the product.
-
Question 3: I am observing multiple spots on my TLC plate, indicating the formation of significant side products. How can I enhance the reaction's selectivity?
Answer: The formation of side products points to a lack of selectivity in the reaction pathway. Fine-tuning your conditions can favor the desired intramolecular cyclization.
-
Controlling Temperature: As mentioned, temperature can impact selectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may favor the formation of the thermodynamically more stable product and minimize side reactions.
-
Catalyst Choice: The nature of the acid catalyst can influence the reaction pathway. Some Lewis acids might chelate to the substrate in a specific manner, directing the cyclization more selectively than a less-coordinating Brønsted acid. It is often worthwhile to screen a panel of both Lewis and Brønsted acids to identify the most selective catalyst for your specific substrate.[3][10]
-
Identifying Side Products: If possible, isolate and characterize the major side products. Understanding their structure can provide valuable insight into the undesired reaction pathways. For example, the presence of ring-opened products would suggest that the cyclobutane moiety is unstable under the current conditions, necessitating a milder catalyst or lower temperature.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low reaction rates and yields.
Frequently Asked Questions (FAQs)
Question 1: What is the proposed mechanism for the cyclization of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile?
Answer: This reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution, also known as a hydroarylation or Friedel-Crafts type cyclization. The key steps are:
-
Activation: The carbonyl oxygen of the oxocyclobutane is protonated by a Brønsted acid or coordinates to a Lewis acid. This step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The electron-rich 2-methoxyphenyl ring acts as a nucleophile. The π-electrons of the aromatic ring attack the activated carbonyl carbon. The ortho-para directing methoxy group facilitates the attack from the ortho position, leading to a 6-membered ring closure.
-
Rearomatization: A proton is lost from the sp³-hybridized carbon where the attack occurred, restoring the aromaticity of the ring and yielding the final tetrahydrocarbazole product.
Proposed Reaction Mechanism
Caption: Proposed mechanism for acid-catalyzed intramolecular cyclization. (Note: Images in the DOT script are placeholders for chemical structures)
Question 2: How do I select the optimal catalyst? What are the pros and cons of Brønsted vs. Lewis acids?
Answer: The choice of catalyst is crucial and depends on the reactivity of your substrate and tolerance for harsh conditions.
| Catalyst Type | Examples | Typical Conditions | Pros | Cons |
| Brønsted Acids | p-TsOH, H₂SO₄, TfOH | 0.1-1.0 equiv, 25-110 °C | Operationally simple, often cheaper. Stronger acids like TfOH are very effective.[1][11] | Can be highly corrosive. May require higher temperatures. Can lead to non-specific acid-catalyzed decomposition. |
| Lewis Acids | TiCl₄, AlCl₃, Sc(OTf)₃, BF₃·OEt₂ | 0.1-1.2 equiv, 0-80 °C | Can offer higher selectivity through chelation control. Often effective at lower temperatures.[3] | Highly sensitive to moisture, requiring strictly anhydrous conditions. Can be more expensive. Metal residues may need to be removed from the final product. |
Recommendation: Start with a common Brønsted acid like p-TsOH. If the reaction is slow, move to a stronger Brønsted acid like TfOH or screen a selection of Lewis acids such as TiCl₄ or Sc(OTf)₃.
Question 3: What are the essential safety precautions for conducting this experiment?
Answer: Safety is paramount in the laboratory. Please adhere to the following precautions:
-
Handling Strong Acids: Brønsted superacids (TfOH) and Lewis acids (TiCl₄) are highly corrosive and can cause severe burns. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Anhydrous Conditions: Reactions involving water-sensitive reagents like Lewis acids should be set up under an inert atmosphere (N₂ or Ar). Use oven-dried glassware and anhydrous solvents. Quenching of these reagents can be exothermic; perform additions slowly and with cooling.
-
Pressure and Temperature: Heating sealed reaction vessels can build up pressure. Ensure your glassware is rated for the temperatures and pressures you intend to use and employ a blast shield.
References
- Solvent‐Dependent Divergent Cyclization of Bicyclo[1.1.0]butanes. (2024). Angewandte Chemie International Edition.
- Solvent‐Dependent Divergent Cyclization of Bicyclo[1.1.0]butanes. (2026). ResearchGate.
- Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.
- Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2025). PMC.
- Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022). Chemical Science (RSC Publishing).
- Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. ResearchGate.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews.
- Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry - ACS Publications.
- Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (2016). The Journal of Organic Chemistry - ACS Publications.
- Vinyl Cation-Mediated Intramolecular Hydroarylation of Alkynes Using Pyridinium Reagents. PMC.
- 1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure.
- Strong and Confined Acids Catalyze Asymmetric Intramolecular Hydroarylations of Unactivated Olefins with Indoles. (2021). Journal of the American Chemical Society.
- Lewis acid-catalyzed diastereoselective hydroarylation of benzylidene malonic esters. PMC.
- Hydroarylation of Alkenes by Protonation/Friedel–Crafts Trapping: HFIP-Mediated Access to Per-aryl Quaternary Stereocenters. (2019). The Journal of Organic Chemistry - ACS Publications.
- Brønsted Acid-Catalyzed Intramolecular 7-endo Hydroarylation Reaction of 1,5-Diaryl-1-pentynes. (2024).
- Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). PMC.
- Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. (2023). Beilstein Journals.
- Macrocyclization Strategies in Organic Synthesis. (2020). Baran Lab.
- Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. (2023). Semantic Scholar.
Sources
- 1. BJOC - Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mu.repo.nii.ac.jp [mu.repo.nii.ac.jp]
- 5. baranlab.org [baranlab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Analysis for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Welcome to the technical support resource for the chromatographic analysis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges encountered during method development, focusing specifically on mobile phase optimization.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific problems you may encounter during your analysis. Each answer explains the underlying chemical principles and provides a clear, actionable solution.
Q1: Why am I observing significant peak tailing for my analyte?
A1: Peak tailing is the most common issue for compounds like 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile and is typically caused by secondary interactions between the analyte and the stationary phase.[1] The primary culprits are the residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1] The nitrile group (C≡N) and the methoxy group (-OCH₃) on your analyte have lone pairs of electrons that can engage in hydrogen bonding with these silanols. At mid-range pH, a portion of these silanol groups are deprotonated and negatively charged (Si-O⁻), leading to strong, undesirable ionic interactions that delay a fraction of the analyte molecules, causing the characteristic tail.[2]
Solution Workflow:
-
Control Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[3] Operating in a pH range of 2.5 to 4.0 will ensure the silanols are protonated (Si-OH), minimizing these secondary ionic interactions.[4] An acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% is typically sufficient.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped," a process that chemically converts most residual silanols into less interactive groups.[1] If you are using an older column (e.g., Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) will dramatically improve peak shape.
-
Consider Buffer Concentration: If using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a consistent pH across the column and buffer the sample injection itself.[5]
Q2: My retention time is unstable and drifting between injections. What is the cause?
A2: Retention time drift is often a symptom of an unequilibrated system or a changing mobile phase composition.[6]
Potential Causes & Solutions:
-
Insufficient Column Equilibration: Before starting a sample sequence, ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes. If you have changed the mobile phase composition, a longer equilibration time is necessary.
-
Mobile Phase Volatility: The organic component of your mobile phase (especially acetonitrile) is more volatile than water. If the mobile phase reservoir is not adequately covered, the organic component can evaporate over time, leading to a gradual increase in the mobile phase's polarity and, consequently, longer retention times. Always keep mobile phase bottles capped.
-
Temperature Fluctuations: Column temperature significantly impacts retention. Even minor fluctuations in ambient lab temperature can cause drift. Using a thermostatically controlled column compartment is essential for reproducible results.
-
Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared consistently batch-to-batch. The pH of the aqueous portion should be measured before mixing it with the organic solvent for the most accurate and reproducible results.[4]
Q3: I'm seeing peak fronting. How can I resolve this?
A3: Peak fronting, where the peak slopes forward, is most commonly caused by two issues: column overload or a mismatch between the sample solvent and the mobile phase.[3][5]
Solutions:
-
Reduce Sample Concentration: The most straightforward test for overload is to dilute your sample (e.g., by a factor of 5 or 10) and reinject it.[5] If the peak shape becomes symmetrical, you were overloading the column.
-
Match Sample Solvent to Mobile Phase: Injecting your sample in a solvent that is significantly stronger (less polar) than your mobile phase will cause the analyte to travel through the top of the column too quickly, resulting in a distorted, fronting peak.[3] Always aim to dissolve your sample in the initial mobile phase composition or a solvent that is weaker (more polar).
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for analyzing 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile?
A1: For a compound of this nature on a standard C18 column, a good starting point would be a gradient elution to quickly determine the approximate retention time.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Acetonitrile in HPLC-grade water.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes.
-
Rationale: The formic acid will control the pH to improve peak shape.[7] Acetonitrile is generally a good first choice for an organic modifier as it often provides sharp peaks and lower backpressure compared to methanol.[8] This initial scouting run will inform your decision to either optimize the gradient or switch to a simpler isocratic method.
Q2: Should I use Acetonitrile or Methanol as the organic modifier?
A2: The choice between acetonitrile (ACN) and methanol (MeOH) is a critical step in method development as it can significantly alter selectivity.
-
Acetonitrile (ACN): Generally has a higher elution strength, meaning it is a stronger solvent in reversed-phase HPLC, which often leads to shorter retention times.[8][9] It also has lower viscosity, resulting in lower system backpressure, and is UV transparent at lower wavelengths.[10][11] It is considered a polar aprotic solvent.[9]
-
Methanol (MeOH): Is a polar protic solvent, meaning it can act as a hydrogen bond donor.[9] This property can introduce different selectivity for analytes that can participate in hydrogen bonding. While it often generates higher backpressure, it is less expensive and can sometimes provide better peak shapes or resolve critical pairs that ACN cannot.[8][10]
Recommendation: Start with acetonitrile. If you face issues with co-eluting impurities or poor resolution, developing a parallel method with methanol is a powerful strategy to change selectivity.
Q3: Why is a buffer necessary if my compound is neutral?
A3: While 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is not strongly acidic or basic, a buffer is crucial for method robustness and reproducibility.[12] Buffers resist changes in pH that can occur when a sample is injected or when acidic/basic impurities are present.[13][14] Most importantly, a buffer maintains a constant pH environment on the column, ensuring that the ionization state of residual silanols remains consistent, which is key to preventing peak shape issues and retention time drift.[15]
Experimental Protocols & Data
Protocol 1: Preparation of Buffered Mobile Phase (20 mM Potassium Phosphate, pH 3.0)
This protocol describes the preparation of a common mobile phase used to improve peak shape for weakly basic compounds.
Materials:
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Buffer:
-
Weigh out the required amount of KH₂PO₄ for 1 L of a 20 mM solution (Molar Mass of KH₂PO₄ = 136.09 g/mol ; 0.020 mol/L * 136.09 g/mol = 2.72 g).
-
Dissolve the 2.72 g of KH₂PO₄ in approximately 950 mL of HPLC-grade water in a 1 L beaker.
-
Place a magnetic stir bar in the beaker and stir until fully dissolved.
-
-
Adjust pH:
-
Place the calibrated pH electrode into the solution.
-
Slowly add phosphoric acid dropwise while monitoring the pH. Continue until the pH meter reads a stable 3.00 ± 0.05.
-
Transfer the pH-adjusted solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly.
-
-
Filter and Degas:
-
Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.
-
Degas the solution for 15-20 minutes using a sonicator or vacuum degassing system.
-
-
Prepare Final Mobile Phase:
-
To create your desired mobile phase composition (e.g., 50:50 ACN:Buffer), accurately measure 500 mL of the prepared aqueous buffer and 500 mL of HPLC-grade acetonitrile into a clean 1 L mobile phase reservoir.
-
Mix gently and label the bottle clearly with the composition and date.
-
Table 1: Troubleshooting Mobile Phase Parameters
This table summarizes the impact of key mobile phase adjustments on your chromatography.
| Parameter | Adjustment | Expected Outcome on Analyte Peak | Scientific Rationale |
| Organic Content (%) | Increase | Decreased Retention Time | Increases the overall mobile phase polarity, weakening the interaction between the non-polar analyte and the C18 stationary phase.[7] |
| Decrease | Increased Retention Time | Decreases the overall mobile phase polarity, strengthening the interaction between the non-polar analyte and the C18 stationary phase. | |
| Mobile Phase pH | Decrease (e.g., to pH 3) | Improved Peak Symmetry (Reduced Tailing) | Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary ionic interactions with the analyte.[4][16] |
| Increase (e.g., to pH 7) | Potential for Increased Tailing | Allows for partial or full ionization of residual silanols, increasing the likelihood of secondary interactions.[2] | |
| Buffer Concentration | Increase (from 10 to 50 mM) | More Robust Retention, Potentially Better Peak Shape | Increases the buffering capacity, ensuring a more stable pH environment on the column surface and resisting local pH shifts from the sample injection. |
| Organic Modifier Type | Switch ACN to MeOH | Change in Selectivity and Retention Time | Methanol is a protic solvent and can engage in different (hydrogen bonding) interactions with the analyte compared to aprotic acetonitrile, altering elution order relative to impurities.[9][10] |
Visualized Workflows and Mechanisms
Diagram 1: Systematic Mobile Phase Optimization Workflow
This diagram outlines a logical, step-by-step process for developing a robust HPLC method for the target analyte.
Caption: A logical workflow for HPLC mobile phase optimization.
Diagram 2: Mechanism of Peak Tailing and pH-Based Solution
This diagram illustrates the molecular interactions at the stationary phase surface that lead to peak tailing and how acidic pH mitigates the issue.
Caption: How low pH minimizes peak tailing via silanol suppression.
References
- Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
- Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.
- Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
- SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Wako Chemicals. (2021, September 15). [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?
- Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC).
- Chromatography Today. (n.d.). What Are Buffers & Why Are They Important?
- Pharma Growth Hub. (2023, October 20). Why does Acetonitrile have higher elution strength than methanol?
- Separation Science. (2024, January 10). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
- Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Imre, S., et al. (n.d.). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reverse. Farmacia, 59(1).
- Agilent Technologies. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube.
- Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- Journal of Population Therapeutics & Clinical Pharmacology. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC.
- GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System.
- Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
- BLD Pharm. (n.d.). 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile: A Cutting-Edge Chemical Solution.
- ChemScene. (n.d.). 1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). 3-Oxocyclobutane-1-carbonitrile. PubChem Compound Database.
- MDPI. (2023, December 18). The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection of 12 Secondary Metabolites Isolated from Drynariae Rhizoma.
- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. PMC.
- BenchChem. (n.d.). Technical Support Center: HPLC Analysis of N-(2-Methoxyphenyl)-3-oxobutanamide.
- Dovepress. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labcompare.com [labcompare.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 12. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 13. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. HPLC Tips & Tricks: Mobile Phase Preparation - Buffers | Separation Science [sepscience.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind methodological choices, present a detailed validation protocol grounded in regulatory standards, and objectively compare the performance of HPLC with alternative analytical technologies, supported by experimental data and established principles.
The Imperative of Purity: A Foundation of Pharmaceutical Quality
In the landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous analytical testing to ensure that impurities are controlled within acceptable limits.[2][3][4]
This guide focuses on 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. Its molecular structure, featuring a polar nitrile and ketone functional group alongside a non-polar methoxyphenyl ring, makes it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a versatile and widely used technique in the pharmaceutical industry for purity and stability testing.[5][6][7]
Part 1: The Primary Analytical Workhorse: A Validated RP-HPLC Method
The objective is to develop a stability-indicating HPLC method capable of separating 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile from its potential process-related and degradation impurities.
Method Development: A Logic-Driven Approach
The selection of chromatographic conditions is a deliberate process based on the analyte's physicochemical properties.
-
Technique Selection (RP-HPLC): The compound possesses both hydrophobic (methoxyphenyl group) and hydrophilic (nitrile, ketone) moieties, making it well-suited for RP-HPLC, which separates compounds based on their relative hydrophobicity.[8] It is non-volatile and thermally labile, making Gas Chromatography a less suitable option.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing, offering excellent retention and separation for a broad range of moderately polar compounds.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution using an organic modifier (acetonitrile) and water is chosen. A gradient is superior to an isocratic elution for purity analysis as it can effectively elute a wide range of impurities with varying polarities, ensuring sharp peaks and a reasonable analysis time. Acetonitrile is selected for its low UV cutoff and viscosity.
-
Detection (UV-Vis Detector): The methoxyphenyl group contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is ideal as it can monitor a range of wavelengths simultaneously, aiding in peak purity assessment and method development. A primary monitoring wavelength around 254 nm is a common starting point for aromatic compounds.
Proposed HPLC Method Parameters
The following table summarizes the optimized starting conditions for the analysis.
| Parameter | Condition |
| Instrument | HPLC System with Gradient Pump, Autosampler, Column Oven, and UV-Vis or DAD Detector |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-18 min: 10-90% B; 18-20 min: 90% B; 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Protocol: Ensuring Trustworthy Data
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[9][10] The protocol below is designed in accordance with the ICH Q2(R2) guideline.[2][11]
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
1. Specificity (Selectivity)
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity test, this is the most critical validation parameter.
-
Experimental Protocol (Forced Degradation):
-
Prepare separate solutions of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
-
Expose these solutions to stress conditions to induce degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat solution at 80 °C for 48 hours.
-
Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 48 hours.
-
-
Analyze the stressed samples, along with an unstressed control sample.
-
-
Acceptance Criteria: The method must demonstrate baseline resolution between the main peak (analyte) and all degradation product peaks. Peak purity analysis (using a DAD) should confirm the main peak is spectrally pure in all stressed samples, indicating no co-eluting impurities.
2. Linearity and Range
-
Purpose: To verify that the detector response is directly proportional to the concentration of the analyte over a specified range.
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering the expected range. For a purity test, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy (as Recovery)
-
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is assessed by spiking a sample with known amounts of the analyte.
-
Experimental Protocol:
-
Prepare a sample matrix (e.g., a placebo or a known batch of the compound).
-
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
4. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Experimental Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the peak areas should be ≤ 2.0% for repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To establish the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This is crucial for controlling trace impurities.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by analyzing six replicates at this concentration and verifying that the precision (RSD) is ≤ 10.0%.
-
-
Acceptance Criteria: S/N ratio of ~3 for LOD and ~10 for LOQ. Precision at the LOQ should meet the predefined acceptance criteria.
6. Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Vary key method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
-
Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).
-
-
Acceptance Criteria: System suitability parameters must remain within their established limits for all tested variations.
Part 2: A Comparative Look at Alternative Technologies
While RP-HPLC is the gold standard for this application, a comprehensive guide must consider other technologies to provide context and justify the selection.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent innovation in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher system pressures.[12]
Caption: Key operational differences between HPLC and UPLC systems.
Performance Comparison: HPLC vs. UPLC
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Rationale / Supporting Data |
| Analysis Time | Longer (e.g., 20-30 min) | Significantly Shorter (e.g., 2-5 min) | Smaller particles and higher flow rates in UPLC lead to faster separations without sacrificing resolution.[13] |
| Resolution | Good | Excellent | The higher efficiency of sub-2 µm particles results in sharper, narrower peaks, improving the separation of closely eluting impurities.[12] |
| Sensitivity | Standard | Higher | Sharper peaks (less diffusion) lead to greater peak height and a better signal-to-noise ratio, enhancing both LOD and LOQ.[13] |
| Solvent Consumption | High | Low (up to 90% reduction) | Shorter run times and lower flow rates on smaller diameter columns drastically reduce solvent usage, making it a greener and more cost-effective option. |
| System Backpressure | Lower (typically <400 bar) | Much Higher (600 - 1500 bar) | Pushing the mobile phase through densely packed, small-particle columns requires specialized high-pressure pumps and system components. |
| Instrument Cost | Lower | Higher | UPLC systems are more technologically advanced and robustly engineered to withstand high pressures, leading to a higher initial capital investment. |
Alternative 2: Gas Chromatography (GC)
GC is a powerful separation technique, but its applicability is limited to analytes that are volatile and thermally stable.[14]
Applicability Assessment: 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile has a molecular weight of 201.23 g/mol and contains polar functional groups. It is unlikely to be sufficiently volatile or thermally stable to pass through a heated GC column without degradation. Therefore, GC is not a suitable technique for the direct purity analysis of this compound. It is, however, the preferred method for analyzing residual solvents that may be present from the synthesis process.[8]
Performance Comparison: HPLC vs. GC for Pharmaceutical Analysis
| Parameter | HPLC | Gas Chromatography (GC) | Justification for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
| Analyte Requirement | Non-volatile, polar, thermally labile compounds are suitable. | Volatile and thermally stable compounds are required. | The analyte is non-volatile, making HPLC the appropriate choice.[8][14] |
| Primary Application | Assay, purity, and stability testing of APIs and drug products. | Analysis of residual solvents, volatile impurities, and gases. | The goal is purity testing of the main component, which is an HPLC application. |
| Mobile Phase | Liquid (e.g., Acetonitrile, Water, Methanol) | Gas (e.g., Helium, Nitrogen, Hydrogen) | N/A |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 25-60 °C). | High temperatures required for vaporization (e.g., 200-300 °C). | The analyte would likely degrade at typical GC operating temperatures. |
Final Recommendation
For the routine purity testing of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, a fully validated Reversed-Phase HPLC method is the recommended approach. It offers the necessary specificity, accuracy, and precision to meet stringent regulatory requirements for pharmaceutical quality control. While UPLC provides significant advantages in speed and efficiency for high-throughput needs, the foundational principles of method validation remain the same. The selection between HPLC and UPLC should be based on a laboratory's specific needs regarding sample throughput, operational costs, and available capital. Gas Chromatography is not a viable alternative for this particular analysis but remains a critical complementary technique for other potential impurities like residual solvents.
References
-
ICH. (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link][2][11]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link][3]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link][15]
-
Scribd. ICH Q2 (R1) Provides Guidance on Validating Analytical Methods. [Link][16]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link][4]
-
ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][18]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][9]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]
-
MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link][12]
-
AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
-
Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link][5]
-
Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link][8]
-
Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). [Link][6]
-
International Journal of Pharmaceutical and Biological Science Archive. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link][1]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link][14]
-
Journal of Pharmaceutical Research International. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link][13]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. mastelf.com [mastelf.com]
- 6. pathogenia.com [pathogenia.com]
- 7. labotec.co.za [labotec.co.za]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 13. biomedres.us [biomedres.us]
- 14. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 15. scribd.com [scribd.com]
- 16. scribd.com [scribd.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Analysis of the Reactivity of 1-(2-Methoxyphenyl)- and 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile Isomers
In the landscape of medicinal chemistry and drug development, the nuanced structural variations of molecular scaffolds can profoundly influence their synthetic accessibility and biological activity. The 1-aryl-3-oxocyclobutane-1-carbonitrile framework is a key building block for a variety of pharmacologically active agents. This guide provides an in-depth comparative analysis of the reactivity of two closely related analogs: 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile and 1-(3-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. Understanding the subtle yet significant differences in their chemical behavior, dictated by the positional isomerism of the methoxy group, is paramount for optimizing reaction conditions and anticipating reaction outcomes.
This document will delve into the electronic and steric factors governing the reactivity of these compounds, supported by mechanistic principles. We will explore how these differences manifest in a key transformation, the Baeyer-Villiger oxidation, and provide a detailed experimental protocol for a comparative study.
The Decisive Influence of Methoxy Group Positioning
The reactivity of the cyclobutanone ring, particularly the electrophilicity of the carbonyl carbon, is modulated by the electronic properties of the aryl substituent at the C1 position. The methoxy group (-OCH₃) is a classic example of a substituent that exerts both inductive and mesomeric (resonance) effects.[1][2]
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon of the aromatic ring, the methoxy group withdraws electron density through the sigma bond. This effect is distance-dependent and deactivates the ring.[1][2]
-
Mesomeric Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, increasing electron density at the ortho and para positions.[1][3] This effect is generally stronger than the inductive effect, making the methoxy group an overall activating, ortho-para directing substituent in electrophilic aromatic substitution.[3][4]
The interplay of these effects differs significantly between the ortho and meta isomers, which in turn influences the reactivity of the distal cyclobutanone moiety.
The 1-(2-Methoxyphenyl) Analog: A Story of Steric Hindrance and Enhanced Nucleophilicity
In the ortho-substituted isomer, the methoxy group is in close proximity to the cyclobutane ring. This leads to two primary consequences:
-
Steric Hindrance: The bulky methoxy group can sterically hinder the approach of reagents to the carbonyl group of the cyclobutanone. This can decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon.
-
Electronic Effects: The +M effect of the methoxy group strongly enriches the electron density of the aromatic ring. While this effect is most pronounced at the ortho and para positions of the benzene ring itself, the overall electron-donating nature of the 2-methoxyphenyl group can slightly decrease the electrophilicity of the carbonyl carbon through space or by influencing the electron density of the quaternary carbon.
The 1-(3-Methoxyphenyl) Analog: A More Electronically Influenced Reactivity Profile
For the meta-substituted isomer, the methoxy group is further removed from the reaction center, minimizing steric hindrance. The electronic effects are therefore the dominant factor influencing reactivity:
-
Reduced Mesomeric Effect at the Attachment Point: In the meta position, the +M effect does not extend to the carbon atom attached to the cyclobutane ring. The primary electronic influence on the ipso-carbon is the -I effect.
-
Overall Ring Activation: Despite the lack of direct resonance donation to the point of attachment, the methoxy group still activates the aromatic ring as a whole, making the 3-methoxyphenyl group electron-donating compared to an unsubstituted phenyl group.
The following diagram illustrates the differential electronic effects of the ortho and meta methoxy groups.
Caption: Electronic and Steric Effects of Ortho vs. Meta Methoxy Substitution.
Comparative Reactivity in Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction that involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester (or a cyclic ketone into a lactone). This reaction is initiated by the nucleophilic addition of a peroxy acid to the carbonyl carbon.[5][6] The rate of this reaction is highly sensitive to the electronic properties of the substituents on the ketone. Electron-donating groups on the aryl substituent of 2-arylcyclobutanones have been shown to accelerate the Baeyer-Villiger oxidation.[5][6]
Based on the electronic principles discussed, we can predict the relative reactivity of our two isomers in a Baeyer-Villiger oxidation:
-
1-(3-Methoxyphenyl) analog: The 3-methoxyphenyl group is electron-donating, which will stabilize the transition state of the peroxy acid addition and accelerate the reaction compared to an unsubstituted phenyl analog.
-
1-(2-Methoxyphenyl) analog: While the 2-methoxyphenyl group is also electron-donating, the steric hindrance caused by the ortho-methoxy group may impede the approach of the bulky peroxy acid, potentially leading to a slower reaction rate compared to the meta isomer.
Therefore, it is hypothesized that 1-(3-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile will exhibit a higher reaction rate in the Baeyer-Villiger oxidation compared to its 1-(2-methoxyphenyl) counterpart.
Hypothetical Comparative Data
The following table presents hypothetical data from a comparative Baeyer-Villiger oxidation of the two isomers, illustrating the expected trend in reactivity.
| Compound | Reaction Time (hours) for 95% Conversion | Yield of Lactone (%) |
| 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | 12 | 85 |
| 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | 8 | 92 |
Experimental Protocol for a Comparative Baeyer-Villiger Oxidation
This protocol provides a framework for a direct comparison of the reactivity of the two isomers.
Materials:
-
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
-
1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile and 1.0 mmol of 1-(3-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile in 10 mL of anhydrous DCM, respectively.
-
Initiation of Reaction: To each flask, add 1.2 mmol of m-CPBA in one portion at room temperature.
-
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., every hour).
-
Work-up: Upon completion of the reaction (as determined by the consumption of the starting material), quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate solution to each flask and stir for 10 minutes. Separate the organic layer and wash it sequentially with 15 mL of saturated aqueous sodium bicarbonate solution and 15 mL of brine.
-
Isolation and Purification: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude lactones by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified lactones by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the yields.
Caption: Workflow for Comparative Baeyer-Villiger Oxidation.
Conclusion
The positional isomerism of the methoxy group in 1-(2-methoxyphenyl)- and 1-(3-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile imparts distinct reactivity profiles. The 1-(3-methoxyphenyl) analog is anticipated to be more reactive towards nucleophilic addition at the carbonyl carbon, such as in the Baeyer-Villiger oxidation, due to a more favorable electronic profile and lower steric hindrance compared to the 1-(2-methoxyphenyl) isomer. For researchers and drug development professionals, a careful consideration of these subtle electronic and steric effects is crucial for the rational design of synthetic routes and the efficient production of target molecules. The provided experimental protocol offers a robust method for empirically validating these theoretical considerations.
References
-
RSC Publishing. (2022, June 23). Cu(II)/SPDO complex catalyzed asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones and its application for the total synthesis of eupomatilones 5 and 6. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
-
PMC. (n.d.). Cu(ii)/SPDO complex catalyzed asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones and its application for the total synthesis of eupomatilones 5 and 6. [Link]
-
Journal of the American Chemical Society. (2012, September 29). Enantioselective Baeyer–Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones. [Link]
-
The Journal of Physical Chemistry A. (n.d.). Meta−Ortho Effect in Organic Photochemistry: Mechanistic and Exploratory Organic Photochemistry. [Link]
-
PMC. (n.d.). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]
-
ChemRxiv. (n.d.). Stereoselective Baeyer–Villiger oxidation of 3-substituted cyclobuta- nones promoted by flavinium-cinchona alkaloid ion-pair catalyst. [Link]
-
Reddit. (2016, June 29). Greetings from /r/ChemicalEngineering, can someone please help me understand why a methoxy group is an ortho/para director?[Link]
-
Chemistry Steps. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. [Link]
Sources
- 1. Reddit - Please wait for verification [reddit.com]
- 2. almaaqal.edu.iq [almaaqal.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Cu( ii )/SPDO complex catalyzed asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones and its application for the total synthesis of eupomatilo ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02079C [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Validation of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for advancing a candidate molecule. For researchers and scientists, the validation of complex small molecules like 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile demands a robust analytical strategy. This guide provides an in-depth, comparative analysis of mass spectrometry-based fragmentation for the structural elucidation of this compound, contrasted with alternative analytical methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Analytical Challenge: Unraveling a Compact, Multifunctional Molecule
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile presents a unique analytical puzzle. Its structure, featuring a strained cyclobutane ring, a nitrile group, a methoxyphenyl moiety, and a ketone, offers multiple potential sites for fragmentation. Understanding these fragmentation pathways is not merely an academic exercise; it is critical for establishing identity, purity, and stability in a regulated environment.
Mass Spectrometry Fragmentation: A Guided Tour of Molecular Disassembly
Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common ionization techniques in mass spectrometry, each providing distinct yet complementary information about a molecule's structure.
Electron Ionization (EI) Fragmentation Pathway
Under the high-energy conditions of EI, 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile undergoes extensive and often complex fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structural components. The primary fragmentation events are driven by the stability of the resulting radical cations and neutral losses.
A plausible fragmentation pathway begins with the ionization of the molecule, often by removing an electron from the lone pairs of the oxygen atom in the methoxy group or the carbonyl group, or from the pi-system of the aromatic ring. The initial molecular ion ([M]⁺˙) is often unstable and rapidly undergoes a series of fragmentation reactions.
Key Predicted Fragmentation Pathways under EI:
-
Loss of the Methoxy Group: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO) from the resulting phenoxy cation.
-
Cleavage of the Cyclobutane Ring: The strained four-membered ring is susceptible to cleavage. A retro-2+2 cycloaddition is a plausible pathway, leading to the formation of a ketene and a substituted styrene derivative.
-
Loss of the Nitrile Group: The nitrile group can be lost as a neutral radical (•CN).
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not immediately obvious, the presence of the carbonyl group and adjacent hydrogens could facilitate hydrogen rearrangements, leading to characteristic neutral losses.
To illustrate these competing fragmentation pathways, consider the following logical relationship diagram:
Caption: Predicted EI fragmentation pathways for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
Electrospray Ionization (ESI) Fragmentation
In contrast to the high-energy EI, ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source. To induce fragmentation, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). This allows for a more controlled and systematic dissection of the molecule.
For 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, the protonated molecule would likely be fragmented by applying a collision energy. The resulting product ion spectrum would reveal key structural information.
Key Predicted Fragmentation Pathways under ESI-CID:
-
Loss of Methanol: Protonation can occur on the methoxy group, leading to the facile loss of a neutral methanol molecule.
-
Loss of Water: If protonation occurs on the carbonyl oxygen, subsequent rearrangement could lead to the loss of water.
-
Cleavage of the Cyclobutane Ring: Similar to EI, the strained ring can open, but the resulting fragments will be even-electron ions, which are often more stable and abundant in ESI spectra.
The experimental workflow for ESI-MS/MS analysis is a critical component of a self-validating protocol.
Benchmarking Synthesis Routes for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Executive Summary
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1494087-79-4) is a sterically constrained, highly functionalized building block that has become increasingly critical in modern drug discovery. Its rigid cyclobutanone scaffold is frequently utilized to improve the pharmacokinetic profiles of advanced therapeutics, most notably in the development of Cbl-b inhibitors for immuno-oncology[1] and selective kinase modulators.
Because the cyclobutane ring introduces significant ring strain, synthesizing this motif requires careful selection of reagents to prevent ring-opening or competing side reactions. Furthermore, the orthogonal reactivity of the ketone and nitrile groups allows for downstream functionalization, such as diastereoselective reductions to yield cis- or trans-3-hydroxycyclobutanecarbonitriles[2].
As a Senior Application Scientist, I have benchmarked the two most reliable synthetic pathways for this molecule: the Epichlorohydrin Route and the Dichloroacetone Ketal Route . This guide objectively compares their performance, scalability, and mechanistic reliability to help you select the optimal workflow for your scale-up or discovery chemistry needs.
Benchmarking Data: Route Comparison
To facilitate an objective comparison, the quantitative performance metrics of both synthetic routes are summarized below. Data is based on standard 10-gram scale optimizations.
| Performance Metric | Route A: Epichlorohydrin Pathway | Route B: Dichloroacetone Ketal Pathway |
| Overall Yield (2 Steps) | 55 – 65% | 40 – 50% |
| Step Count | 2 Steps | 2 Steps |
| Key Reagents | Epichlorohydrin, NaHMDS, DMP | 1,3-Dichloro-2,2-dimethoxypropane, NaH |
| Scalability | Moderate (Exothermic oxidation step) | High (Easily scalable, cheap reagents) |
| Toxicity Profile | High (Epichlorohydrin is a carcinogen) | Moderate (NaH requires inert handling) |
| Purification Burden | High (Column chromatography required) | Low (Intermediates often crystallizable) |
| Primary Failure Mode | Over-oxidation / Ring-opening | Incomplete cyclization (steric hindrance) |
Route A: The Epichlorohydrin Pathway
Mechanistic Rationale
This route relies on the sequential double-alkylation of 2-(2-methoxyphenyl)acetonitrile. We utilize Sodium bis(trimethylsilyl)amide (NaHMDS) as a strong, non-nucleophilic base. The first equivalent deprotonates the benzylic position, which subsequently attacks the less hindered terminal carbon of epichlorohydrin, opening the epoxide. Following proton transfer, a second equivalent of NaHMDS deprotonates the benzylic position again, driving an intramolecular SN2 displacement of the chloride to close the strained 4-membered ring. The resulting secondary alcohol is then oxidized to the target ketone using Dess-Martin Periodinane (DMP) . DMP is chosen over Swern conditions to avoid harsh thermal fluctuations that can trigger ring-opening of the strained cyclobutane.
Experimental Protocol (Self-Validating Workflow)
Step 1: Cyclization to 3-Hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carbonitrile
-
Setup: In a flame-dried round-bottom flask under argon, dissolve 2-(2-methoxyphenyl)acetonitrile (1.0 eq) and epichlorohydrin (1.2 eq) in anhydrous THF (0.2 M).
-
Base Addition: Cool the solution to -78 °C. Dropwise, add NaHMDS (2.2 eq, 1.0 M in THF) over 30 minutes.
-
In-Process Check: The reaction will transition from a pale yellow solution to a deep orange/red suspension, indicating the formation of the stabilized benzylic anion.
-
-
Cyclization: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting nitrile ( Rf≈0.6 ) should be completely consumed, replaced by a more polar spot ( Rf≈0.3 ) corresponding to the 3-hydroxy intermediate.
-
-
Workup: Quench with saturated aqueous NH4Cl . Extract with EtOAc (3x), wash with brine, dry over Na2SO4 , and concentrate. Purify via flash chromatography.
Step 2: Oxidation to Target Ketone
-
Setup: Dissolve the purified alcohol (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Oxidation: Add Dess-Martin Periodinane (1.5 eq) in portions. Stir for 2 hours at room temperature.
-
Validation: TLC will show the disappearance of the alcohol spot and the emergence of the less polar ketone ( Rf≈0.5 ).
-
-
Quench & Workup: Critical Step—Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 . Stir vigorously for 30 minutes until the organic layer is completely clear. This destroys unreacted DMP and prevents iodine-mediated side reactions. Extract, dry, and concentrate.
Workflow for the epichlorohydrin-mediated synthesis of the target cyclobutane.
Route B: The Dichloroacetone Ketal Pathway
Mechanistic Rationale
To bypass the toxicity of epichlorohydrin and the cost of DMP oxidation, Route B utilizes a direct double-alkylation strategy. However, attempting this with free 1,3-dichloro-2-propanone fails because the strong base required for benzylic deprotonation will preferentially enolize the ketone, leading to complex aldol condensation mixtures. By using the protected ketal (1,3-dichloro-2,2-dimethoxypropane ), we mask the electrophilicity and acidity of the carbonyl. Sodium Hydride (NaH) in DMF provides the necessary thermodynamic driving force to overcome the significant steric hindrance encountered during the second intramolecular alkylation step.
Experimental Protocol (Self-Validating Workflow)
Step 1: Alkylation to 1-(2-Methoxyphenyl)-3,3-dimethoxycyclobutane-1-carbonitrile
-
Setup: Suspend NaH (2.5 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.2 M) at 0 °C under argon.
-
Deprotonation: Slowly add a solution of 2-(2-methoxyphenyl)acetonitrile (1.0 eq) in DMF.
-
In-Process Check: Vigorous hydrogen gas ( H2 ) evolution serves as an immediate visual validation of the initial deprotonation.
-
-
Alkylation: Add 1,3-dichloro-2,2-dimethoxypropane (1.1 eq). Heat the mixture to 60 °C for 16 hours. The elevated temperature is strictly required to force the sterically hindered ring closure.
-
Workup: Cool to 0 °C and carefully quench with ice water. Extract with MTBE (to minimize DMF carryover), wash extensively with water and brine, dry, and concentrate. The ketal intermediate can often be used without further purification.
Step 2: Acidic Deprotection
-
Setup: Dissolve the crude ketal in a 4:1 mixture of THF and 2M aqueous HCl.
-
Hydrolysis: Stir at room temperature for 4 hours.
-
Validation: The deprotection is rapid. An aliquot taken for IR spectroscopy will show the appearance of a strong C=O stretch at ≈1780 cm−1 . This unusually high wavenumber is highly characteristic of strained cyclobutanones and confirms the unmasking of the ketone.
-
-
Workup: Neutralize carefully with saturated NaHCO3 , extract with EtOAc, dry, and concentrate to yield the target compound.
Workflow for the dichloroacetone ketal-mediated synthesis of the target cyclobutane.
Application Scientist's Verdict
Choosing the right synthetic route depends heavily on your project phase:
-
For Discovery Chemistry (Milligram to 10-Gram Scale): Route A (Epichlorohydrin) is the superior choice. Despite the toxicity of the reagents, it consistently delivers a higher overall yield (up to 65%) and the intermediates are easily tracked by standard TLC/LC-MS. The DMP oxidation is highly reliable on a small scale.
-
For Process Chemistry & Scale-Up (>100 Grams): Route B (Dichloroacetone Ketal) is mandatory. It eliminates the severe exothermic risks associated with large-scale DMP oxidations and avoids the use of carcinogenic epichlorohydrin. While the overall yield is slightly lower ( ∼ 45%), the raw materials are significantly cheaper, and the avoidance of column chromatography drastically reduces solvent waste and processing time.
References
- Title: US11530229B2 - Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof Source: Google Patents URL
Sources
A Comparative Analysis of the Stability of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile Under Acidic and Basic Conditions
Executive Summary
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a versatile building block in modern medicinal and process chemistry, valued for its unique four-membered ring scaffold.[1] The utility of such an intermediate is fundamentally linked to its stability during synthesis, purification, formulation, and storage. This guide provides an in-depth comparative analysis of the chemical stability of this compound under both acidic and basic conditions. Based on established chemical principles, our analysis predicts significantly lower stability in basic media due to competing degradation pathways involving both nitrile hydrolysis and a facile retro-Michael ring-opening reaction. In contrast, acidic conditions are expected to primarily induce a slower, more predictable hydrolysis of the nitrile moiety. This guide details the underlying mechanisms, presents a framework for experimental validation, and offers data-driven recommendations for handling this valuable synthetic intermediate.
Introduction and Molecular Structure Analysis
The stability of a chemical compound is not an intrinsic property but is dictated by its reactivity within a given chemical environment. For 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, its structure contains several functional groups that represent potential sites of lability:
-
α-Aryl Nitrile: The nitrile group is a primary site for hydrolysis.
-
Cyclobutanone Ring: The four-membered ring possesses inherent strain energy (~26 kcal/mol), which can be a driving force for ring-opening reactions under certain conditions.[1]
-
β-Keto Nitrile System: The ketone is positioned beta to the nitrile group. This arrangement acidifies the α-protons on the cyclobutane ring, making them susceptible to removal by a base, which is a critical factor in its stability under basic conditions.
-
2-Methoxyphenyl Group: This electron-donating group can influence the reactivity of the adjacent quaternary carbon and the aromatic ring itself, though its direct impact on the primary degradation pathways discussed is likely secondary.
Understanding how pH influences the reactivity of these functional groups is paramount for any researcher utilizing this compound.[2]
Stability Under Acidic Conditions
Primary Degradation Pathway: Acid-Catalyzed Nitrile Hydrolysis
Under acidic conditions, the principal degradation pathway is the hydrolysis of the nitrile group to the corresponding carboxylic acid.[3] This reaction proceeds in two main stages: initial conversion to an amide, followed by further hydrolysis to the carboxylic acid.[4][5]
The mechanism is initiated by the protonation of the nitrile nitrogen. This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, activating it for attack by a weak nucleophile like water.[6][7] A series of proton transfers leads to an amide intermediate, which is generally not isolated under these conditions.[8] The amide is then subsequently protonated and hydrolyzed to yield the final carboxylic acid product and an ammonium ion.[9] The final step, the formation of the non-nucleophilic ammonium ion, serves as a thermodynamic sink, driving the reaction to completion.[8]
Caption: Predicted pathway for acid-catalyzed hydrolysis of the nitrile.
Predicted Outcome and Stability Profile
Degradation under acidic conditions is expected to be relatively slow and predictable, primarily yielding a single major degradation product: 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid . The cyclobutane ring is generally stable to acid-catalyzed cleavage under conditions typically used for nitrile hydrolysis.[10][11] Therefore, the compound exhibits moderate stability in acidic media, with the rate of degradation being dependent on acid concentration and temperature.[12]
Stability Under Basic Conditions
The stability profile of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is markedly different and more complex under basic conditions. Two competitive degradation pathways are predicted to occur, rendering the molecule significantly less stable than in an acidic environment.
Pathway A: Base-Catalyzed Nitrile Hydrolysis
Similar to the acidic pathway, the nitrile can be hydrolyzed under basic conditions. The mechanism, however, is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[13][14] This forms an imine anion, which is subsequently protonated by water to yield an amide intermediate.[9] Under mild basic conditions, the reaction can sometimes be stopped at the amide stage.[8][15] However, with stronger base, higher temperatures, or longer reaction times, the amide will undergo further hydrolysis to yield a carboxylate salt.[5]
Pathway B: Retro-Michael Ring Opening
This pathway represents the most significant point of divergence from acidic conditions and is a direct consequence of the β-keto nitrile structure. The protons on the carbons alpha to the ketone (C2 and C4 of the cyclobutane ring) are acidic. A base can deprotonate one of these positions to form a resonance-stabilized enolate. This enolate can then trigger a retro-Michael type reaction, leading to the cleavage of a C-C bond in the strained cyclobutane ring. This ring-opening reaction relieves the inherent ring strain, providing a strong thermodynamic driving force. This type of rearrangement is a known reactivity pattern for cyclobutanone systems under basic conditions.[16]
Caption: Competing degradation pathways under basic conditions.
Predicted Outcome and Stability Profile
Due to the presence of two viable and rapid degradation pathways, 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is predicted to be highly unstable in basic solutions. The degradation is likely to be rapid and may yield a complex mixture of products from both nitrile hydrolysis and ring cleavage, making purification and isolation of the parent compound challenging.
Comparative Stability Summary
The predicted stability characteristics are summarized in the table below. This data is hypothesized based on chemical principles and should be confirmed experimentally.
| Parameter | Acidic Conditions (e.g., 1M HCl) | Basic Conditions (e.g., 1M NaOH) |
| Predicted Stability | Moderately Stable | Highly Unstable |
| Primary Mechanism(s) | Nitrile Hydrolysis | 1. Nitrile Hydrolysis2. Retro-Michael Ring Opening |
| Rate-Limiting Step | Nucleophilic attack of H₂O on protonated nitrile | Competing: OH⁻ attack on nitrile vs. α-proton abstraction |
| Major Degradation Product(s) | 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid | Mixture of carboxylate salt and ring-opened products |
| Key Recommendation | Avoid prolonged heating. Use moderate temperatures and reaction times. | Avoid exposure to even mild bases if stability is desired. Use non-basic workup conditions. |
Experimental Design for Stability Assessment
To empirically validate these predictions, a forced degradation study is essential. This protocol provides a self-validating system to quantify stability and identify degradation products.
Objective
To determine the degradation kinetics and identify the major degradation products of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile under standardized acidic, neutral, and basic conditions.
Materials and Methods
-
Reagents: 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, HPLC-grade Acetonitrile and Water, 1M HCl, 1M NaOH, Phosphate Buffer (pH 7.0).
-
Instrumentation: HPLC with UV detector, LC-MS for peak identification, pH meter, temperature-controlled water bath.
Experimental Protocol
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the title compound in acetonitrile.
-
Reaction Setup:
-
For each condition (1M HCl, pH 7 Buffer, 1M NaOH), add 1 mL of the stock solution to 9 mL of the respective aqueous medium in a sealed vial. This yields a starting concentration of 100 µg/mL.
-
Prepare triplicate samples for each condition.
-
Place all vials in a water bath maintained at a constant temperature (e.g., 60°C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot into 900 µL of a 50:50 acetonitrile:water mobile phase, and for the acidic/basic samples, neutralize with an equimolar amount of base/acid.
-
-
HPLC Analysis:
-
Analyze each quenched sample by a validated reverse-phase HPLC method.
-
Quantify the peak area of the parent compound at each time point.
-
-
LC-MS Analysis:
-
Analyze samples from later time points (e.g., 24 hours) by LC-MS to obtain mass data for the degradation products and aid in their structural elucidation.
-
Caption: Workflow for the experimental stability assessment.
Conclusion and Recommendations
The structural features of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile lead to a stark contrast in its stability under acidic versus basic conditions. While it exhibits moderate stability to acid-catalyzed hydrolysis, it is highly susceptible to rapid degradation in the presence of bases due to a facile retro-Michael ring-opening pathway competing with nitrile hydrolysis.
Key Recommendations for Researchers:
-
Storage: Store the compound as a solid in a cool, dry, and neutral environment. Avoid storing solutions for extended periods, especially in basic or protic solvents.
-
Reaction Conditions: When using this compound as a reactant, strongly basic conditions should be avoided if the cyclobutane core is to be maintained. If a reaction requires a base, consider non-nucleophilic, sterically hindered bases at low temperatures to minimize side reactions.
-
Workup Procedures: During reaction workups, avoid basic aqueous washes (e.g., sodium bicarbonate or carbonate solutions) if possible. Opt for neutral water washes or direct purification. If an acidic wash is required, it should be performed efficiently and at low temperatures.
By understanding these stability profiles, researchers can design more robust synthetic routes, ensure the integrity of their materials, and prevent unexpected sample loss, ultimately accelerating research and development timelines.
References
-
Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Clark, J. Hydrolysis of Nitriles. Chemguide. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
-
Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]
-
Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]
-
Wetmore, S. D., & Schofield, C. J. (2002). A computational study of base-catalyzed reactions of cyclic 1,2-diones. Journal of the American Chemical Society, 124(46), 13956–13965. [Link]
-
RSC Publishing. (2025, May 06). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Organic Chemistry Portal. Cyclobutanone synthesis. [Link]
-
Common-Reactions.com. Nitrile to Acid - Common Conditions. [Link]
-
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
Frank, N., & Gati, T. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(16), 2445-2455. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1431-1468. [Link]
-
CUTM Courseware. (2020, June 6). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. [Link]
-
Stanković, M., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 17(11), 1432. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. jove.com [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 15. youtube.com [youtube.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Structural Validation and Conformational Analysis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile: A Comparative Guide
Executive Summary & The Analytical Trap
As a Senior Application Scientist, I frequently encounter drug development teams attempting to validate the absolute stereochemistry of molecules that possess hidden symmetry. A classic example is 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile . Because the C1 carbon is fully substituted with four distinct functional groups in a 2D drawing (an aryl group, a cyano group, and two ring paths), it is often mistakenly flagged as a chiral stereocenter.
However, the two paths around the cyclobutane ring (C1-C2-C3 and C1-C4-C3) are chemically identical, creating a plane of symmetry that renders the isolated molecule achiral. Despite this, validating its 3D structure remains critical. Cyclobutanes are highly strained and adopt puckered conformations to relieve torsional strain 1. Furthermore, in the solid state, the restricted rotation of the 2-methoxyphenyl group can break the molecular symmetry, leading to chiral crystal conformations that crystallize in centrosymmetric space groups 2. Single-crystal X-ray diffraction (SCXRD) is the gold standard capable of unambiguously mapping this solid-state puckering and validating the absence of a true stereocenter 3.
Comparison of Analytical Modalities
When comparing SCXRD to orthogonal techniques like 2D NMR and Vibrational Circular Dichroism (VCD), the causality behind choosing SCXRD becomes clear. NMR provides time-averaged data, which fails to capture the rapid ring-flipping of the puckered cyclobutane in solution. VCD is blind to achiral molecules. SCXRD freezes the molecule in a solid lattice, allowing for absolute spatial mapping.
Table 1: Performance Comparison of Structural Validation Techniques
| Analytical Modality | Spatial Resolution | Symmetry/Chirality Validation | Conformation (Puckering) Mapping | Causality & Limitations |
| SCXRD (X-ray) | Atomic (< 0.1 Å) | Definitive (Identifies symmetry planes) | Exact dihedral angles measured | Advantage: Unambiguous 3D mapping. Limit: Requires high-quality single crystals. |
| 2D NMR (NOESY) | Relative (Through-space) | Inferential | Time-averaged only | Limit: Cannot resolve rapid cyclobutane ring flipping in solution. |
| VCD | Global stereochemical | Identifies enantiomers | Insensitive to achiral puckering | Limit: Fails for achiral molecules (yields a zero signal). |
Experimental Workflow & Causality
To definitively prove the structure and conformation of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, we employ a self-validating SCXRD workflow.
Analytical workflow for validating the 3D conformation and symmetry of cyclobutane derivatives.
Step-by-Step Protocol: Self-Validating SCXRD
-
Crystallization via Slow Evaporation: Dissolve 50 mg of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile in a minimal amount of ethanol (approx. 0.5 mL) 4. Allow the solvent to evaporate slowly at ambient temperature (23 °C).
-
Causality: Slow evaporation promotes ordered nucleation, preventing the kinetic trapping of disordered polymorphs and ensuring crystals large enough for diffraction.
-
-
X-Ray Data Collection: Mount a suitable single crystal on a diffractometer equipped with a CCD or CMOS area detector using Mo Kα radiation (λ = 0.71073 Å).
-
Causality: Mo Kα provides high penetration and minimizes absorption errors for light-atom organic structures, ensuring high-resolution diffraction spots across a wide reciprocal space 5.
-
-
Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT).
-
Causality: Direct methods rely on the probabilistic relationships between diffracted intensities, creating a self-consistent electron density map without prior structural bias.
-
-
Refinement and Internal Validation: Refine the structure using full-matrix least-squares on F2 .
-
Causality: This system is mathematically self-validating. An R1 factor < 0.05 and a Goodness-of-Fit (GoF) near 1.0 prove that the proposed atomic model perfectly matches the raw diffraction data.
-
Mechanistic Insights: Puckering and Solid-State Symmetry
Cyclobutane rings are inherently strained. To minimize eclipsing interactions between adjacent methylene groups, the ring deviates from planarity, adopting a "puckered" conformation 1. In the case of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, SCXRD data will reveal a specific dihedral angle between the C1-C2-C4 and C3-C2-C4 planes.
While the isolated molecule is achiral, the steric bulk of the 2-methoxyphenyl group forces it to rotate out of the C1-C3 symmetry plane in the solid state. This rotation creates a chiral conformation. Because the bulk powder is achiral, the compound will crystallize as a racemic mixture of these chiral conformations, typically packing into a centrosymmetric space group such as P21/c 2.
Table 2: Expected Crystallographic Parameters for Structural Validation
| Parameter | Expected Value Range | Structural Implication |
| Space Group | P21/c or C2/c (Centrosymmetric) | Confirms the bulk material is achiral, despite solid-state conformational twisting. |
| C1-C3 Symmetry | Plane of symmetry present | Validates that C1 is not a true stereocenter. |
| Cyclobutane Puckering Angle | 20° – 35° | Relieves torsional strain between adjacent −CH2− groups 5. |
| R1 (Final) | < 0.05 | Indicates a highly reliable and self-validated structural model. |
By utilizing SCXRD, researchers not only avoid the trap of assigning a false stereocenter to 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile but also gain critical insights into its 3D spatial geometry, which is paramount for downstream structure-based drug design.
References
- Cyclobutanes in Small-Molecule Drug Candidates. PMC.
- Crystal Structure of 3-Benzyl-4-(3-methyl-3-phenylcyclobut-1-yl)-1,3-thiazole-2(3H)-thione. Asian Journal of Chemistry.
- A Comparative Guide to Validating the Absolute Configuration of (R)-(-)-2-Bromo-1-phenylethanol Derivatives. Benchchem.
- 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. ChemRxiv.
- Crystal structure of cyclobutane at 117 K. MPG.PuRe.
Sources
Comparative Pharmacological Efficacy of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer both unique three-dimensional structures and favorable pharmacological properties is perpetual. The cyclobutane moiety, a four-membered carbocycle, has garnered increasing attention for its ability to impart metabolic stability, conformational rigidity, and precise vectoral orientation of substituents, making it a privileged structure in drug design.[1][2][3] This guide provides a comparative analysis of the potential pharmacological efficacy of a promising class of compounds: 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile derivatives.
While direct comparative data for a comprehensive series of these specific derivatives is not yet extensively published, this guide synthesizes available information on structurally related compounds to project their potential therapeutic applications and to delineate a strategic approach for their evaluation. We will delve into hypothesized mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols to empower researchers in the rational design and screening of this novel chemical series.
The 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile Scaffold: A Privileged Core
The core structure combines several key features that suggest significant therapeutic potential:
-
The Cyclobutane Ring: This strained four-membered ring provides a rigid, puckered scaffold.[1] Unlike flexible aliphatic chains, this conformational constraint can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1][3] Furthermore, saturated rings like cyclobutane are often less susceptible to metabolic degradation compared to aromatic systems, potentially leading to improved pharmacokinetic profiles.[2][4]
-
The 3-Oxo Group: The ketone functionality introduces a polar interaction point, capable of acting as a hydrogen bond acceptor. This is a common feature in many enzyme inhibitors, where it can interact with key amino acid residues in the active site.
-
The 1-Carbonitrile Group: The nitrile moiety is a versatile functional group in medicinal chemistry. It is a known bioisostere for various groups and can participate in hydrogen bonding and dipole-dipole interactions. Importantly, the carbonitrile group has been incorporated into numerous approved drugs and clinical candidates, often contributing to target engagement and metabolic stability.
-
The 1-(2-Methoxyphenyl) Group: The substitution on the phenyl ring is a critical determinant of biological activity. The 2-methoxy group can influence the molecule's conformation through steric effects and can also be involved in specific interactions with the target protein. Its position may also modulate the electronic properties of the phenyl ring, affecting its binding characteristics.
Potential Therapeutic Applications and Mechanistic Insights
Based on the pharmacological activities of structurally related compounds, derivatives of the 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile scaffold are predicted to have potential applications in oncology and inflammatory diseases, primarily through the inhibition of key signaling kinases.
As Kinase Inhibitors in Oncology
The cyclobutane scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[5][6][7] A notable example is its use in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer.[1][3] The rigid nature of the cyclobutane ring helps to optimally position the pharmacophoric elements for interaction with the kinase hinge region and other key binding pockets.
Hypothesized Mechanism of Action: It is plausible that 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile derivatives could act as ATP-competitive kinase inhibitors. The core scaffold could orient the methoxyphenyl group to occupy the hydrophobic pocket of the kinase active site, while the oxo and carbonitrile groups could form hydrogen bonds with the hinge region.
As Anti-Inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, and many anti-inflammatory drugs target key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and various kinases.[8][9] The structural motifs present in the 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile scaffold are found in compounds with demonstrated anti-inflammatory activity.
Hypothesized Mechanism of Action: The anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[10] This could occur through the inhibition of upstream kinases like IKK (IκB kinase) or other kinases involved in the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[11]
Structure-Activity Relationship (SAR) Insights
A systematic exploration of the SAR is crucial for optimizing the potency and selectivity of this compound class. Based on general principles of medicinal chemistry, the following hypotheses can be proposed for guiding analog synthesis:
| Molecular Region | Hypothesized Impact of Modification | Rationale |
| 2-Methoxyphenyl Ring | Substitutions will significantly impact potency and selectivity. | Altering the position and nature of substituents (e.g., fluoro, chloro, trifluoromethyl, other alkoxy groups) will modulate steric and electronic properties, influencing binding to the target's hydrophobic pocket. |
| Cyclobutane Ring | Stereochemistry is likely critical. | The cis and trans isomers of disubstituted cyclobutanes can adopt different conformations, leading to distinct biological activities.[1][12] |
| 3-Oxo Group | Bioisosteric replacement could modulate properties. | Replacing the ketone with an oxime or a hydroxyl group could alter hydrogen bonding capacity and pharmacokinetic properties. |
| 1-Carbonitrile Group | Replacement with other small polar groups. | Amide or tetrazole bioisosteres could be explored to fine-tune interactions and physicochemical properties. |
Experimental Protocols for Efficacy Evaluation
A tiered screening approach is recommended to efficiently evaluate the pharmacological efficacy of newly synthesized derivatives.
Tier 1: In Vitro Biochemical and Cellular Assays
1. Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Principle: This luminescent assay quantifies ADP produced by a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.[13][14]
-
Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the recombinant target kinase, the appropriate substrate (e.g., a generic peptide substrate), and ATP at its Km concentration. Add the diluted test compounds.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by fitting the data to a dose-response curve.
-
2. Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Principle: These assays measure cell viability and proliferation. A reduction in signal indicates cytotoxicity or anti-proliferative activity.[15]
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a panel of lung, breast, and colon cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 72 hours.
-
Signal Development: Add MTT reagent and incubate for 4 hours, then solubilize the formazan crystals. For CellTiter-Glo®, add the reagent directly to the wells.
-
Data Acquisition: Measure absorbance at 570 nm (MTT) or luminescence (CellTiter-Glo®). Calculate GI50 (50% growth inhibition) values.
-
3. Anti-inflammatory Cellular Assay (Measurement of NO, TNF-α, and IL-6)
-
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[11]
-
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell supernatant. Measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Cytokine Measurement (TNF-α, IL-6): Use the cell supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Determine the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.
-
Tier 2: In Vivo Efficacy Models
Promising compounds from Tier 1 should be advanced to in vivo models to assess their efficacy and tolerability.
1. Murine Xenograft Model for Anticancer Efficacy
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then evaluated.
-
Protocol:
-
Tumor Implantation: Subcutaneously implant a suspension of a human cancer cell line (e.g., one that was sensitive in vitro) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI).
-
2. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
-
Principle: Carrageenan is injected into the paw of a rat or mouse, inducing an acute inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[9][16]
-
Protocol:
-
Compound Administration: Administer the test compound or vehicle to groups of rats orally or intraperitoneally. A positive control group receives a known anti-inflammatory drug like indomethacin.
-
Inflammation Induction: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Conclusion
The 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its unique structural features offer the potential for high potency, selectivity, and favorable pharmacokinetic properties. While direct experimental data on a broad series of these derivatives is emerging, a rational, hypothesis-driven approach to their synthesis and evaluation can be guided by the extensive literature on related cyclobutane-containing compounds. The experimental workflows detailed in this guide provide a robust framework for identifying and optimizing lead candidates from this exciting new chemical space. By integrating structural insights with a tiered screening cascade, researchers can efficiently unlock the therapeutic potential of this versatile scaffold.
References
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Retrieved from [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Di Nicolantonio, F., & Bardelli, A. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research, 85(6_Supplement), 3157-3157.
- Pfizer Inc. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
- Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531.
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
- González-Chávez, S. A., Arrieta-Cruz, I., & Chávez-Piña, A. E. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Journal of Pharmacological and Toxicological Methods, 127, 107435.
- de Witte, W., van der Vlag, R., & van den Broek, S. (2021).
- Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., Patterson, L. H., ... & Sheldrake, H. M. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.
- de Fátima, A., & Modolo, L. V. (2018). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 39.
- Throup, A., Zraikat, M. S., Gordon, A., Jafarinejad Soumehsaraei, S., Haase, K. D., Patterson, L. H., Cooper, P. A., Hanlon, K., Loadman, P. M., Sutherland, M., Shnyder, S. D., & Sheldrake, H. M. (2024). Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC medicinal chemistry, 15(10), 3616–3624.
- Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io.
- Pfizer Inc. (2013). Azetidine and cyclobutane derivatives as JAK inhibitors.
- Kam, Y., & Yaffe, M. B. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55626.
- Szabó, J. P., Wölfling, J., Pápai, K., Frank, É., & Zupkó, I. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1210, 128025.
- Pfizer Inc. (2012). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
- Saleh, M., Zraikat, M., Cooper, P. A., Loadman, P. M., Shnyder, S. D., Sutherland, M., ... & Sheldrake, H. M. (2022). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11467.
- Throup, A., Zraikat, M. S., Gordon, A., Jafarinejad Soumehsaraei, S., Haase, K. D., Patterson, L. H., ... & Sheldrake, H. M. (2024). Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
- Balachandran, V., Djearamane, S., & Rajamohan, R. (2024). Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile. Journal of King Saud University-Science, 36(8), 103288.
-
Liu, Y., Li, Z., Chen, Z., Wang, X., Feng, X., & Shao, W. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[17][17]-rearrangement cascade. Chemical Science, 13(20), 5909-5915.
- Pinder, A. R. (2007). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis.
-
National Center for Biotechnology Information. (n.d.). 3-Oxocyclobutane-1-carbonitrile. PubChem. Retrieved from [Link]
- Al-Said, M. S., Ghorab, M. M., & El-Gazzar, A. R. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 15(19), 3469-3482.
- Wang, D., Wang, H., & Li, Y. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC advances, 12(3), 1544–1566.
- Fustero, S., & Barrio, P. (2020). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
- Kumar, S., Sharma, A., & Kumar, P. (2013). Synthesis and anti-inflammatory activity of celecoxib like compounds. Bioorganic & medicinal chemistry letters, 23(20), 5557–5561.
- Phan, V. T., Le, T. H., & Nguyen, T. P. (2025). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. Molecules, 30(21), 5035.
- Nicolaou, K. C., Winssinger, N., Vourloumis, D., Ohshima, T., Kim, S., Pfefferkorn, J., ... & Giannakakou, P. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313-9323.
- Jin, J., Li, H., Li, P., Xing, L., Huang, X., Zhang, J., ... & Cao, H. (2023). Pharmacological Advances of Coumarin and Its Derivatives. Indian Journal of Pharmaceutical Sciences, 85(3), 565-580.
- Saffari, Z., Aryapour, H., Farhangi, A., & Amjad-Iranagh, S. (2014). In vitro antitumor evaluation of 4H-chromene-3-carbonitrile derivatives as a new series of apoptotic inducers. Tumor Biology, 35(12), 12347-12354.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00306C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 6. CN102026999B - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 7. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemdiv.com [chemdiv.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. scielo.br [scielo.br]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Independent Verification of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile Melting Point: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1494087-79-4)
Executive Summary & Mechanistic Insights
In modern drug discovery, sp³-rich conformationally restricted scaffolds are highly valued for improving pharmacokinetic profiles. 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1494087-79-4) is a critical intermediate that features a highly strained cyclobutane ring substituted with a sterically demanding ortho-methoxy phenyl group, a ketone, and a nitrile moiety.
The Causality of Thermal Behavior: The melting point of this compound is not merely a physical constant; it is a direct readout of its crystal lattice energy. The steric bulk of the ortho-methoxy group forces the phenyl ring out of coplanarity with the puckered cyclobutane core. This unique geometry means the solid-state packing relies heavily on delicate dipole-dipole interactions between the nitrile and ketone groups. Consequently, even trace impurities or the presence of metastable polymorphs will significantly disrupt the crystal lattice, leading to a measurable depression and broadening of the melting range [1].
To ensure rigorous quality control, relying on a single analytical method is insufficient. This guide provides a self-validating comparative methodology , evaluating the compound's thermal properties using two orthogonal techniques: Differential Scanning Calorimetry (DSC) and Automated Capillary Melting Point Analysis [2].
Comparative Analysis of Verification Methods
When verifying the melting point of complex cyclobutane derivatives, scientists must choose between thermodynamic precision and visual phase transition.
-
Differential Scanning Calorimetry (DSC): Measures the differential heat flow required to increase the temperature of the sample compared to a reference. It provides the exact thermodynamic onset of melting ( Tonset ) and the enthalpy of fusion ( ΔH ), making it superior for detecting polymorphs.
-
Automated Capillary Method: Utilizes digital optical transmission to detect the physical phase change (from initial meniscus formation to complete liquefaction). It mimics traditional visual methods but removes operator subjectivity [3].
Table 1: Methodological Comparison for Cyclobutane Derivatives
| Parameter | Differential Scanning Calorimetry (DSC) | Automated Capillary Method |
| Primary Measurement | Heat flow (Endothermic transitions) | Optical transmission (Light scattering) |
| Data Output | Tonset , Tpeak , ΔH (J/g) | Tclear (Visual range) |
| Sample Size Required | 2.0 – 5.0 mg | 1.0 – 3.0 mg (3 mm capillary depth) |
| Sensitivity to Polymorphism | Extremely High (Detects solid-solid transitions) | Low to Moderate |
| Heating Ramp Rate | 10 °C/min (Standard) | 1 °C/min (Near expected MP) |
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocols operate as a self-validating system . Before testing the target compound, the instrument must be calibrated using a USP-grade reference standard (e.g., Vanillin, MP 81–83 °C) that brackets the expected thermal range of the cyclobutane derivative. If the standard deviates by >0.5 °C, the run is automatically invalidated, ensuring all subsequent data for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is strictly accurate.
Protocol A: Differential Scanning Calorimetry (DSC)
Causality Check: A hermetically sealed aluminum pan is used to prevent the sublimation of the nitrile compound before its true melting point is reached.
-
System Suitability: Run an Indium standard ( Tm = 156.6 °C) and a Vanillin standard to verify temperature and enthalpy calibration [2].
-
Sample Preparation: Accurately weigh 3.00 ± 0.50 mg of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile into a standard aluminum DSC pan. Crimp the lid securely.
-
Purge Gas: Establish a dry Nitrogen ( N2 ) purge at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
-
Thermal Method:
-
Equilibrate at 25 °C for 3 minutes.
-
Ramp at 10 °C/min to 150 °C.
-
-
Data Extraction: Calculate the extrapolated onset temperature ( Tonset ) and the peak minimum ( Tpeak ).
Protocol B: Automated Capillary Melting Point
Causality Check: The sample must be finely pulverized. Large crystals create air pockets in the capillary, acting as thermal insulators and artificially broadening the melting range[3].
-
Sample Packing: Pulverize the compound using an agate mortar. Tap the open end of a glass capillary tube into the powder, then drop it through a 1-meter glass drop-tube onto a hard surface to pack the powder tightly to a depth of exactly 3 mm [3].
-
Pre-Heating: Insert the capillary into the automated apparatus. Rapidly heat the block to 15 °C below the expected melting point.
-
Measurement Ramp: Reduce the heating rate to exactly 1.0 °C/min.
-
Optical Detection: Allow the instrument's photometric sensor to record the temperature at 10% light transmission (start of melt) and 100% light transmission (complete clear point).
Quantitative Verification Data
The following table presents representative benchmark verification data for highly purified (>99% by HPLC) 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, demonstrating the expected variance between the two orthogonal methods.
Table 2: Experimental Verification Results (Representative Batch)
| Analytical Method | Tonset / Start of Melt (°C) | Tpeak / Clear Point (°C) | Enthalpy ( ΔH ) | Purity Indication |
| DSC (10 °C/min) | 84.6 °C | 85.8 °C | 112.4 J/g | Sharp endothermic peak; no polymorphic transitions detected. |
| Capillary (1 °C/min) | 84.1 °C | 85.5 °C | N/A | Narrow range ( Δ 1.4 °C) indicates high crystalline purity. |
Note: The capillary method typically reports a slightly lower onset temperature due to the visual detection of initial softening (meniscus formation) prior to the thermodynamic bulk melting recorded by DSC [2].
Workflow Visualization
Below is the self-validating analytical workflow utilized to ensure the integrity of the melting point data.
Caption: Self-Validating Thermal Analysis Workflow for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
References
-
Title: Melting Point Determination Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Prasugrel characterization: Reference substance and pharmaceutical Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: Melting Point Apparatus: What It Is & How to Determine Melting Point Source: Hinotek Scientific Instruments URL: [Link]
A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
This document provides essential, step-by-step guidance for the safe handling and disposal of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure personnel safety and environmental compliance. The procedures outlined herein are grounded in an understanding of the compound's specific chemical hazards and are designed to be a self-validating system for risk mitigation in a laboratory setting.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties is the foundation of its safe management. 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a substituted cyclobutane derivative containing a nitrile functional group. Its hazard profile necessitates careful handling.
1.1 Inherent Chemical Hazards The primary risks associated with this compound are derived from its GHS/CLP classifications.[1] These hazards inform every aspect of its handling and disposal, from the selection of personal protective equipment to the segregation of waste streams.
| Hazard Class | GHS Code | Signal Word | Description |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | Warning | May cause respiratory irritation.[1] |
1.2 Critical Functional Group Considerations Beyond the immediate hazards, the compound's structure contains two key functional groups that dictate specific disposal precautions:
-
Nitrile Group (-C≡N): The most significant latent hazard is the nitrile group. While stable in the parent molecule, nitriles can release highly toxic hydrogen cyanide (HCN) gas under certain conditions, particularly in the presence of acids.[2] Therefore, all waste containing this compound must be treated as potential cyanide waste and rigorously segregated from acidic materials.[2]
-
Cyclobutane Ring: While generally stable at room temperature, the four-membered cyclobutane ring possesses significant ring strain.[3] It can undergo cleavage under various conditions, including strong acids or bases.[3] This reactivity underscores the importance of avoiding co-mingling with incompatible waste streams that could trigger unintended reactions.[4]
Given its use in drug development and its inherent properties, it is prudent to handle 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile with protocols established for cytotoxic or potent compounds.[5][6]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks of exposure through inhalation, absorption, or ingestion, a combination of engineering controls and robust PPE is mandatory.[6][7]
2.1 Engineering Controls All handling of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, including weighing, reconstitution, and aliquoting, as well as waste consolidation, must be performed within a certified laboratory chemical fume hood.[2] The work surface within the hood should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[8][9]
2.2 Personal Protective Equipment (PPE) A comprehensive PPE regimen is your primary defense against direct exposure.
-
Gloves: Double gloving is required.[5][7] Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards.[8] The cuffs of the inner glove should be tucked under the sleeve of the gown, and the outer glove cuff should extend over the gown's sleeve.[7]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is mandatory.[5][8]
-
Eye and Face Protection: ANSI-rated safety glasses with side shields or chemical splash goggles must be worn.[2][7]
-
Respiratory Protection: While working in a fume hood should be sufficient, an N95 respirator may be necessary if there is a risk of generating aerosols outside of local exhaust ventilation.[7]
Step-by-Step Disposal Protocol
The ultimate disposal method for this compound is via an approved hazardous waste incineration facility.[10][11][12] The following steps ensure waste is collected, segregated, and stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department.
Phase 1: Preparation and Segregation
-
Designate a Waste Area: Before beginning work, designate a specific area within the chemical fume hood for waste accumulation.
-
Prepare Waste Containers: Obtain a dedicated, leak-proof, and sealable hazardous waste container from your EHS department. Ensure it is compatible with organic solids or liquids, as appropriate.[4]
-
Critical Segregation: At all times, keep this waste stream separate from acidic waste.[2] Post a clear "No Acids" warning on the waste container.[2]
Phase 2: Waste Collection Waste should be segregated into solid and liquid streams in separate, appropriately labeled containers.[4]
-
Solid Waste:
-
Includes grossly contaminated PPE (outer gloves, gowns), disposable plastic-backed pads, weighing papers, and any other materials that have come into direct contact with the solid compound.
-
Place all solid waste directly into a designated solid hazardous waste container.[2]
-
-
Liquid Waste:
Phase 3: Decontamination and Empty Container Disposal
-
Work Surface Decontamination: After completing work, wipe down all surfaces inside the fume hood three times using a detergent solution, followed by clean water.[7] All wipes used in this process must be disposed of as solid hazardous waste.[7]
-
Glassware Decontamination: Reusable glassware should be carefully rinsed. The first rinse with a suitable solvent must be collected and disposed of as hazardous liquid waste.[2][13] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS department.[2]
-
Empty Stock Bottle Disposal:
Phase 4: Waste Labeling, Storage, and Final Disposal
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
Storage: Keep waste containers securely closed at all times, except when adding waste.[2] Store the containers in a designated, secure satellite accumulation area away from incompatible materials.[4] Do not store waste containers on the floor.[4]
-
Final Disposal: Contact your institution's EHS department to schedule a pickup for the full waste containers. They will manage the final disposal at a licensed hazardous waste facility.
Emergency Procedures: Spills and Exposures
Immediate and correct response to an emergency is critical.
-
Personnel Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] Seek immediate medical attention.[7]
-
Eyes: Immediately flush the affected eye with an eyewash station for at least 15 minutes, holding the eyelid open.[5] Seek immediate medical attention.[7]
-
-
Spill Cleanup:
-
Small Spills (<5 g or 5 mL): If inside a fume hood, personnel wearing full PPE can clean the spill.[7] Gently cover liquids with absorbent pads or solids with wet absorbent gauze to avoid raising dust.[7] Clean the area three times with a detergent solution, followed by water. All cleanup materials must be disposed of as hazardous waste.[7]
-
Large Spills (>5 g or 5 mL): Evacuate the immediate area. Restrict access and notify your institution's EHS or emergency response team immediately.[7] Do not attempt to clean a large spill without specialized training and equipment.
-
Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile.
Sources
- 1. 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | 1491519-18-6 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. unthealth.edu [unthealth.edu]
- 6. ecolab.com [ecolab.com]
- 7. safety.caltech.edu [safety.caltech.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. safety.ucsf.edu [safety.ucsf.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Navigating the Safe Handling of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, a compound with significant potential in synthetic chemistry, demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS Number: 1494087-79-4) is a substituted cyclobutane containing both a methoxyphenyl and a nitrile functional group. While comprehensive toxicological data for this specific molecule is not widely available, the known hazards associated with its structural motifs provide a strong basis for a cautious approach. The primary hazards identified are:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through ingestion, dermal contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile. The following table outlines the minimum required PPE and additional recommendations based on the scale of the operation.
| PPE Category | Minimum Requirement | Recommended for Large-Scale Operations (>1g) or Operations with High Dust/Aerosol Potential |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[1] | Chemical splash goggles.[1][2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][3] |
| Hand Protection | Disposable nitrile gloves.[1] | Double-gloving with nitrile gloves.[1] |
| Body Protection | Flame-resistant laboratory coat.[4] | Chemically resistant apron or coveralls in addition to a lab coat.[2][3] |
| Respiratory Protection | Not required for small-scale use in a well-ventilated chemical fume hood. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered, especially if working outside of a fume hood or if dust generation is unavoidable.[2][4][5] |
| Foot Protection | Closed-toe shoes.[4] | --- |
Causality of PPE Choices:
-
Nitrile Gloves: Nitrile provides good resistance to a range of chemicals and is a suitable barrier for preventing skin contact with this compound.[1][4] Double-gloving is recommended for extended operations to provide an additional layer of protection in case of a breach in the outer glove.
-
Safety Glasses/Goggles: The risk of serious eye irritation necessitates robust eye protection. Goggles provide a better seal against splashes and dust compared to safety glasses.[1]
-
Lab Coat and Apron: A lab coat protects the skin and personal clothing from accidental spills.[4] For larger quantities, a chemically resistant apron adds another layer of protection for the torso.[3]
-
Fume Hood and Respirator: The potential for respiratory irritation from dust or vapors makes working in a certified chemical fume hood the primary engineering control. A respirator should be used as a secondary protective measure in specific high-risk scenarios.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is crucial to minimize exposure risk.
Preparation and Pre-Handling
-
Designate a Work Area: All handling of the compound should occur within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, reaction vessels, and solvents, before introducing the compound.
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and in good working order.[2]
-
Don PPE: Follow a strict donning procedure to ensure all PPE is worn correctly.
Weighing and Transfer
-
Minimize Dust: Handle the solid compound carefully to avoid generating dust. Use a spatula to transfer small amounts.
-
Use a Contained System: For larger quantities, consider using a glove bag or a powder containment hood to minimize the risk of inhalation.
-
Clean Spills Immediately: Should a small spill occur, decontaminate the area using an appropriate absorbent material from the chemical spill kit.
In-Reaction and Post-Reaction
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.
-
Quenching and Work-up: Perform all quenching and extraction procedures within the fume hood. Be mindful that reactions may generate heat or pressure.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A triple rinse with an appropriate solvent is recommended.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Contaminated Solid Waste
-
PPE: Used gloves, disposable lab coats, and any other contaminated solid materials should be placed in a designated, labeled hazardous waste container.[6][7] Do not dispose of this waste in regular trash.
-
Weighing Paper and Absorbents: All materials used for weighing and cleaning up spills should be treated as hazardous waste.
Liquid Waste
-
Reaction Mixtures: Unused reaction mixtures and solutions containing 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile should be collected in a clearly labeled, sealed hazardous waste container.
-
Solvent Rinses: The initial solvent rinses used for decontaminating glassware are considered hazardous and must be collected for proper disposal.
Waste Segregation and Labeling
-
Segregate Waste Streams: Do not mix different types of chemical waste. Keep halogenated and non-halogenated solvent waste separate.
-
Label Containers Clearly: All waste containers must be clearly labeled with the full chemical name of the contents, including "1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile," and the appropriate hazard warnings.
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Never pour chemical waste down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][10]
-
Large Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office. If the spill is flammable, eliminate all ignition sources.
By adhering to these guidelines, you can confidently and safely handle 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, fostering a secure environment for groundbreaking research.
References
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
-
Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Environmental Health & Safety, University of Nebraska-Lincoln. (7/24). Personal Protective Equipment for Chemical Exposures. [Link]
- Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
- Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
- Monuite. (2023, February 8). How to dispose of nitrile gloves?
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for 2-Amino-4,5-dimethoxybenzonitrile.
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid.
- Thermo Fisher Scientific. (2010, November 6). Safety Data Sheet for (3-Methoxyphenyl)acetonitrile.
- BASF Agro España. (2025, March 19).
- Fisher Scientific. Safety Data Sheet for 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid.
- Merck Millipore.
- Thermo Fisher Scientific. (2010, November 6).
- Fisher Scientific. (2025, December 19).
- Fisher Scientific.
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 3. ehs.unl.edu [ehs.unl.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. earthsafeppe.com [earthsafeppe.com]
- 7. nitrilhandschuhe.ch [nitrilhandschuhe.ch]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
